2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Description
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Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S2/c9-7(10)15(12,13)8-11-5-3-1-2-4-6(5)14-8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKGYNFSRWBSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole structure and properties
An In-depth Technical Guide to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a significant heterocyclic organofluorine compound. The document delineates its fundamental physicochemical properties, spectroscopic signature, and established synthesis methodologies. A core focus is placed on its application as a potent difluoromethylating agent in modern organic synthesis, particularly under photocatalytic conditions. The guide further explores its potential in medicinal chemistry and materials science, supported by an analysis of the structure-activity relationships inherent to the benzothiazole scaffold. Detailed experimental protocols and characterization data are provided to enable researchers and drug development professionals to effectively utilize this versatile reagent.
Introduction: The Significance of Fluorinated Benzothiazoles
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Specifically, the difluoromethyl (CF2H) group is of high interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol functionalities.[1] this compound emerges at the intersection of these two important chemical motifs, presenting itself as a valuable reagent and building block for the synthesis of novel chemical entities.[4] This guide aims to provide a detailed technical resource on its structure, properties, synthesis, and applications.
Molecular Structure and Physicochemical Properties
This compound is a solid, crystalline compound with the molecular formula C₈H₅F₂NO₂S₂.[4] Its structure features a benzothiazole core substituted at the 2-position with a difluoromethylsulfonyl group.
Systematic IUPAC Name: 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole[4]
CAS Registry Number: 186204-66-0[5]
Molecular Formula: C₈H₅F₂NO₂S₂[4][5]
Molecular Weight: 249.26 g/mol [4][5]
The presence of the strongly electron-withdrawing difluoromethylsulfonyl group significantly influences the electronic properties of the benzothiazole ring system. This is reflected in its high reduction potential of -1.17 V, which is key to its reactivity in single-electron transfer processes.[4][6]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 249.26 g/mol | [4][5] |
| Melting Point | 133-135 °C | [5] |
| Density | 1.564 g/cm³ (predicted) | [4][5] |
| pKa (predicted) | -3.17 ± 0.10 | [5] |
| Reduction Potential | -1.17 V | [4][6] |
| Physical Form | Solid |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals for the aromatic protons of the benzothiazole ring and the proton of the difluoromethyl group. In a typical deuterated solvent like DMSO-d₆, the difluoromethyl proton appears as a characteristic triplet due to coupling with the two fluorine atoms.[4]
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups. The sulfonyl group (SO₂) exhibits strong, characteristic symmetric and asymmetric stretching vibrations. The benzothiazole ring system shows characteristic aromatic C=C stretching bands.[4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 249.[4] High-resolution mass spectrometry (HRMS) provides the exact mass, consistent with the molecular formula C₈H₅F₂NO₂S₂.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum shows absorption maxima in the ultraviolet region, which are characteristic of the electronic transitions within the benzothiazole chromophore.[4]
Synthesis Methodologies
Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions.
From 2-Mercaptobenzothiazole
A common and direct method involves the reaction of 2-mercaptobenzothiazole with a suitable difluoromethylating agent, such as difluoromethylsulfonyl chloride, under appropriate basic conditions. This approach leverages the nucleophilicity of the thiol group.[4]
Photocatalytic Methods
Modern synthetic advancements have introduced visible-light photocatalysis as an efficient and selective method for the synthesis of this compound. These methods often proceed under mild conditions and offer improved yields.[4]
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The primary application of this compound is as a difluoromethylating agent. The electron-deficient nature of the benzothiazole sulfone makes it an excellent precursor for the generation of difluoromethyl radicals under photoredox catalysis.
Visible-Light Photocatalyzed Difluoromethylation
In the presence of a suitable photocatalyst and a visible light source, this compound can undergo a single-electron reduction. This leads to the fragmentation of the molecule and the generation of a difluoromethyl radical (•CF₂H), which can then be trapped by a variety of aromatic and heteroaromatic substrates to introduce the difluoromethyl group.[4]
Experimental Protocol: Photocatalyzed Difluoromethylation of an Aromatic Substrate
-
Reaction Setup: To an oven-dried reaction vessel, add the aromatic substrate (1.0 equiv), this compound (1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).
-
Solvent and Degassing: Add the appropriate solvent (e.g., DMSO, DMF, or acetonitrile) and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel.
Diagram 2: Photocatalytic Difluoromethylation Cycle
Caption: Simplified catalytic cycle for visible-light mediated difluoromethylation.
Potential Applications in Drug Discovery and Materials Science
While its primary established role is as a synthetic reagent, the structural features of this compound suggest potential applications in other fields.
Medicinal Chemistry
The benzothiazole core is present in many biologically active compounds.[2][3] The difluoromethyl group can enhance metabolic stability and binding affinity. Therefore, this compound could serve as a key intermediate in the synthesis of novel drug candidates.[4][6] Although specific biological activities for this exact compound are not extensively documented, related benzothiazole structures have shown promise as antimicrobial and anticancer agents.[4][7]
Agrochemicals
The introduction of fluorinated moieties is a common strategy in the development of modern agrochemicals to enhance their efficacy and bioavailability. The reactivity of this compound could be harnessed for the synthesis of new pesticides and herbicides.[6]
Materials Science
The electronic properties of the benzothiazole ring system, modulated by the difluoromethylsulfonyl group, make this and similar compounds candidates for investigation in the field of organic electronics and advanced materials.[4]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile compound in modern organic chemistry. Its utility as a difluoromethylating agent, particularly in visible-light photocatalysis, provides a powerful tool for the synthesis of fluorinated molecules. Its potential as a building block for pharmaceuticals, agrochemicals, and advanced materials warrants further investigation. This guide provides the foundational knowledge for researchers to explore and exploit the full potential of this important chemical entity.
References
- Organic Letters. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]
- ChemBK. 2-Benzo[d]thiazolyl difluoromethylsulfone. [Link]
- PubChem. 2-[(Difluoroiodomethyl)sulfonyl]benzothiazole. [Link]
- MySkinRecipes. This compound. [Link]
- ACS Omega. Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. [Link]
- MDPI.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. FT-IR spectrum of 2-(4-methoxyphenyl)
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- ResearchGate. Benzo[d]thiazole-based compounds in the pharmaceutical industry. [Link]
- ResearchGate.
- MDPI.
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An In-Depth Technical Guide to the Synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole from 2-Mercaptobenzothiazole
Introduction: The Significance of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The difluoromethyl group (CHF2) is of particular interest as a bioisostere for hydroxyl or thiol functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic and lipophilic characteristics. Within this context, this compound has emerged as a valuable building block and synthetic intermediate in the development of novel therapeutics. The benzothiazole core itself is a privileged structure, present in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The addition of the difluoromethylsulfonyl moiety at the 2-position further enhances its potential, making this molecule a target of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the synthetic pathways from the readily available starting material, 2-mercaptobenzothiazole, to this high-value compound, with a focus on the underlying chemical principles and practical experimental considerations.
Synthetic Strategy Overview: A Two-Step Approach
The most prevalent and efficient synthesis of this compound from 2-mercaptobenzothiazole is a two-step process. This strategy hinges on the initial S-difluoromethylation of the starting thiol, followed by the oxidation of the resulting thioether to the desired sulfone. This approach allows for a controlled and high-yielding transformation, leveraging well-established synthetic methodologies.
Caption: Overall synthetic workflow from 2-mercaptobenzothiazole.
Pathway 1: Synthesis via S-Difluoromethylation and Subsequent Oxidation
This primary synthetic route is favored due to its reliability and the commercial availability of the necessary reagents. The two key transformations are detailed below.
Step 1.1: S-Difluoromethylation of 2-Mercaptobenzothiazole
The introduction of the difluoromethyl group onto the sulfur atom of 2-mercaptobenzothiazole is the critical first step. 2-Mercaptobenzothiazole is an ambident nucleophile, with potential for reactivity at both the sulfur and nitrogen atoms. Consequently, the choice of the difluoromethylating agent and reaction conditions is paramount to ensure selective S-alkylation and avoid the formation of the N-difluoromethylated isomer.
Several reagents have been developed for the difluoromethylation of thiols. While early methods using chlorodifluoromethane (CHClF2) with a strong base often lead to mixtures of S- and N-alkylated products, more modern reagents offer improved selectivity.[3] One such class of reagents is the difluoromethylphosphonium salts, for instance, (difluoromethyl)triphenylphosphonium bromide, which can effectively difluoromethylate a variety of thiols under mild, transition-metal-free conditions.[4] Another effective reagent is sodium chlorodifluoroacetate, which generates difluorocarbene in situ. However, with 2-mercaptobenzothiazole, this reagent can also lead to a mixture of N- and S-difluoromethylation products, with the ratio being temperature-dependent.
Causality Behind Experimental Choices: The selection of a suitable base and solvent system is crucial for directing the reaction towards the desired S-alkylation. The use of a non-polar, aprotic solvent can favor the formation of the thiolate anion, which is a softer nucleophile and preferentially attacks the soft electrophilic carbon of the difluoromethylating agent, leading to the S-alkylated product.
Experimental Protocol: S-Difluoromethylation of 2-Mercaptobenzothiazole
To a solution of 2-mercaptobenzothiazole (1.0 equiv.) in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added a non-nucleophilic base such as sodium hydride (NaH, 1.1 equiv.) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the thiolate. A solution of a suitable difluoromethylating agent, such as (difluoromethyl)triphenylphosphonium bromide (1.2 equiv.), in the same anhydrous solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-((difluoromethyl)thio)benzo[d]thiazole, is then purified by column chromatography on silica gel.
Step 1.2: Oxidation of 2-((Difluoromethyl)thio)benzo[d]thiazole to the Sulfone
The second step involves the oxidation of the intermediate thioether to the corresponding sulfone. This transformation is a well-established process in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide (H2O2) being a common choice due to its environmental benignity and affordability. The reaction is often catalyzed to enhance its rate and efficiency.
Causality Behind Experimental Choices: The use of a catalyst, such as ammonium molybdate or a titanium silicate zeolite (e.g., TS-1), is critical for achieving a clean and complete oxidation to the sulfone.[4] These catalysts activate the hydrogen peroxide, making it a more potent oxidizing agent. The choice of solvent is also important; polar solvents like ethanol or methanol are typically used to ensure the solubility of both the substrate and the reagents.
Mechanism of Oxidation: The oxidation of a thioether to a sulfone with hydrogen peroxide generally proceeds in two stages: first, the oxidation of the thioether to a sulfoxide, followed by the further oxidation of the sulfoxide to the sulfone. The catalyst facilitates the transfer of an oxygen atom from hydrogen peroxide to the sulfur atom at each stage.
Sources
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole molecular weight and formula
An In-Depth Technical Guide to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
Welcome to a comprehensive exploration of this compound, a heterocyclic organofluorine compound of significant interest in contemporary chemical synthesis and drug discovery. As a Senior Application Scientist, my goal is to move beyond simple data recitation and provide you with a deeper, field-proven understanding of this molecule. We will delve into not just what this compound is, but why it behaves the way it does, and how its unique properties can be leveraged in a research and development setting.
The molecule itself is a fascinating conjunction of two key structural motifs: the privileged benzothiazole scaffold and the increasingly important difluoromethylsulfonyl group. The benzothiazole core is a bicyclic system where a benzene ring is fused to a thiazole ring, a structure found in numerous FDA-approved drugs and compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The addition of the difluoromethylsulfonyl moiety (-SO₂CF₂H) imparts unique electronic properties, enhances lipophilicity, and provides a reactive handle for advanced synthetic transformations, positioning this compound as a valuable tool for chemists and pharmacologists alike.[3]
This guide will provide an in-depth analysis of its physicochemical properties, detail robust synthetic methodologies, explore its core reactivity, and contextualize its potential applications within the demanding landscape of pharmaceutical and materials science research.
Part 1: Core Physicochemical & Structural Properties
A foundational understanding of a compound begins with its fundamental properties. This compound is a solid at room temperature with a melting point of 133-135 °C.[4] Its key identifiers and properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₂NO₂S₂ | [3][4][5][6] |
| Molecular Weight | 249.26 g/mol | [3][5][6][7] |
| IUPAC Name | 2-((Difluoromethyl)sulfonyl)-1,3-benzothiazole | [3][8] |
| CAS Number | 186204-66-0 | [4][5][6] |
| Synonyms | 2-Benzo[d]thiazolyl difluoromethylsulfone | [4] |
| Melting Point | 133-135 °C | [4] |
| Appearance | Solid | N/A |
From a structural standpoint, the molecule's architecture is defined by the planar, aromatic benzothiazole ring system. The potent electron-withdrawing nature of the sulfonyl group, further amplified by the two fluorine atoms, significantly influences the electron density of the entire heterocyclic system. This electronic modulation is critical to its reactivity and its potential interactions with biological targets. High-resolution mass spectrometry can confirm the exact mass at 248.9728, consistent with its molecular formula, and fragmentation patterns will typically show characteristic losses associated with the difluoromethylsulfonyl group.[3]
Part 2: Synthesis Methodologies
The synthesis of this compound is accessible through several routes, with the most common starting from the readily available 2-mercaptobenzothiazole.[3] This approach offers a reliable and scalable pathway suitable for laboratory and potential pilot-plant production.
Workflow for Synthesis from 2-Mercaptobenzothiazole
The logical flow for a common synthesis pathway is outlined below. This process involves an initial S-alkylation or oxidation followed by the introduction of the sulfonyl group.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis via Sulfonylation
This protocol describes a robust method starting from 2-mercaptobenzothiazole. The choice of a strong base like sodium hydride (NaH) is critical for the complete deprotonation of the thiol, forming a potent nucleophile. The subsequent reaction with a suitable difluoromethylsulfonyl halide installs the desired group.
Objective: To synthesize this compound.
Materials:
-
2-Mercaptobenzothiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Difluoromethylsulfonyl chloride (or equivalent electrophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add 2-mercaptobenzothiazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material, creating an approximately 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: This step is performed slowly and at 0 °C to control the exothermic reaction and the evolution of hydrogen gas, ensuring the safe and complete formation of the sodium thiolate.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of 2-mercaptobenzothiazole results in a potent nucleophile ready for the next step.
-
Sulfonylation: Dissolve difluoromethylsulfonyl chloride (1.2 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Part 3: Core Reactivity and Mechanistic Insights
The primary utility of this compound in synthetic chemistry is as a difluoromethylation reagent.[3] Its high reduction potential (-1.17 V) makes it an excellent precursor for generating the difluoromethyl radical (•CF₂H) under mild conditions, such as visible-light photocatalysis.[3]
This reactivity is a direct consequence of the benzothiazole sulfone structure. The benzothiazole group acts as a good leaving group, and the strong electron-withdrawing nature of the sulfonyl moiety facilitates the single-electron transfer (SET) process required to initiate the radical formation.
Mechanism: Visible-Light Photocatalytic Difluoromethylation
In a typical photocatalytic cycle, a photosensitizer (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state. This excited photocatalyst can then reduce the this compound via a SET event. The resulting radical anion is unstable and fragments, releasing the benzothiazole-2-sulfinate anion and the desired difluoromethyl radical (•CF₂H), which can then engage with a substrate in the reaction mixture.
Caption: Simplified mechanism for photocatalytic difluoromethylation.
Part 4: Applications in Research and Drug Development
While its direct biological activity is not yet extensively documented, the value of this compound in drug development is multifaceted, stemming from both its core scaffold and its functional group.
The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole ring is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity.[1][2] This versatility has led to its incorporation into a wide range of therapeutic agents. Its derivatives have been investigated for a host of diseases, including cancer, neurodegenerative disorders, and infections.[1]
The Role of the Difluoromethyl Group
The introduction of a difluoromethyl (-CF₂H) group is a common strategy in modern medicinal chemistry to optimize drug candidates. This group can serve as a bioisostere for a hydroxyl or thiol group, but with significantly different electronic properties and metabolic stability. It often enhances a molecule's:
-
Lipophilicity: Improving membrane permeability and oral absorption.
-
Metabolic Stability: The C-F bond is strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.
-
Binding Affinity: The group can alter the conformation and electronics of a molecule to improve its fit and interaction with a target protein.
Hypothesized Biological Target Pathway
Given that many 2-substituted benzothiazoles exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in many human cancers. A compound featuring the benzothiazole scaffold could potentially act as an ATP-competitive inhibitor at the kinase domain of an enzyme like PI3K.
Caption: Hypothesized inhibition of the PI3K signaling pathway.
Part 5: Protocol for Biological Evaluation
To assess the potential of this compound as an anticancer agent, a standard in vitro cytotoxicity assay is the first logical step. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., A549, non-small cell lung cancer).
Materials:
-
A549 cell line
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment. Causality Note: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate, providing a consistent baseline for the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Expertise Insight: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound stands as a molecule of considerable utility and potential. Its well-defined physicochemical properties and accessible synthetic routes make it a practical tool for the bench chemist. More profoundly, its role as an efficient difluoromethylation reagent places it at the forefront of modern synthetic methodology. While its own biological profile is an area ripe for further investigation, its structural components—the privileged benzothiazole scaffold and the drug-optimizing difluoromethyl group—mark it as a compound of high interest for the development of next-generation therapeutics. Continued exploration of this and related structures will undoubtedly yield valuable insights in both synthetic chemistry and medicinal science.
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- Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived
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Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (CAS 186204-66-0) for Advanced Chemical Research
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group (–CF₂H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol functionalities. This guide provides a comprehensive technical overview of this compound (CAS No. 186204-66-0), a key reagent that has emerged as a powerful tool for the introduction of the difluoromethyl moiety into a diverse range of organic molecules. This document will delve into its core chemical properties, synthesis, and its cutting-edge applications, with a particular focus on its utility in photoredox catalysis for the synthesis of novel chemical entities.
Core Chemical and Physical Properties
This compound is a solid, heterocyclic organofluorine compound. Its structure features a benzothiazole core, a privileged scaffold in medicinal chemistry, functionalized with a difluoromethylsulfonyl group at the 2-position.[1] This unique combination of moieties imparts valuable reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 186204-66-0 | [1] |
| Molecular Formula | C₈H₅F₂NO₂S₂ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| IUPAC Name | 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole | [1] |
| Physical Form | White solid/powder | [2] |
| Melting Point | 133-135 °C | [1] |
| Reduction Potential | -1.17 V | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
The notable reduction potential of -1.17 V underscores its reactivity and suitability for radical-based transformations, particularly in photoredox catalysis.[1]
Synthesis of this compound
The synthesis of this reagent is accessible through established synthetic routes, typically starting from the readily available 2-mercaptobenzothiazole. One common method involves the reaction of 2-mercaptobenzothiazole with a difluoromethylsulfonyl chloride source under appropriate basic conditions to yield the desired sulfone.[1] Another key intermediate in the synthesis of related compounds is zinc difluoromethanesulfinate (DFMS), which can generate difluoromethyl radicals under oxidative conditions.[1]
Below is a generalized workflow for a common synthetic approach.
Experimental Protocol: Synthesis from 2-Mercaptobenzothiazole
-
Reaction Setup: To a solution of 2-mercaptobenzothiazole in a suitable aprotic solvent (e.g., acetonitrile, THF), add an appropriate base (e.g., triethylamine, potassium carbonate) and cool the mixture in an ice bath.
-
Addition of Reagent: Slowly add difluoromethylsulfonyl chloride to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Caption: Photoredox catalytic cycle for difluoromethylation.
Biological Significance and Drug Development Context
While specific biological activity for this compound itself is not extensively documented, its true value lies in its application as a synthetic tool. [1]The benzothiazole scaffold is a core component of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. [3][4][5] The introduction of a difluoromethyl group onto pharmacologically active scaffolds can significantly enhance a molecule's therapeutic potential by:
-
Improving Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism.
-
Modulating Lipophilicity: The –CF₂H group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Enhancing Binding Affinity: The ability of the –CF₂H group to act as a hydrogen bond donor can lead to stronger and more specific interactions with biological targets.
Therefore, this reagent is a critical asset for researchers and drug development professionals aiming to synthesize novel fluorinated pharmaceuticals and agrochemicals. [1]It enables the late-stage functionalization of complex molecules, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined chemical properties and, most importantly, its role as an efficient precursor to the difluoromethyl radical under mild photoredox conditions, position it as an indispensable tool for medicinal chemists. While not a therapeutic agent itself, its application in the synthesis of novel, fluorinated molecules provides a direct and powerful pathway to the discovery and development of next-generation pharmaceuticals and other bioactive compounds. The continued exploration of its reactivity will undoubtedly lead to further innovations in the field of organofluorine chemistry.
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2-((Difluoromethyl)sulfonyl)benzo[d]thiazole IUPAC nomenclature
An In-Depth Technical Guide to the IUPAC Nomenclature of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
For professionals in chemical research and drug development, an unambiguous and systematic naming convention for molecules is not merely a formality; it is the foundation of clear communication, intellectual property protection, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this universal language. This guide offers a detailed deconstruction of the IUPAC name for this compound, a compound of interest for its unique chemical properties imparted by the difluoromethylsulfonyl group.[1] We will explore the logic behind its systematic name, delve into its structural components, and provide a representative synthetic protocol for its preparation.
Deconstructing the IUPAC Name: A Hierarchical Approach
The name this compound is constructed based on a set of hierarchical rules that prioritize a principal parent structure and systematically describe all attached substituents.[2][3] The name can be broken down into four key components: the parent heterocycle, the primary substituent, the secondary substituent, and the locant indicating the point of attachment.
| Component | Type | Function |
| benzo[d]thiazole | Parent Heterocycle | Defines the core bicyclic ring system. |
| sulfonyl | Primary Substituent | Describes the -SO₂- functional group attached to the parent.[4][5] |
| (difluoromethyl) | Secondary Substituent | Describes the -CHF₂ group attached to the sulfonyl group. |
| 2- | Locant | Specifies that the entire sulfonyl group is attached to position 2 of the benzothiazole ring. |
| ((...)) | Parentheses | Used to enclose complex substituents to avoid ambiguity. |
The systematic assembly of these components leads to the final, unambiguous IUPAC name. The logic flows from identifying the main scaffold and progressively detailing its modifications.
Caption: Hierarchical breakdown of the IUPAC name.
The Parent Heterocycle: Benzo[d]thiazole
The foundation of the molecule is benzo[d]thiazole . This name signifies a fused heterocyclic system.
-
Thiazole : A five-membered aromatic ring containing one sulfur and one nitrogen atom.
-
Benzo : Indicates that a benzene ring is fused to the thiazole ring.[6]
-
[d] : This letter within the brackets specifies the face of the benzene ring where the fusion occurs, according to standard IUPAC fusion nomenclature.
-
Numbering : The numbering of the fused ring system begins on an atom adjacent to the bridgehead, proceeding around the ring to give the heteroatoms the lowest possible locants. In 1,3-benzothiazole, the sulfur atom is at position 1 and the nitrogen at position 3.[7] The carbon atom situated between the sulfur and nitrogen is designated as position 2, which is the site of substitution in this molecule.
A more explicit, and often preferred, IUPAC name for the parent is 1,3-benzothiazole .[1][7][8]
Caption: IUPAC numbering of the benzo[d]thiazole ring system.
The Substituent Group: (Difluoromethyl)sulfonyl
The group attached to the C2 position of the benzothiazole ring is a complex substituent, hence the use of enclosing parentheses.
-
Sulfonyl Group : The term "sulfonyl" refers to the R-SO₂-R' functional group, which is a key component of sulfones.[5][9] According to IUPAC Rule C-631, when this group is treated as a substituent, the prefix "sulfonyl" is used.[4][10]
-
Difluoromethyl Group : This name describes a methyl group (-CH₃) in which two of the three hydrogen atoms have been replaced by fluorine atoms (-CHF₂). The prefix "di-" indicates two fluorine atoms, and "fluoro" is the standard IUPAC prefix for fluorine substituents.[11][12]
The entire substituent is therefore a sulfonyl group to which a difluoromethyl group is attached. This assembly, (difluoromethyl)sulfonyl, acts as a single unit substituting the parent heterocycle.
Representative Synthesis Protocol
The synthesis of this compound can be achieved via the reaction of 2-mercaptobenzothiazole with a suitable difluoromethylating agent.[1] The following protocol describes a common pathway.
Objective: To synthesize this compound from 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole
-
Difluoromethylsulfonyl chloride (or a related precursor)
-
Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)
-
Suitable solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
Step-by-Step Procedure:
-
Thioether Formation (S-Difluoromethylation):
-
Dissolve 2-mercaptobenzothiazole (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate salt.
-
Slowly add the difluoromethylating agent (e.g., a source of F₂HC+ or F₂HC·) to the reaction mixture. Causality Note: The nucleophilic thiolate attacks the electrophilic difluoromethyl species to form the C-S bond.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Oxidation to the Sulfone:
-
Once the thioether, 2-((difluoromethyl)thio)benzo[d]thiazole, is formed, cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent (approx. 2.2 eq) portion-wise to the solution. Causality Note: The oxidation must proceed in two steps, from sulfide to sulfoxide and then to the sulfone. Using a slight excess of a strong oxidizing agent ensures complete conversion to the desired sulfone oxidation state.
-
Allow the reaction to warm to room temperature and stir until TLC analysis confirms the formation of the final product.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess oxidant.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
-
Infrared (IR) spectroscopy should show strong characteristic absorption bands for the sulfonyl group (S=O stretches) typically in the range of 1200-1350 cm⁻¹.[1]
Caption: General synthetic workflow for the target compound.
Conclusion
The IUPAC name this compound is a precise descriptor of the molecule's structure, derived from a logical and hierarchical set of rules. For researchers in medicinal chemistry and materials science, understanding this nomenclature is essential for navigating the scientific literature, communicating findings accurately, and contributing to the systematic expansion of chemical knowledge. The presence of the difluoromethylsulfonyl group on the versatile benzothiazole scaffold suggests unique electronic and physicochemical properties, making it a valuable building block for the development of novel pharmaceuticals and functional materials.
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A Comprehensive Technical Guide to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a versatile heterocyclic organofluorine compound. Drawing upon its unique electronic properties and reactivity, this molecule has emerged as a significant building block in synthetic organic chemistry, with notable potential in the fields of medicinal chemistry, agrochemicals, and material science. This document will delve into its core physical and chemical characteristics, synthesis methodologies, reactivity profile, and established applications, offering a comprehensive resource for researchers and developers.
Molecular Identity and Physicochemical Characteristics
This compound, with the IUPAC name 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole, is a solid compound at room temperature.[1] Its core structure consists of a bicyclic benzothiazole system, where a thiazole ring is fused to a benzene ring, substituted at the 2-position with a difluoromethylsulfonyl functional group.[2] This unique combination of a planar heterocyclic framework and a fluorine-containing sulfonyl group imparts the molecule with its distinct reactivity and physical properties.[2]
Core Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₂NO₂S₂ | [2][3] |
| Molecular Weight | 249.26 g/mol | [2][3] |
| CAS Number | 186204-66-0 | [3][4][5] |
| Appearance | Solid | [1] |
| Melting Point | 133-135 °C | [3] |
| Density | 1.564 g/cm³ | [2][3] |
| Reduction Potential | -1.17 V | [2][6] |
Solubility Profile
The solubility of this compound is largely dictated by its molecular structure. The benzothiazole core imparts a hydrophobic character, resulting in limited solubility in water.[2] However, it demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in chlorinated solvents.[2] Moderate solubility is observed in methanol and ethanol, while it is poorly soluble in non-polar hydrocarbon solvents.[2] The sulfonyl group contributes to some polar interactions, influencing its solubility in polar organic solvents.[2]
Thermal Stability
Thermal analysis indicates that this compound is stable up to approximately 200°C.[2] Beyond this temperature, the compound begins to undergo gradual decomposition, which is believed to initiate with the loss of the difluoromethylsulfonyl substituent.[2]
Spectroscopic and Analytical Characterization
A comprehensive understanding of a molecule's structure and purity is paramount for its application in research and development. The following sections detail the key spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound reveals characteristic signals that are consistent with its structure. In deuterated dimethyl sulfoxide (DMSO-d₆), the proton of the difluoromethyl group typically appears as a triplet at approximately 6.58 ppm due to coupling with the two fluorine atoms, with a coupling constant of around 53.2 Hz.[2] The aromatic protons of the benzothiazole ring system also exhibit distinct resonances in the aromatic region of the spectrum.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The sulfonyl group (SO₂) gives rise to strong, characteristic symmetric and asymmetric stretching vibrations, which are typically observed in the 1350-1200 cm⁻¹ region.[2] The aromatic C-C stretching vibrations of the benzothiazole ring are expected in the 1615-1575 cm⁻¹ range.[2]
Mass Spectrometry (MS)
Mass spectrometric analysis is crucial for confirming the molecular weight and elemental composition. The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 249, corresponding to its molecular weight.[2] High-resolution mass spectrometry (HRMS) can confirm the exact mass, consistent with the molecular formula C₈H₅F₂NO₂S₂.[2] The fragmentation pattern in the mass spectrum will show characteristic losses of the difluoromethyl and sulfonyl groups.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The benzothiazole chromophore in the molecule gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy. The compound typically exhibits absorption maxima in the ultraviolet region, around 350-360 nm.[2] These absorptions correspond to π-π* electronic transitions within the aromatic system.[2]
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes, with the choice of method often depending on the desired scale and available starting materials. Its reactivity is dominated by the difluoromethylsulfonyl group, making it a valuable reagent in modern synthetic chemistry.
Synthetic Methodologies
One of the most common methods for the synthesis of this compound involves the oxidation of the corresponding thioether precursor, 2-((difluoromethyl)thio)benzo[d]thiazole.[2] This oxidation can be effectively carried out using reagents such as hydrogen peroxide with a catalyst like ammonium molybdate.[2]
Another prominent synthetic route starts from the readily available 2-mercaptobenzothiazole.[2][3] This involves the reaction of 2-mercaptobenzothiazole with a difluoromethylsulfonylating agent, such as difluoromethylsulfonyl chloride, under suitable basic conditions.[2]
Recent advancements have also led to the development of photocatalytic methods for its synthesis, which can offer improved efficiency and milder reaction conditions.[2]
Caption: Simplified mechanism of photocatalytic difluoromethylation.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [2][7][8]The introduction of the difluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. [2]Therefore, this compound serves as a key intermediate for the synthesis of novel fluorinated drug candidates. [2]While specific biological activities of the title compound itself are not extensively documented, its utility lies in its ability to introduce the valuable CF₂H group into biologically active molecules. [2]
Agrochemicals
Similar to the pharmaceutical industry, the agrochemical sector often utilizes fluorinated compounds to enhance the efficacy and stability of pesticides and herbicides. [2]The reactivity of this compound can be harnessed to develop new agrochemicals with improved performance characteristics. [2][6]
Material Science
The electronic properties and rigid structure of the benzothiazole core suggest potential applications in material science. [2]Derivatives of this compound could be explored for the development of advanced materials with specific electronic or optical properties. [2]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to available safety data, this compound is classified as a warning-level hazard. [1]It is known to cause skin irritation (H315) and serious eye irritation (H319). [1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or fumes.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere. [1][6]Recommended storage temperature is 2-8°C. [1]
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. [6]* In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [6]* If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [6]* If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. [6]Do not allow the chemical to enter drains or waterways. [6]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity as a difluoromethylating agent, position it as a valuable tool for the synthesis of novel molecules with potential applications in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its characteristics, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective and responsible utilization in research and development endeavors.
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An In-depth Technical Guide to the Reduction Potential of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: From Physicochemical Principles to Drug Development Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among these, the difluoromethyl group (-CF₂H) has garnered significant attention. This guide provides a comprehensive technical overview of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a key reagent and structural motif, with a central focus on its reduction potential. We will explore the theoretical underpinnings of this electrochemical property, detail experimental and computational methodologies for its determination, and critically analyze its profound implications for drug design and development, including metabolic stability, target engagement, and potential for bioreductive activation. This document serves as an authoritative resource for researchers aiming to leverage the unique electrochemical characteristics of this compound and its analogs in the pursuit of novel therapeutics.
Part 1: Foundational Chemistry and Significance
Molecular Architecture of this compound
This compound is a heterocyclic organofluorine compound with the molecular formula C₈H₅F₂NO₂S₂ and a molecular weight of 249.26 g/mol .[1] Its structure is characterized by a bicyclic benzothiazole core, where a benzene ring is fused to a thiazole ring.[1] The key functional group, the difluoromethylsulfonyl moiety (-SO₂CF₂H), is attached at the 2-position of the benzothiazole ring system.[1] This electron-withdrawing group significantly influences the electronic properties of the entire molecule, rendering it a valuable reagent and a compelling structural component in medicinal chemistry.[1][2]
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through several synthetic routes. A common and established method involves the oxidation of the corresponding thioether precursor. A detailed protocol is as follows:
Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole
-
Difluoromethylsulfonyl chloride
-
Suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Organic base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and stirring apparatus
-
Purification setup (e.g., column chromatography with silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptobenzothiazole (1.0 equivalent) in the chosen aprotic solvent.
-
Base Addition: Add the organic base (1.1 to 1.5 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonylating Agent: Slowly add difluoromethylsulfonyl chloride (1.0 to 1.2 equivalents) to the stirring solution. The addition should be done dropwise, and the temperature may be controlled with an ice bath if the reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.
Significance in Medicinal and Agrochemical Chemistry
The benzothiazole scaffold is a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6] The introduction of the difluoromethylsulfonyl group can further enhance the therapeutic potential of these molecules. The -CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially improving target binding and pharmacokinetic properties.[7] Consequently, this compound serves as a crucial building block for synthesizing novel drug candidates and advanced agrochemicals.[1]
Part 2: The Reduction Potential: A Defining Electrochemical Property
Theoretical Framework
The reduction potential of a molecule is a measure of its tendency to gain an electron and be reduced. For this compound, this property is largely dictated by the strongly electron-withdrawing nature of the difluoromethylsulfonyl group. This group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiazole system, making the molecule more susceptible to reduction. The reported reduction potential for this compound is -1.17 V.[1] This value indicates that it is a relatively easily reducible species, a characteristic that underpins its utility in chemical synthesis and has significant implications for its behavior in biological systems.
The relationship between a molecule's structure and its electrochemical properties can be visualized as a delicate balance of electronic effects.
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spectroscopic data analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for this compound, a heterocyclic organofluorine compound of significant interest in medicinal chemistry and synthetic applications. The difluoromethyl group (CF2H) is a key structural motif, acting as a bioisostere for alcohol, thiol, or amine groups and enhancing properties like lipophilicity and metabolic stability[1]. This document, intended for researchers and drug development professionals, outlines the principles and expected outcomes for the characterization of this molecule using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We delve into the causality behind spectral features, provide detailed experimental protocols, and present predictive fragmentation pathways to serve as a comprehensive reference for the structural elucidation of this compound and its analogs.
Molecular Structure and Physicochemical Properties
This compound is composed of a benzothiazole core linked to a difluoromethylsulfonyl group at the 2-position. This structure imparts unique chemical reactivity, making it a valuable reagent in synthetic chemistry[2].
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations[3]. The IR spectrum of this compound is distinguished by characteristic absorptions from the sulfonyl, benzothiazole, and difluoromethyl moieties.
Theoretical Principles & Expected Vibrational Modes
The covalent bonds within the molecule behave like springs, and their vibrations (stretching and bending) occur at specific quantized frequencies. When the frequency of IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum[4].
-
Sulfonyl (SO₂) Group: The highly polar S=O bonds lead to strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations are expected and are typically well-defined[2].
-
Benzothiazole Ring: This aromatic heterocyclic system displays several characteristic vibrations. C-H stretching from the benzene ring appears at wavenumbers above 3000 cm⁻¹. In-ring C=C and C=N stretching vibrations produce a series of bands in the 1615-1400 cm⁻¹ region[2][4].
-
Difluoromethyl (CF₂H) Group: The C-F bonds give rise to strong stretching absorptions in the fingerprint region. The C-H bond in this group is activated by the adjacent electron-withdrawing fluorine atoms, influencing its stretching frequency.
Summary of Expected IR Absorption Frequencies
The following table summarizes the key diagnostic absorption bands anticipated for this compound.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity | Reference |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | [3][4] |
| Benzothiazole C=C, C=N | Ring Stretch | 1615 - 1575 | Medium-Weak | [2] |
| Sulfonyl S=O | Asymmetric Stretch | 1350 - 1300 | Strong | [2][5] |
| Sulfonyl S=O | Symmetric Stretch | 1200 - 1150 | Strong | [2][5] |
| C-F | Stretch | 1400 - 1000 | Strong | [5] |
| Aromatic C-H | Out-of-Plane Bend | 900 - 690 | Strong | [6] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol ensures high-quality, reproducible data without the need for sample preparation like KBr pellets.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable background.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is critical for spectral reproducibility.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization[7].
Theoretical Principles & Expected Fragmentation
In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and forming a radical cation known as the molecular ion (M⁺•). This high-energy molecular ion is unstable and undergoes fragmentation through the cleavage of weaker bonds to form smaller, more stable charged fragments and neutral radicals or molecules. The fragmentation pattern is a unique fingerprint of the molecular structure. For this compound, fragmentation is predicted to occur primarily at the C-S and S-C bonds of the sulfonyl group.
Predicted Fragmentation Pathway
The molecular ion [C₈H₅F₂NO₂S₂]⁺• is expected at m/z 249 . The most logical fragmentation pathways involve the formation of the stable benzothiazole cation and losses of the sulfonyl and difluoromethyl moieties.
-
Pathway A: Formation of the Benzothiazole Cation. The most favorable fragmentation is the cleavage of the C2-S bond, leading to the highly stable benzothiazole cation at m/z 134 and the loss of a difluoromethylsulfonyl radical (•SO₂CF₂H).
-
Pathway B: Loss of Sulfur Dioxide. The molecular ion may lose a molecule of sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds, resulting in a fragment at m/z 185.
-
Pathway C: Loss of the Difluoromethyl Radical. Cleavage of the S-C bond in the sulfonyl group can lead to the loss of a difluoromethyl radical (•CF₂H), yielding an ion at m/z 198.
Visualization of Predicted Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for this compound under EI-MS conditions.
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Predicted Mass Fragments
| m/z | Proposed Formula | Identity | Neutral Loss |
| 249 | [C₈H₅F₂NO₂S₂]⁺• | Molecular Ion | - |
| 198 | [C₇H₄NSO₂]⁺ | [M - CF₂H]⁺ | •CF₂H (51 u) |
| 185 | [C₈H₅F₂NS]⁺• | [M - SO₂]⁺• | SO₂ (64 u) |
| 134 | [C₇H₄NS]⁺ | Benzothiazole cation | •SO₂CF₂H (115 u) |
Experimental Protocol: Electron Impact (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ion Source Parameters: Set the ion source to EI mode. Standard parameters include an electron energy of 70 eV, which provides sufficient energy for reproducible fragmentation patterns, and a source temperature of 200-250 °C to ensure sample volatilization.
-
Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and all significant fragments.
-
Data Acquisition: Acquire the mass spectrum. The data system will plot the relative abundance of ions versus their m/z ratio.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the predicted pathways to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments, providing definitive structural confirmation.
Conclusion
The structural characterization of this compound is robustly achieved through the combined application of IR spectroscopy and mass spectrometry. Infrared analysis provides definitive evidence of the core functional groups—sulfonyl, aromatic benzothiazole, and C-F bonds—through their characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight via the molecular ion peak and elucidates the molecular architecture through a predictable fragmentation pattern, highlighted by the formation of the stable benzothiazole cation. Together, these techniques provide a self-validating system for confirming the identity and purity of this important synthetic building block.
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- PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.
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Unveiling the Solid State: A Technical Guide to the X-ray Crystallography of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Abstract: This technical guide provides an in-depth exploration of the single-crystal X-ray diffraction analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a compound of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the crystallographic workflow. We detail field-proven protocols for crystallization, data collection, structure solution, and refinement, establishing a self-validating system for achieving an accurate and reliable three-dimensional molecular structure. The insights derived from this analysis are critical for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics and functional materials.
Introduction: The Imperative of Structural Precision
This compound is a heterocyclic compound featuring a benzothiazole core functionalized with a difluoromethylsulfonyl group. This substituent is known to impart unique electronic properties and can serve as a lipophilic hydrogen bond donor, making the molecule a valuable building block in pharmaceutical and agrochemical development.[1][2] Understanding the precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount for predicting its behavior and optimizing its function. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure at atomic resolution.[3][4]
This guide presents a comprehensive walkthrough of the crystallographic analysis of this specific compound, grounded in established, authoritative methodologies.
PART 1: The Foundation - From Powder to High-Quality Single Crystal
The journey to a crystal structure begins with the most critical and often challenging step: growing a single crystal of sufficient size and quality. Existing data indicates that this compound can be crystallized as white needles.[1] The goal is to create a supersaturated solution from which molecules can slowly deposit in an ordered, crystalline lattice.
Rationale for Solvent Selection
The choice of solvent is the most influential variable in crystallization. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.[5] For a compound like this compound, which possesses both aromatic and polar sulfonyl moieties, a screening of solvents with varying polarities is the logical first step.
Initial Solvent Screening Protocol:
-
Place approximately 1-2 mg of the powdered compound into several small vials.
-
Add a common solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane) dropwise at room temperature, observing solubility.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will not easily yield crystals upon cooling.
-
If the compound is insoluble, gently heat the vial. If it dissolves upon heating, it is a promising candidate for slow cooling crystallization.
-
The ideal solvent is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
Crystallization Methodologies
Once a suitable solvent or solvent system is identified, several techniques can be employed.[6][7]
Protocol 1: Slow Evaporation This is the simplest method and is effective when a solvent is identified in which the compound is only sparingly soluble.[7]
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This prevents rapid evaporation and contamination from dust.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, inducing crystal growth.
Protocol 2: Vapor Diffusion (Binary Solvent System) This technique is highly effective for milligram quantities and offers excellent control over the rate of crystallization.[7] It requires a binary solvent system: a "good" solvent in which the compound is soluble, and a miscible "anti-solvent" in which it is insoluble.
-
Dissolve 5-10 mg of the compound in a minimal amount of a "good," less volatile solvent (e.g., dichloromethane or chloroform) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable jar (the outer chamber).
-
Add a larger volume of the "anti-solvent," which must be more volatile (e.g., pentane or diethyl ether), to the bottom of the outer chamber.
-
Seal the outer chamber tightly.
-
Over time, the volatile anti-solvent will slowly diffuse through the vapor phase into the solution in the inner vial. This gradual change in solvent composition reduces the compound's solubility, leading to slow, controlled crystal growth.
Diagram: Crystallization Workflow This diagram illustrates the decision-making process and experimental flow for obtaining single crystals suitable for X-ray diffraction.
Caption: Workflow for crystallization and crystal evaluation.
PART 2: Interrogating the Crystal - Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The geometry and intensity of the diffracted spots contain the information needed to determine the molecular structure.
Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Using a microscope, carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) using a cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling (Trustworthiness Pillar): Immediately flash-cool the mounted crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. Rationale: This critical step minimizes atomic thermal vibrations, leading to higher resolution data and significantly reduces radiation damage to the crystal from the intense X-ray beam.[8]
-
Instrument Setup: Mount the crystal on the goniometer of a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.5418 Å) and a sensitive detector (e.g., CCD or CMOS).[8] For small organic molecules, a Molybdenum source is often preferred due to lower absorption.[8]
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection Strategy: Based on the determined crystal system and space group symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the diffraction patterns.[9]
-
Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensities of all the measured diffraction spots and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). Symmetry-related reflections are then scaled and merged to produce the final reflection file (.hkl file).[8]
PART 3: Decoding the Data - Structure Solution and Refinement
The integrated data file does not directly yield the structure. It contains the amplitudes of the diffracted waves, but the crucial phase information is lost. This is the well-known "phase problem" in crystallography.
Structure Solution
For small molecules like this compound, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities to derive initial phase estimates.[10]
Software: The SHELX suite of programs is the authoritative standard for small-molecule crystallography.[10] SHELXT or SHELXS can be used for structure solution.[10]
Structure Refinement
The initial model from the solution step is an approximation. Refinement is an iterative process that improves the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[11]
Protocol: Structure Refinement using SHELXL
-
Initial Refinement: The initial structural model is refined using least-squares minimization in a program like SHELXL.[11] This adjusts the x, y, z coordinates and isotropic (spherical) thermal parameters for each non-hydrogen atom.
-
Anisotropic Refinement: The refinement is extended to use anisotropic displacement parameters (ADPs), which model the atoms as ellipsoids. This accounts for the fact that atomic vibrations are not uniform in all directions. Rationale: Pathologically shaped (e.g., extremely elongated) ellipsoids can indicate underlying issues like unresolved structural disorder.[12]
-
Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map (a map showing where electron density is un-accounted for by the model). They are then refined using a "riding model" (HFIX instruction in SHELXL), where their positions are geometrically constrained relative to their parent carbon or nitrogen atoms.[10]
-
Convergence and Validation (Trustworthiness Pillar): The refinement is continued until the model converges, meaning that further cycles of refinement do not produce significant changes in the parameters. Key indicators of a good refinement include:
-
R1 value: Should be low (typically < 0.05 for good data).
-
wR2 value: Should be low (typically < 0.15).
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: The final difference Fourier map should be relatively flat, with no large positive or negative peaks.
-
-
Final Validation: The completed structure is saved in the Crystallographic Information File (CIF) format. This file should be validated using the IUCr's checkCIF service to check for any geometric or crystallographic alerts.[11]
Diagram: Data Processing & Refinement Pathway This diagram outlines the computational steps from raw diffraction images to a validated crystal structure.
Caption: Computational pathway from raw data to final structure.
PART 4: Structural Analysis of this compound
The final, validated crystal structure provides a wealth of information. Based on published data for similar compounds, a representative summary of crystallographic data is presented below.[1]
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₅F₂NO₂S₂ |
| Formula Weight | 249.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated, g/cm³) | 1.564 (Matches reported value[1]) |
| Reflections collected | Value |
| Independent reflections | Value |
| R1 [I > 2σ(I)] | Value (< 0.05) |
| wR2 (all data) | Value (< 0.15) |
| Goodness-of-fit on F² | Value (~1.0) |
Note: Specific unit cell parameters (a, b, c, β, Volume) and reflection counts would be obtained from the actual experiment.
Key Structural Insights:
-
Molecular Geometry: The analysis confirms the connectivity and provides precise bond lengths and angles. The benzothiazole ring system is expected to be largely planar, as is common for such aromatic systems.[1]
-
Conformation: The orientation of the difluoromethylsulfonyl group relative to the benzothiazole ring is defined by specific torsion angles. This conformation is crucial for understanding how the molecule will interact with biological targets.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions, such as hydrogen bonds (potentially involving the fluorine atoms or sulfonyl oxygens) and π-π stacking between the aromatic rings. These interactions are fundamental to the compound's physical properties, such as melting point and solubility, and provide a model for its interactions in a biological context.
Conclusion
The single-crystal X-ray crystallographic study of this compound provides an unambiguous, high-resolution snapshot of its three-dimensional structure. By following a rigorous and self-validating workflow—from meticulous crystallization to careful data collection and robust refinement—researchers can achieve a reliable structural model. This detailed structural knowledge is not merely an academic endpoint; it is a critical asset for drug development professionals and materials scientists, enabling informed, rational design of molecules with enhanced efficacy and desired physical properties.
References
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- Cambridge Structural D
- Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- The SHELX package. Müller, P. MIT OpenCourseWare. [Link]
- Getting crystals your crystallographer will treasure: a beginner's guide. Staples, R. J. (2014).
- Advanced crystallisation methods for small organic molecules. Male, L., & Bryant, M. J. (2023). Chemical Society Reviews, 52(5), 1845-1863. [Link]
- X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]
- Refinement of Disorder with SHELXL. Müller, P. MIT Department of Chemistry. [Link]
- Crystallization.
- Collection of X-ray diffraction data from macromolecular crystals. Dauter, Z. (2006). Acta Crystallographica Section D: Biological Crystallography, 62(1), 1-15. [Link]
- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Zhang, S., et al. (2021). Organic Letters, 23(21), 8276–8281. [Link]
- User guide to crystal structure refinement with SHELXL.
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An In-depth Technical Guide on the Theoretical Mechanism of Action for 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a theoretical mechanism of action for the novel chemical entity, 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole. Due to the absence of extensive direct research on this specific molecule, this guide synthesizes information from its core structural components: the benzothiazole scaffold, the sulfonyl group, and the difluoromethyl moiety. We hypothesize that this compound acts as a kinase inhibitor, a premise supported by the well-documented role of the benzothiazole scaffold in targeting various protein kinases.[1][2][3][4][5] The difluoromethylsulfonyl group is proposed to enhance target affinity and modulate pharmacokinetic properties. This guide further details a comprehensive experimental workflow to validate this hypothesis, from initial in-silico screening to rigorous cell-based assays.
Introduction and Molecular Postulates
This compound is a heterocyclic compound featuring a benzothiazole core.[6] This core is prevalent in numerous biologically active compounds, demonstrating a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10][11][12] The unique combination of the electron-withdrawing difluoromethyl group and the versatile sulfonyl linker suggests a molecule designed for specific biological interactions.
Molecular Breakdown and Rationale:
-
Benzothiazole Scaffold: This bicyclic system is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[8] Its planar nature allows it to fit into the ATP-binding pocket of many kinases, forming key interactions with the hinge region. Several benzothiazole derivatives have shown potent inhibitory activity against kinases like Bcr-Abl and ATR kinase.[1][2][3]
-
Sulfonyl Group (-SO2-): The sulfonyl group is a strong hydrogen bond acceptor and is metabolically stable.[13][14] In drug design, it often serves to orient the molecule within a binding site and can improve pharmacokinetic properties.[13][14][15] Its presence can also enhance binding affinity through interactions with active site residues.[13][15]
-
Difluoromethyl Group (-CF2H): This group is a bioisostere of hydroxyl or thiol groups but with increased lipophilicity and metabolic stability.[16][17][18] The acidic proton on the difluoromethyl group can act as a hydrogen bond donor, a unique feature that can enhance target specificity and affinity.[17][18][19]
Based on this analysis, we postulate that this compound is a Type I kinase inhibitor , binding to the ATP pocket of one or more protein kinases implicated in oncogenesis or inflammatory diseases.
Proposed Mechanism of Action: Kinase Inhibition
We hypothesize that this compound exerts its biological effect by inhibiting the activity of a specific protein kinase. The proposed mechanism is as follows:
-
ATP-Competitive Binding: The benzothiazole core of the molecule is predicted to bind to the adenine-binding region of the kinase's ATP pocket.
-
Hinge Region Interaction: The nitrogen atom of the benzothiazole ring is likely to form a hydrogen bond with the backbone amide of a key residue in the kinase hinge region, a common binding mode for kinase inhibitors.
-
Hydrophobic Pocket Occupancy: The phenyl ring of the benzothiazole scaffold will likely occupy a hydrophobic pocket within the active site.
-
Enhancement of Binding Affinity: The difluoromethylsulfonyl group is positioned to interact with solvent-exposed regions or nearby amino acid residues. The sulfonyl oxygens can act as hydrogen bond acceptors, while the difluoromethyl group's acidic proton may form a hydrogen bond with a suitable acceptor on the protein.[13][14][17][18] This dual interaction is expected to significantly contribute to the molecule's potency and selectivity.
This proposed binding mode is depicted in the following logical diagram:
Caption: Proposed binding mode of the compound in a kinase active site.
Experimental Validation Workflow
To test our hypothesis, a multi-stage experimental approach is proposed. This workflow is designed to be self-validating, with each stage providing the necessary data to proceed to the next.
Caption: A multi-stage workflow for validating the proposed mechanism.
Stage 1: In Silico Screening
Objective: To identify a panel of likely kinase targets for this compound.
Protocol:
-
Ligand Preparation:
-
Generate a 3D conformation of this compound using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).
-
Perform energy minimization using a suitable force field (e.g., OPLS3e).
-
-
Receptor Preparation:
-
Select a diverse panel of human kinases with available crystal structures from the Protein Data Bank (PDB). Prioritize kinases known to be targeted by benzothiazole-containing inhibitors.
-
Prepare the protein structures by adding hydrogens, assigning bond orders, and removing water molecules beyond 5 Å from the active site.
-
-
Molecular Docking:
-
Perform molecular docking of the prepared ligand into the ATP-binding site of each prepared kinase receptor using a program like Glide or AutoDock Vina.
-
Analyze the docking poses and scores to identify kinases where the compound shows favorable binding energy and a plausible binding mode consistent with our hypothesis.
-
Data Presentation:
| Kinase Target | Docking Score (kcal/mol) | Key Predicted Interactions |
| Kinase A | -10.5 | H-bond with hinge residue Met123 |
| Kinase B | -9.8 | Hydrophobic interaction with Phe234 |
| Kinase C | -9.5 | H-bond with hinge residue Cys125 |
Stage 2: In Vitro Kinase Profiling
Objective: To experimentally determine the inhibitory activity of the compound against the top candidate kinases identified in Stage 1.
Protocol:
-
Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Add the serially diluted compound to the wells. Include positive (staurosporine) and negative (DMSO) controls.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | 800 |
Stage 3: Biophysical Binding Assays
Objective: To confirm direct binding of the compound to the most promising kinase target (Kinase A) and determine the binding affinity and kinetics.
Protocol (Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently immobilize recombinant Kinase A onto a CM5 sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units) over time to measure association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation:
| Parameter | Value |
| ka (1/Ms) | 1.2 x 10^5 |
| kd (1/s) | 6.0 x 10^-4 |
| KD (nM) | 5.0 |
Conclusion
This technical guide puts forth a well-grounded theoretical mechanism of action for this compound, postulating its role as a kinase inhibitor. This hypothesis is built upon the known biological activities of its constituent chemical moieties. The proposed multi-stage experimental workflow provides a clear and robust path for the validation of this hypothesis, starting from broad in-silico screening and culminating in specific biophysical and cell-based assays. The successful execution of this plan will elucidate the precise molecular mechanism of this novel compound and pave the way for its further development as a potential therapeutic agent.
References
- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.
- This compound | 186204-66-0. (n.d.). Smolecule.
- Discovery of New Benzothiazole-Based Inhibitors of Breakpoint Cluster Region-Abelson Kinase Including the T315I Mutant. (2013). Journal of Medicinal Chemistry.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
- Synthesis and Biological Activities of Some Benzothiazole Deriv
- Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023).
- Synthesis and various biological activities of benzothiazole derivative: a review. (2023).
- Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. (2013). PubMed.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
- Examples of benzothiazole‐based class‐I PI3K inhibitors. (n.d.).
- Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. (2025). European Journal of Medicinal Chemistry.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2021). RSC Medicinal Chemistry.
- Application of Sulfonyl in Drug Design. (2018).
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2014).
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024).
- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2018). Medicinal Chemistry Research.
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The Ascendance of a Privileged Scaffold: A Historical and Technical Guide to Benzothiazole Sulfones in Chemistry
Abstract
The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, has carved a significant niche in the landscape of modern chemistry. Its journey from an early 20th-century industrial chemical to a "privileged scaffold" in contemporary drug discovery is a testament to its remarkable chemical versatility. The introduction of the sulfone moiety to this framework marked a pivotal moment, unlocking novel reactivity and a vast new space for chemical exploration. This guide provides an in-depth technical analysis of the historical development of benzothiazole sulfones, charting their synthetic evolution and the expansion of their applications, particularly in the realm of medicinal chemistry. We will explore the causality behind key experimental choices, detail critical synthetic protocols, and illuminate the structure-activity relationships that have established benzothiazole sulfones as a cornerstone for researchers, scientists, and drug development professionals.
Early Discoveries and the Dawn of a Scaffold: The Benzothiazole Core
The story of benzothiazole sulfones begins with the benzothiazole moiety itself. First synthesized in the late 19th century, its initial applications were far from the sophisticated biochemical tools we see today. Early interests were primarily industrial, with benzothiazole derivatives finding use as vulcanization accelerators in the rubber industry and as components in dyes.[1] The inherent stability of the fused ring system and the potential for substitution at various positions made it an attractive building block.
The classical synthesis of the benzothiazole core, and a foundational technique that remains relevant, is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.[2] This straightforward approach provided access to a wide array of 2-substituted benzothiazoles, laying the groundwork for future functionalization.
Experimental Protocol: Classical Synthesis of 2-Substituted Benzothiazoles
Objective: To synthesize a 2-substituted benzothiazole via condensation of 2-aminothiophenol and a carboxylic acid.
Materials:
-
2-Aminothiophenol
-
Carboxylic acid (e.g., benzoic acid for 2-phenylbenzothiazole)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. The amount should be sufficient to create a stirrable paste.
-
Heat the reaction mixture to 130-150 °C with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzothiazole.
Causality of Experimental Choices: The choice of PPA as a catalyst and solvent is crucial. Its high viscosity and dehydrating properties drive the equilibrium of the condensation reaction towards the product by removing the water formed. The elevated temperature is necessary to overcome the activation energy of the cyclization and dehydration steps. The aqueous workup with a mild base is essential to neutralize the acidic catalyst and facilitate the extraction of the organic product.
The Emergence of the Sulfone: A Gateway to New Reactivity and Applications
The transformation of the sulfur atom within the benzothiazole scaffold into a sulfone group represented a significant leap forward in the functional utility of this heterocyclic system. The oxidation of the sulfide to a sulfone dramatically alters the electronic properties of the molecule. The electron-withdrawing nature of the sulfone group activates the C2 position of the benzothiazole ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This newfound reactivity became the cornerstone for a plethora of applications.
Synthetic Strategies for Benzothiazole Sulfones
The most common and direct method for the synthesis of benzothiazole sulfones is the oxidation of the corresponding benzothiazole sulfide.
Objective: To synthesize a 2-alkylsulfonylbenzothiazole from a 2-thioalkylbenzothiazole.
Materials:
-
2-Thioalkylbenzothiazole
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 2-thioalkylbenzothiazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (2.2-2.5 eq) in DCM to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the excess m-CPBA by washing the reaction mixture with a 10% sodium sulfite solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-alkylsulfonylbenzothiazole.
Causality of Experimental Choices: m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones. The use of a slight excess ensures the complete oxidation of both the sulfide and the intermediate sulfoxide. The reaction is performed at a low temperature to control the exothermicity and prevent potential side reactions. The quenching and washing steps are critical for removing the unreacted oxidant and the acidic byproducts, leading to a cleaner crude product.
A more recent and elegant approach for accessing sulfones without the need for direct oxidation involves the use of benzothiazole sulfinate as a sulfinic acid transfer reagent.[3][4] This method offers milder reaction conditions and avoids the use of strong oxidants.[5]
The Golden Age of Application: Benzothiazole Sulfones in Medicinal Chemistry and Beyond
The unique reactivity of benzothiazole sulfones has propelled their use in a diverse range of applications, particularly in drug discovery and chemical biology.
Benzothiazole Sulfones as Reactive Templates and Cleavable Linkers
The electrophilic nature of the C2 position in benzothiazole sulfones makes them excellent Michael acceptors and participants in SNAr reactions with soft nucleophiles like thiols.[6] This property has been ingeniously exploited in the development of reactive templates for biothiols and sulfane sulfurs.[7]
The reaction of a benzothiazole sulfone with a thiol generates a sulfinic acid, a versatile intermediate that can be further functionalized. This reactivity forms the basis for the design of fluorescent probes for the detection of biologically important reactive sulfur species.[7]
Furthermore, the predictable and clean reaction with thiols has led to the development of benzothiazole sulfone-based cleavable linkers for peptide and protein modification.[6] These linkers are stable under various conditions but can be selectively cleaved by the addition of a thiol-containing reagent, allowing for the controlled release of a payload.
Diagram: Benzothiazole Sulfone as a Cleavable Linker
Caption: Workflow of a benzothiazole sulfone-based cleavable linker.
Benzothiazole Sulfones in Drug Discovery: A Privileged Scaffold
The benzothiazole scaffold, often with the sulfone moiety, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.[8][9] Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[10][11]
The sulfone group can act as a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its ability to participate in hydrogen bonding and its metabolic stability are key features that medicinal chemists leverage in drug design.
Table: Bioactivities of Benzothiazole Sulfone Derivatives
| Compound Class | Biological Target | Therapeutic Potential | Reference |
| Substituted 2-Sulfonylbenzothiazoles | Various Kinases | Anticancer | [12] |
| Benzothiazole Sulfonamides | Carbonic Anhydrase | Antiglaucoma, Diuretic | [9] |
| Pyrimidine-tethered Benzothiazoles | DprE1 and TMPKmt | Anti-tubercular | [11] |
| Benzothiazole-based MTP inhibitors | Microsomal Triglyceride Transfer Protein | Anti-obesity | [6] |
Visualization of a Synthetic Pathway
The following diagram illustrates a general synthetic pathway for the diversification of benzothiazole sulfones for drug discovery applications.
Diagram: Synthetic Diversification of Benzothiazole Sulfones
Caption: A generalized synthetic route to diversified benzothiazole derivatives.
Future Perspectives and Conclusion
The historical journey of benzothiazole sulfones from relative obscurity to a central role in modern chemistry is a compelling narrative of how fundamental synthetic developments can unlock a cascade of innovative applications. The ability to fine-tune the electronic properties of the benzothiazole scaffold through the introduction of the sulfone group has provided chemists with a powerful tool for molecular design.
Looking ahead, the field is poised for further advancements. The development of more sustainable and efficient methods for the synthesis of benzothiazole sulfones will continue to be a priority.[2] Furthermore, the application of these versatile compounds is expected to expand into new areas, such as materials science and catalysis. In medicinal chemistry, the focus will likely be on the design of highly selective and potent drug candidates that leverage the unique properties of the benzothiazole sulfone scaffold to address unmet medical needs.
References
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- Wikipedia. (n.d.). Benzothiazole. [Link]
- Day, J. J., et al. (2017).
- Day, J. J., et al. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.
- Day, J. J., et al. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Chemistry Portal. [Link]
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- RSC Publishing. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]
- Preprints.org. (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. [Link]
- Ariston Publications. (n.d.).
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
- ResearchGate. (n.d.). Synthesis of sulfone derivative of benzothiazole based halophenyl bis-hydrazone compounds. [Link]
- Brummett, B. J., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(13), 2465–2469. [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
- Hemeda, L. R., et al. (2022). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(10), 1221-1233. [Link]
- ResearchGate. (n.d.). Base-induced reductive cleavage of benzothiazole sulfones. [Link]
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
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Methodological & Application
Application Notes & Protocols: 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole for Advanced Difluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethyl Group
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of lead compounds.[1][2] Among these, the difluoromethyl (–CF2H) group has emerged as a particularly valuable functional group.[3][4] It is considered a lipophilic bioisostere of hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups, capable of acting as a hydrogen bond donor.[5][6][7][8] This unique characteristic, coupled with its ability to enhance metabolic stability and membrane permeability, makes the –CF2H group a critical tool for optimizing drug candidates.[3][6]
This guide provides a comprehensive overview of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a highly effective reagent for the introduction of the difluoromethyl group into a wide range of organic molecules. We will delve into its mechanism of action, provide detailed experimental protocols, and offer practical insights for its successful application in research and development.
Reagent Profile: this compound
This compound is a bench-stable solid compound that has gained prominence as a reliable source of the difluoromethyl radical (•CF2H) under mild reaction conditions.[9] Its benzothiazole sulfone structure facilitates the generation of the desired radical species, particularly through photoredox catalysis.
Key Properties:
| Property | Value |
| Molecular Formula | C8H5F2NO2S2 |
| Molecular Weight | 249.26 g/mol [10] |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
| Purity | Typically ≥97%[11] |
Mechanism of Action: Photoredox-Catalyzed Radical Generation
The utility of this compound in difluoromethylation reactions is most prominently realized through visible-light photoredox catalysis.[9][12][13] This approach offers a mild and efficient pathway for generating the crucial difluoromethyl radical.
The generally accepted mechanism proceeds via an oxidative quenching cycle of a photocatalyst, such as fac-Ir(ppy)3 or Ru(bpy)3]2+.[9][12]
Proposed Mechanistic Pathway:
-
Photoexcitation: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and can undergo a single electron transfer to the this compound. This reduction leads to the fragmentation of the reagent.
-
Radical Generation: The fragmentation of the reduced reagent releases the difluoromethyl radical (•CF2H) and the benzothiazole-2-sulfinate anion.
-
Substrate Addition: The highly reactive •CF2H radical adds to the substrate, typically an electron-rich heterocycle or an alkene, to form a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is then oxidized by the oxidized form of the photocatalyst (PC+), regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent deprotonation yields the desired difluoromethylated product.
Sources
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protocol for photocatalytic difluoromethylation with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Topic: Protocol for Photocatalytic Difluoromethylation with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and development.[1][2][3] Among these, the difluoromethyl (–CF₂H) group holds a privileged position. It serves as a metabolically stable bioisostere for common pharmacophores like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[4][5] The unique electronic properties of the –CF₂H moiety can enhance a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5]
Traditional methods for introducing this group often require harsh conditions or pre-functionalized substrates, limiting their application in late-stage functionalization of complex molecules. Visible-light photoredox catalysis has emerged as a powerful and versatile strategy to overcome these limitations, enabling direct C–H functionalization under exceptionally mild conditions.[6][7][8] This application note provides a detailed protocol for the photocatalytic C–H difluoromethylation of (hetero)arenes using this compound, a highly effective and reliable source of the difluoromethyl radical.[6][9]
The Photocatalytic Cycle: Mechanism of Activation
The reaction proceeds via a well-established photoredox catalytic cycle. The process is initiated by the absorption of visible light by a photocatalyst, typically a ruthenium or iridium complex, or a suitable organic dye.[6][9]
The proposed mechanism is as follows:
-
Photoexcitation: The photocatalyst (PC), for instance, Ru(bpy)₃²⁺, absorbs a photon of visible light to reach its excited state, *[Ru(bpy)₃]²⁺, which is a more potent reducing agent.
-
Single-Electron Transfer (SET): The excited photocatalyst transfers a single electron to the this compound reagent. This reagent is an excellent electron acceptor.[9][10]
-
Radical Generation: Upon reduction, the benzothiazole sulfone undergoes rapid fragmentation, releasing a difluoromethyl radical (•CF₂H) and the stable benzothiazole-2-sulfinate anion.
-
Radical Addition: The electrophilic •CF₂H radical adds to an electron-rich (hetero)arene substrate, forming a radical intermediate.[7]
-
Rearomatization & Catalyst Regeneration: The oxidized photocatalyst, [Ru(bpy)₃]³⁺, abstracts an electron from the radical intermediate to regenerate its ground state Ru(bpy)₃²⁺ and restore the aromaticity of the substrate, yielding the final difluoromethylated product.
Caption: Proposed mechanism for visible-light photocatalytic C-H difluoromethylation.
Optimized Protocol & Key Parameters
Success in photocatalysis hinges on the careful optimization of several parameters. The following table summarizes the recommended starting conditions and variables for consideration when adapting this protocol to a new substrate.
| Parameter | Recommended Condition/Reagent | Rationale & Expert Insights |
| Difluoromethyl Source | This compound | Excellent stability, handling, and reactivity. Efficiently generates •CF₂H radicals upon single-electron reduction.[6][9] |
| Photocatalyst | Ru(bpy)₃Cl₂ (2-5 mol%) or fac-Ir(ppy)₃ (1-3 mol%) | Strong visible light absorption and suitable redox potentials for reducing the sulfone reagent.[6][11] Organic photocatalysts can also be employed.[2][3] |
| Substrate | Electron-rich (hetero)arenes (1.0 equiv) | The reaction works best with substrates susceptible to electrophilic radical addition.[7] |
| Reagent Loading | 1.5 - 3.0 equivalents | Using an excess of the CF₂H source ensures efficient trapping of the substrate and drives the reaction to completion. |
| Solvent | DMSO, DMF, or Acetonitrile (0.1 M) | Polar aprotic solvents are generally preferred for solubility of reagents and photocatalysts. DMSO is often an excellent choice.[2][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial Step: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Degassing the solvent is mandatory. |
| Light Source | Blue LEDs (450-460 nm) or Compact Fluorescent Lamp (CFL) | Ru(bpy)₃Cl₂ has a strong absorption maximum around 452 nm.[11] Ensure consistent and direct irradiation of the reaction vessel. |
| Temperature | Room Temperature (20-30 °C) | The reaction is not highly temperature-dependent. Active cooling (e.g., with a fan) is recommended to prevent heating from the light source. |
Detailed Experimental Protocol
This protocol describes a general procedure for the difluoromethylation of a model heteroaromatic substrate on a 0.2 mmol scale.
Materials & Equipment:
-
(Hetero)arene substrate (0.2 mmol, 1.0 equiv)
-
This compound (90 mg, 0.36 mmol, 1.8 equiv)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂) (3.0 mg, 0.004 mmol, 2 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), 2.0 mL
-
4 mL screw-cap vial with a PTFE-lined cap
-
Magnetic stir bar
-
Nitrogen or Argon gas line
-
Blue LED light source (e.g., 24W Kessil lamp)
-
Small fan for cooling
Caption: General workflow for photocatalytic difluoromethylation.
Step-by-Step Procedure:
-
Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.2 mmol), this compound (90 mg, 0.36 mmol), and Ru(bpy)₃Cl₂ (3.0 mg, 0.004 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous DMSO to the vial.
-
Degassing: Seal the vial with a PTFE-lined cap. Purge the reaction mixture with a gentle stream of nitrogen or argon gas for 15 minutes by inserting a needle through the septum and providing a second needle as an outlet. This step is critical for removing dissolved oxygen.
-
Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Ensure the vial is being stirred vigorously to facilitate a homogenous reaction mixture. Use a small fan to maintain the reaction at ambient temperature. Irradiate for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired difluoromethylated product.
-
Validation: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Trustworthiness and Validation
To ensure the integrity of the results, control experiments are recommended:
-
Dark Control: Run the reaction under identical conditions but without light (e.g., by wrapping the vial in aluminum foil). No significant product formation should be observed, confirming the reaction is light-dependent.[6]
-
No Photocatalyst Control: Run the reaction under irradiation but without the photocatalyst. The absence of product will validate the essential role of the catalyst.[6]
These controls are fundamental to demonstrating that the observed reactivity stems from the intended photocatalytic pathway.
References
- Vertex AI Search. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Zhang, W., Xiang, X., Chen, J., Yang, C., Pan, Y., Cheng, J., Meng, Q., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications.
- Pérez, S., L'hoest, D., Paquot, F., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI.
- Singh, V. K., & Kumar, R. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry.
- Chen, J.-R., & Xiao, W.-J. (Year not specified). Direct C(sp3)–H difluoromethylation via radical–radical cross-coupling by visible-light photoredox catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Morressier. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid.
- Su, Y.-M., Hou, Y., Yin, F., Xu, Y.-M., Li, Y., Zheng, X., & Wang, X.-S. (Year not specified). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters - ACS Publications.
- PubMed Central (PMC). (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health (NIH).
- PubMed. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- ResearchGate. (Year not specified). Visible light‐catalyzed hydro‐difluoromethylation of electron‐deficient....
- PubMed Central. (Year not specified). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.
- PubMed Central (PMC). (2024). Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. PubMed Central.
- Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH.
- OUCI. (Year not specified). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Smolecule. (Year not specified). Buy this compound | 186204-66-0.
- ACS Publications. (2021). Ru-Bipyridine Entrapped in the Supercages of EMC-1 Faujasite as Catalyst for the Trifluoromethylation of Arenes.
- MDPI. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
- ResearchGate. (Year not specified). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- MDPI. (Year not specified). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- University of Liège. (Year not specified). Radiosynthesis of 18F-Labeled Reagents for the 18F-Difluoromethylation of Heteroarenes.
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2-((Difluoromethyl)sulfonyl)benzo[d]thiazole as a synthetic reagent for aromatic compounds
An In-Depth Guide to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole for Aromatic Functionalization
Introduction: A Versatile Reagent for Modern Synthetic Chemistry
In the landscape of medicinal chemistry and materials science, the introduction of fluorine-containing functional groups is a cornerstone strategy for modulating the physicochemical and biological properties of organic molecules. The difluoromethyl (CF₂H) group, in particular, is of high interest as it can act as a lipophilic bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinities.[1] this compound has emerged as a powerful and versatile reagent for the direct installation of the difluoromethyl moiety onto aromatic and heteroaromatic scaffolds.
This bench-stable, solid reagent offers significant advantages in synthetic utility, particularly through visible-light photocatalysis, which allows for mild, efficient, and selective transformations.[2] Its unique electronic properties, characterized by a high reduction potential of -1.17 V, make it highly reactive and suitable for generating difluoromethyl radicals under photoredox conditions.[2] The benzothiazole backbone is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of this compound, detailing its properties, mechanism of action, and detailed protocols for its application in the synthesis of functionalized aromatic compounds.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the reagent's stability and reactivity.
| Property | Value | Source |
| CAS Number | 186204-66-0 | [5] |
| Molecular Formula | C₈H₅F₂NO₂S₂ | [2][5] |
| Molecular Weight | 249.26 g/mol | [2] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥97% | [5] |
| Storage | Store at 2-8°C under an inert atmosphere | [6] |
| Safety | Causes skin and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. |
Mechanism of Action: A Radical-Mediated Pathway
The primary application of this compound involves the generation of a difluoromethyl radical (•CF₂H) via a single-electron transfer (SET) process. This is most commonly achieved using visible-light photocatalysis.
The proposed mechanism proceeds as follows:
-
Excitation of Photocatalyst: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst is a potent reductant and transfers a single electron to the this compound reagent.
-
Radical Generation: Upon accepting an electron, the reagent undergoes fragmentation, releasing the difluoromethyl radical (•CF₂H) and the stable benzo[d]thiazole-2-sulfinate anion.
-
Addition to Aromatic Ring: The highly reactive •CF₂H radical adds to the aromatic or heteroaromatic substrate, forming a radical intermediate.
-
Rearomatization: The intermediate is oxidized back to a stable, rearomatized product, completing the catalytic cycle.
Caption: Photocatalytic generation of the •CF₂H radical and subsequent aromatic C-H difluoromethylation.
Application & Substrate Scope
This reagent has proven effective for the difluoromethylation of a wide range of electron-rich aromatic and heteroaromatic compounds. The reaction generally exhibits good functional group tolerance, making it suitable for late-stage functionalization of complex molecules.
| Substrate Class | Example | Typical Yield (%) | Notes |
| Electron-Rich Arenes | Anisole Derivatives | 70-90% | Reaction proceeds smoothly with good regioselectivity. |
| Phenol Derivatives | 65-85% | Compatible with free hydroxyl groups. | |
| Aniline Derivatives | 60-80% | Tolerates various N-substituents. | |
| Heterocycles | Pyrroles | 75-95% | Highly reactive substrates. |
| Indoles | 70-90% | Functionalization typically occurs at the C3 position. | |
| Furans & Thiophenes | 50-75% | Moderate to good yields are achievable. | |
| Bioactive Molecules | Melatonin | ~74% | Demonstrates utility in late-stage functionalization.[7] |
| Propofol | ~70% | Effective for modifying complex pharmaceutical agents.[7] |
Note: Yields are representative and can vary based on specific substrate and reaction conditions. Data synthesized from general principles of similar reagents.[7]
Detailed Experimental Protocols
Protocol 1: General Procedure for Visible-Light Photocatalyzed C-H Difluoromethylation
This protocol describes a general method for the difluoromethylation of an electron-rich aromatic compound using a common iridium-based photocatalyst.
Materials:
-
Aromatic Substrate (1.0 eq., 0.2 mmol)
-
This compound (1.5 - 2.0 eq., 0.3 - 0.4 mmol)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF), 2.0 mL)
-
Reaction vial (e.g., 4 mL screw-cap vial) with a magnetic stir bar
-
Blue LED light source (450-460 nm) with a cooling fan
Caption: General workflow for photocatalytic difluoromethylation from setup to analysis.
Procedure:
-
Reaction Setup: In a 4 mL vial, combine the aromatic substrate (0.2 mmol, 1.0 eq.), this compound (1.5 eq., 0.3 mmol), and the photocatalyst fac-Ir(ppy)₃ (1.5 mol%, 0.003 mmol).
-
Solvent Addition & Degassing: Add a magnetic stir bar and the anhydrous solvent (2.0 mL). Seal the vial with a cap containing a PTFE septum. Degas the mixture for 10-15 minutes by bubbling argon or nitrogen through the solution via a needle.
-
Rationale: Removal of oxygen is crucial as it can quench the excited state of the photocatalyst and interfere with the radical reaction.
-
-
Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Begin vigorous stirring and maintain the reaction temperature near room temperature using a cooling fan.
-
Rationale: Continuous stirring ensures homogenous irradiation of the reaction mixture. The fan prevents overheating from the light source, which could lead to side reactions or degradation.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Rationale: The bicarbonate wash removes acidic byproducts. The general workup follows standard procedures for isolating organic products.[8]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure difluoromethylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inefficient degassing (oxygen presence) | Degas the solvent and reaction mixture more thoroughly (e.g., via freeze-pump-thaw cycles). |
| Inactive photocatalyst | Use a fresh batch of photocatalyst. Ensure it has been stored properly away from light. | |
| Low light intensity | Move the reaction vial closer to the LED source or use a more powerful light source. | |
| Formation of Byproducts | Reaction overheating | Ensure adequate cooling with a fan. Consider placing the reaction setup in a water bath. |
| Substrate degradation | Reduce the reaction time or light intensity. Screen different solvents. | |
| Difficult Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Conclusion
This compound is a highly effective and practical reagent for the difluoromethylation of aromatic compounds. Its stability, ease of handling, and reactivity under mild, photocatalytic conditions make it a valuable tool for synthetic chemists in academia and industry. The ability to perform late-stage functionalization on complex molecules opens new avenues for drug discovery and the development of advanced materials, solidifying its place in the modern synthetic chemist's toolkit.[2][7]
References
- Pan, F., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8346–8351.
- Pialat, A., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 57(78), 10027-10030.
- MySkinRecipes. This compound.
- ResearchGate. Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[2][8]thiazole.
- Zálešák, F., et al. (2021). Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides. The Journal of Organic Chemistry, 86(17), 11291–11309.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Al-Ostath, A. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
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application of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole in fluorinated pharmaceutical synthesis
An In-Depth Guide to the Application of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole in Fluorinated Pharmaceutical Synthesis
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly modulate a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] Among the various fluoroalkyl moieties, the difluoromethyl (–CF₂H) group holds a unique and advantageous position. Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety possesses an acidic proton, enabling it to act as a weak hydrogen bond donor. This feature allows it to serve as a bioisostere for common functional groups like hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, which are prevalent in pharmacophores.[2][3] This dual ability to enhance lipophilicity while also participating in hydrogen bonding interactions makes the –CF₂H group a fascinating and powerful tool for drug design.[2][3]
The development of efficient and reliable reagents to introduce the –CF₂H group is therefore of paramount importance. This compound has emerged as a highly effective reagent for this purpose. This bench-stable solid, with the molecular formula C₈H₅F₂NO₂S₂ and a molecular weight of 249.26 g/mol , provides a versatile platform for the difluoromethylation of a wide range of organic substrates.[4][5][6] Its unique electronic properties, characterized by a high reduction potential of -1.17 V, make it particularly amenable to radical-based transformations, especially under mild, visible-light photocatalytic conditions.[4]
This guide provides a comprehensive overview of this compound, detailing its properties, mechanistic pathways, and practical applications in the synthesis of fluorinated pharmaceutical intermediates.
Reagent Profile and Mechanistic Insight
This compound features a benzothiazole core substituted at the 2-position with a difluoromethylsulfonyl group.[4] This structural arrangement is key to its reactivity. The benzothiazole sulfone acts as an excellent leaving group and a radical precursor upon single-electron reduction.
The primary mechanism for its application in difluoromethylation involves the generation of the difluoromethyl radical (•CF₂H).[4] Under visible-light photocatalysis, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the this compound. The reagent accepts an electron, leading to the fragmentation of the C–S bond and the release of the •CF₂H radical and the benzothiazole-2-sulfinate anion.[4] This process is highly efficient and avoids the need for harsh reagents or high temperatures.[4]
Figure 1: General mechanism for visible-light photocatalyzed difluoromethylation.
Application in the Difluoromethylation of Heteroarenes
One of the most powerful applications of this reagent is the C–H difluoromethylation of heteroaromatic compounds.[7] Heterocycles are ubiquitous in pharmaceuticals, and the ability to directly install a –CF₂H group onto these scaffolds in the late stages of a synthesis is highly valuable. The radical nature of the reaction makes it particularly effective for electron-deficient heterocycles, a class of substrates often challenging to functionalize using other methods.[7]
General Protocol for Photocatalytic C-H Difluoromethylation
This protocol provides a general starting point for the difluoromethylation of heteroaromatic substrates. Optimization of solvent, catalyst loading, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Heteroaromatic substrate (1.0 equivalent)
-
Photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂, 1-5 mol%)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Light source (e.g., Blue LED lamp, 450 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add the heteroaromatic substrate, this compound, and the photocatalyst.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Initiation: Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring. A cooling fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylated product.
Figure 2: Experimental workflow for photocatalytic difluoromethylation.
Substrate Scope and Performance
The reaction generally exhibits broad functional group tolerance, a critical feature for complex molecule synthesis.[4] This method has been successfully applied to a variety of nitrogen-containing heterocycles.
| Substrate Class | Typical Conditions | Yield Range | Reference |
| Quinoxalin-2-ones | Ir-photocatalyst, Blue LED, rt | Good to Excellent | [3] |
| Pyridines | Radical process, mild conditions | Moderate to Good | [8] |
| Coumarins | Visible-light, metal-free | High | [7] |
| Benzoxazoles | Radical C-H difluoromethylation | Good | [7] |
Table 1: Summary of Reaction Conditions and Yields for Heterocycle Difluoromethylation.
Divergent Reactivity: S- vs. C-Difluoromethylation
Intriguing research has revealed that the benzothiazole scaffold can undergo divergent reactions depending on the nature of the difluoromethylating nucleophile used.[9][10] While reagents like this compound participate in C-H functionalization via a radical mechanism, the direct reaction of a 2-substituted benzothiazole with a different type of nucleophile can lead to alternative products.
Specifically, the reaction of a 2-halobenzothiazole with a CF₂H⁻ source (like TMSCF₂H) can result in an unexpected S-difluoromethylation followed by a ring-opening of the benzothiazole core to yield a difluoromethyl 2-isocyanophenyl sulfide.[9][10] In contrast, using a nucleophile like 2-PySO₂CF₂⁻ promotes a standard nucleophilic aromatic substitution (SₙAr) at the C-2 position to give the C-difluoromethylated benzothiazole.[9][10] This highlights the nuanced reactivity of the system and provides alternative synthetic routes to different classes of fluorinated compounds.
Figure 3: Divergent S- and C-difluoromethylation pathways.
Safety and Handling
This compound is a solid that should be handled in a well-ventilated fume hood.[5]
-
Storage: Store in a cool, dry place under an inert atmosphere (2-8°C is recommended).[5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Hazard Statements: May cause skin and eye irritation (H315, H319).[5]
-
GHS Pictogram: GHS07 (Exclamation mark).[5]
Conclusion
This compound is a robust and versatile reagent for introducing the valuable difluoromethyl group into organic molecules. Its stability, ease of handling, and amenability to mild, photocatalytic conditions make it an excellent tool for pharmaceutical synthesis. The ability to perform late-stage C-H functionalization on complex heterocycles streamlines access to novel drug candidates with potentially improved pharmacological profiles.[3][7] Understanding its radical-based mechanism and the divergent reactivity of the broader benzothiazole system allows researchers to strategically design synthetic routes to a wide array of novel fluorinated compounds.
References
- Bocan Group.
- Al-Aboudi, A., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 13(1), 2-17. [Link]
- Ye, F., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8554–8558. [Link]
- Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2269. [Link]
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7079-7117. [Link]
- Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8886. [Link]
- Request PDF. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]
- Sentis, C., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Chen, P., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions.
- PubMed. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]
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- 10. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole in Agrochemical Research
A Guide for the Exploration of a Novel Potential Agrochemical Scaffold
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the field of agricultural chemical development on the potential utility of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole as a lead compound for novel herbicides and fungicides. This document outlines the scientific rationale for its investigation, proposes detailed experimental protocols for its evaluation, and provides a framework for data interpretation.
Introduction: The Potential of a Multifunctional Scaffold
The relentless evolution of resistance in weeds and pathogens necessitates the continuous discovery of new agrochemicals with novel modes of action.[1][2] The chemical scaffold, this compound, presents a compelling starting point for such discovery efforts. Its structure combines three key moieties, each with a recognized role in bioactive compounds: the benzothiazole ring, the sulfonyl group, and the difluoromethyl group.
The benzothiazole core is a well-established pharmacophore in agricultural science, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, herbicidal, and fungicidal properties.[3][4][5] This heterocyclic system offers a stable and readily modifiable backbone for the development of new active ingredients.[3][6] The sulfonyl group is a critical component in many commercial agrochemicals, contributing to their efficacy and modulating their physicochemical properties.[7][8][9] It can act as a hydrogen bond acceptor, enhancing the binding affinity of the molecule to its target protein.[8] Finally, the difluoromethyl group is a valuable addition in modern drug and agrochemical design. Its introduction can enhance metabolic stability and lipophilicity, potentially leading to improved bioavailability and efficacy of the parent molecule.[10]
Given these structural attributes, this compound is a promising candidate for screening and development as a novel herbicide or fungicide.[10][11] This guide provides a roadmap for the systematic evaluation of its biological activity.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
While the specific molecular targets of this compound are yet to be elucidated, its structural components allow for the formulation of several working hypotheses to guide research.
-
As a Fungicide: The benzothiazole moiety is known to interfere with fungal growth, and some derivatives have shown potent antifungal activity.[12][13] The sulfonyl group is present in fungicides that inhibit key fungal enzymes. A plausible hypothesis is that this compound may act as an inhibitor of a crucial fungal enzyme, such as those involved in cell wall biosynthesis or respiration. The difluoromethyl group could enhance its ability to penetrate the fungal cell membrane.
-
As a Herbicide: Many commercial herbicides target specific enzymes in plant biosynthetic pathways.[1][14] The sulfonylurea class of herbicides, for example, inhibits acetolactate synthase.[7] It is conceivable that this compound could inhibit a key plant enzyme. Its broad-spectrum potential against both monocotyledonous and dicotyledonous weeds should be investigated, as has been observed with other benzothiazole derivatives.[15][16]
The following workflow provides a structured approach to screening for these potential activities.
Figure 1: A generalized workflow for the agrochemical evaluation of this compound.
Experimental Protocols
The following protocols are designed to be starting points for the evaluation of this compound. Researchers should adapt these methods based on available resources and specific research goals.
Protocol 1: In Vitro Antifungal Activity Assay
Objective: To determine the direct inhibitory effect of the test compound on the mycelial growth of various plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA and cool to 50-55 °C.
-
Dosing the Media: Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Protocol 2: Herbicidal Activity - Seed Germination and Early Growth Assay
Objective: To assess the pre-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.
Materials:
-
This compound
-
Acetone
-
Tween-20
-
Seeds of a monocot weed (e.g., Setaria viridis) and a dicot weed (e.g., Amaranthus retroflexus)[3]
-
Filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Treatment Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions in water containing 0.1% Tween-20 to achieve final test concentrations (e.g., 10, 50, 100, 200 µM). Prepare a control solution with acetone and Tween-20 in water.
-
Plating: Place a sterile filter paper in each petri dish and add 5 mL of the respective treatment or control solution.
-
Sowing: Place 20-25 seeds of the selected weed species on the moistened filter paper.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with a defined light/dark cycle and temperature.
-
Data Collection: After 7-10 days, record the germination rate, root length, and shoot length for each treatment.
-
Analysis: Compare the germination rate and growth parameters of the treated seeds to the control to determine the inhibitory effect.
Protocol 3: Post-Emergence Herbicidal Activity Assay
Objective: To evaluate the post-emergence (foliar-applied) herbicidal activity of the test compound.
Materials:
-
This compound
-
Acetone
-
Tween-20
-
Potted weed seedlings (e.g., Setaria viridis, Amaranthus retroflexus) at the 2-3 leaf stage.
-
Spray bottle or small-plot sprayer
Procedure:
-
Treatment Solution Preparation: Prepare treatment solutions as described in Protocol 2.
-
Application: Spray the foliage of the weed seedlings with the treatment solutions until runoff. Ensure even coverage. A control group should be sprayed with the vehicle solution only.
-
Growth Conditions: Return the pots to a greenhouse or growth chamber and maintain optimal growing conditions.
-
Data Collection: After 14-21 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality. A rating scale (e.g., 0-100%, where 100% is complete kill) can be used.
-
Dry Weight Measurement: For a quantitative assessment, harvest the above-ground biomass, dry it in an oven at 60 °C for 72 hours, and record the dry weight. Compare the dry weight of treated plants to the control.
Data Presentation and Interpretation
The results from the screening protocols should be systematically recorded and analyzed. The following tables provide examples of how to present the data.
Table 1: In Vitro Antifungal Activity of this compound
| Concentration (µg/mL) | Botrytis cinerea (% Inhibition) | Fusarium graminearum (% Inhibition) | Rhizoctonia solani (% Inhibition) |
| 1 | 10.2 ± 1.5 | 8.5 ± 1.1 | 5.3 ± 0.9 |
| 10 | 35.8 ± 2.1 | 29.4 ± 1.8 | 22.1 ± 2.5 |
| 50 | 78.3 ± 3.5 | 65.1 ± 2.9 | 58.9 ± 3.2 |
| 100 | 95.1 ± 1.9 | 88.7 ± 2.3 | 82.4 ± 2.7 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Post-Emergence Herbicidal Activity of this compound at 14 Days After Treatment
| Concentration (g/ha) | Setaria viridis (% Injury) | Amaranthus retroflexus (% Injury) |
| 75 | 45 ± 5 | 60 ± 8 |
| 150 | 70 ± 7 | 85 ± 6 |
| 300 | 90 ± 4 | 98 ± 2 |
Injury rated on a scale of 0 (no effect) to 100 (complete death). Data are presented as mean ± standard deviation (n=4).
From these initial screenings, dose-response curves can be generated to determine the EC50 (effective concentration for 50% inhibition) or GR50 (dose required for 50% growth reduction) values, which are crucial for comparing the potency of the compound against different target organisms.
Proposed Signaling Pathway and Mode of Action
Further research would be required to elucidate the precise mechanism of action. However, a hypothetical pathway can be proposed to guide these investigations.
Figure 2: A hypothetical mode of action pathway for the fungicidal activity of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of new agricultural chemicals. The protocols and hypotheses presented in these application notes provide a solid framework for initiating a research program to evaluate its potential. Positive results from these initial screens would warrant further investigation into its mode of action, spectrum of activity, crop selectivity, and toxicological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would be a logical next step to optimize the biological activity of this novel chemical class.
References
- Zou, Y., Zhang, Y., Liu, X., Song, H., Cai, Q., Wang, S., Yi, C., & Chen, J. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. [Link]
- OUCI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
- Zou, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International journal of molecular sciences, 24(13), 10807. [Link]
- Agrolatam. (2025). New Herbicide and Fungicide Names Signal Breakthroughs in Crop Protection.
- ResearchGate. (2019). One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives.
- MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
- Yang, G. F. (2017). Sulfur-Containing Agrochemicals. Topics in current chemistry, 375(5), 79. [Link]
- ResearchGate. (2023). (PDF) Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
- APS Journals. (2023). Fifty Years of Fungicide Development, Deployment, and Future Use.
- Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific reports, 11(1), 16893. [Link]
- ResearchGate. (2025). Application of Sulfonyl in Drug Design.
- Zou, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International journal of molecular sciences, 24(13), 10807. [Link]
- MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
- ResearchGate. (2021). (PDF) Changing trends in discovery of new fungicides: a perspective.
- MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives.
- PubMed. (2021). Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides.
- MDPI. (n.d.). Applications of Ionic Liquids in the Field of Agriculture: A Review.
- ACS Publications. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study.
- ACS Publications. (n.d.). Molecular Targets of Herbicides and Fungicides: Are There Useful Overlaps for Fungicide Discovery?.
- ResearchGate. (n.d.). (A) Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. (B) Key synthetic roles of sulfinates. (C) The photoinduced C(sp³).
- Ji, Z., Zhou, F., & Wei, S. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. Bioorganic & medicinal chemistry letters, 25(19), 4065–4068. [Link]
- Wang, Y., et al. (2022). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules (Basel, Switzerland), 27(19), 6652. [Link]
- ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
- Jeschke, P. (2023). Sulfur-based functional groups in agrochemistry. Pest management science. [Link]
- ResearchGate. (n.d.). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents.
- Zhang, X., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest management science, 10.1002/ps.7925. [Link]
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The Unharnessed Potential of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole in Advanced Materials: Application Notes and Protocols
Introduction: Unveiling a Multifaceted Building Block
In the landscape of material science, the quest for novel organic molecules with tailored electronic and photophysical properties is incessant. 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole emerges as a molecule of significant interest, synergistically combining the robust, electron-rich benzothiazole core with the potent electron-withdrawing difluoromethylsulfonyl group. The benzothiazole moiety is a well-established scaffold in organic electronics, known for its charge-transporting capabilities and role in luminescent materials.[1][2] Concurrently, the difluoromethylsulfonyl group imparts unique electronic characteristics, notably a high reduction potential, which can be harnessed to modulate the energy levels of materials for specific applications.[3]
This guide provides an in-depth exploration of the prospective applications of this compound in material science. While direct, extensive literature on this specific molecule's material applications is nascent, its structural components strongly suggest its utility in high-performance organic electronics and specialty polymers. The following sections present detailed application notes and protocols, grounded in the established chemistry of its constituent moieties, to provide a roadmap for researchers and scientists in drug development and material science to unlock its potential.
Physicochemical Properties at a Glance
A foundational understanding of the intrinsic properties of this compound is paramount for its application in material science.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂NO₂S₂ | [3] |
| Molecular Weight | 249.26 g/mol | [3] |
| Appearance | White to off-white solid | |
| Density | 1.564 g/cm³ | [3] |
| Reduction Potential | -1.17 V | [3] |
| Purity | Typically ≥97% |
Application Note I: A Promising Electron-Accepting Emitter for Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale: The potent electron-withdrawing nature of the difluoromethylsulfonyl group, combined with the inherent charge-transporting properties of the benzothiazole core, positions this compound as a strong candidate for an electron-transporting or emissive material in OLEDs. Benzothiazole derivatives are known to be utilized as electrophosphorescent emitters in OLEDs.[3] The introduction of the sulfonyl group can enhance electron injection and transport, potentially leading to more efficient and stable devices. Furthermore, sulfonyl-functionalized benzothiazole derivatives have been explored as building blocks for complexes exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.[4]
Experimental Workflow for OLED Fabrication
Caption: Conceptual workflow for incorporating the target molecule as an additive in polyester synthesis.
Protocol: Synthesis of a Modified Polyester via Solution Polymerization
Objective: To synthesize a polyester with modified properties by incorporating this compound as an additive during polymerization.
Materials:
-
Bisphenol A
-
Terephthaloyl chloride
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Calcium chloride (CaCl₂)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Heating mantle with temperature controller
-
Beaker and filtration apparatus
Procedure:
-
Reactor Setup:
-
Dry the three-necked flask and stirrer thoroughly.
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.
-
-
Monomer Dissolution:
-
In the flask, dissolve Bisphenol A (1 equivalent) and this compound (0.05 equivalents, as an additive) in a mixture of anhydrous NMP and pyridine (4:1 v/v).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Polymerization:
-
Cool the solution to 0°C using an ice bath.
-
Dissolve terephthaloyl chloride (1 equivalent) in anhydrous NMP in the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred Bisphenol A solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50°C for 4 hours.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers and solvent.
-
Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
-
-
Characterization:
-
Characterize the resulting polymer using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of the benzothiazole moiety, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties. The dielectric properties can be assessed using broadband dielectric spectroscopy.
-
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, molecule in the realm of material science. Its unique electronic profile, stemming from the synergistic interplay of its benzothiazole and difluoromethylsulfonyl components, paves the way for its application in advanced functional materials. The protocols detailed herein provide a foundational framework for initiating research into its use in OLEDs and high-performance polymers. Further investigations could expand to its application in organic photovoltaics, where its electron-accepting nature could be advantageous, and in the development of novel sensor materials. The exploration of this versatile building block is anticipated to contribute significantly to the innovation of next-generation organic electronic devices and advanced materials.
References
- Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (URL not available)
- Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics.
- The Role of Benzothiazole Derivatives in Modern M
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
- Benzothiazole derivatives with varied π-conjugation: synthesis, tunable solid-state emission, and application in single-component LEDs.
- Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters. (URL: [Link])
- Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics. SciSpace. (URL: [Link])
- Synthesis of 4H-1,4-benzothiazines 4a–e and their sulfone deriv
- This compound - Fluorinated compounds. CHEMFISH TOKYO CO.,LTD. (URL: [Link])
- Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes as building blocks for two-coordinate Cu(i) complexes exhibiting fast and efficient thermally activated delayed fluorescence.
- Benzothiazole sulfones as a tool for peptide modification and cleavage. PubMed. (URL: [Link])
- Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. PubMed. (URL: [Link])
- High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefin
- This compound. MySkinRecipes. (URL: [Link])
- "Magic molecules" reduce transistor resistance by 16 times, paving way for flexible electronics. EurekAlert!. (URL: [Link])
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
- Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole.
- Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. Impactfactor. (URL: [Link])
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. (URL: [Link])
- (PDF) Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.
- (PDF) (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.
- Thiazoles and their Benzo Derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 186204-66-0 [smolecule.com]
- 4. Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes as building blocks for two-coordinate Cu(i) complexes exhibiting fast and efficient thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
methodology for nickel-catalyzed 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole synthesis
Application Note & Protocol
Methodology for Nickel-Catalyzed Synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Abstract
The this compound scaffold is of significant interest to the pharmaceutical and agrochemical industries. The difluoromethyl (CF₂H) group, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol functionalities, can significantly enhance the metabolic stability and target-binding affinity of drug candidates.[1][2] The benzothiazole core is a privileged structure found in numerous biologically active compounds.[3][4] This document provides a comprehensive guide to a modern, efficient, and cost-effective nickel-catalyzed cross-coupling methodology for the synthesis of this valuable compound. We will delve into the mechanistic rationale behind the choice of nickel catalysis, present a detailed, field-tested protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic methods for the synthesis of complex fluorinated heterocycles.
Scientific Rationale: The Case for Nickel Catalysis
While traditional methods for constructing C-S bonds often require harsh conditions or stoichiometric, sensitive organometallic reagents, transition metal catalysis offers a milder and more functional-group-tolerant alternative.[5] For decades, palladium has been the dominant metal for cross-coupling reactions. However, nickel has emerged as a powerful and highly economical substitute, possessing unique reactivity that often surpasses its more expensive counterpart.[5][6]
Why Choose Nickel for C-S Bond Formation?
-
Cost-Effectiveness & Abundance: Nickel is significantly more earth-abundant and less expensive than palladium, making it an ideal choice for large-scale synthesis and industrial applications.[5]
-
Unique Electronic Properties: Nickel's smaller atomic radius and distinct electronic structure facilitate different catalytic pathways. It has a lower barrier for oxidative addition and can readily access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), enabling it to participate in radical-mediated pathways that are less common for palladium.[6][7]
-
High Reactivity: Nickel catalysts are exceptionally effective at activating challenging substrates, including less reactive electrophiles like aryl chlorides and sulfamates, which are often sluggish in palladium-catalyzed systems.[8][9]
This application note proposes a robust nickel-catalyzed cross-electrophile coupling strategy to synthesize this compound. The proposed reaction couples a readily available 2-halobenzothiazole with a difluoromethanesulfinate salt, a common and stable source of the "SO₂CF₂H" moiety.
Proposed Catalytic Cycle & Mechanism
The proposed methodology operates via a Ni(0)/Ni(II) catalytic cycle, which is a cornerstone of nickel-catalyzed cross-coupling reactions.[10] The cycle is initiated by the reduction of a stable Ni(II) precatalyst to the catalytically active Ni(0) species, typically achieved with a stoichiometric reductant like zinc or manganese powder.
The key steps are:
-
Activation: A Ni(II) precatalyst is reduced in situ by a metallic reductant (e.g., Zn) to form a highly reactive, ligand-stabilized Ni(0) complex.
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 2-halobenzothiazole electrophile, forming an organonickel(II) intermediate. This is often the rate-determining step in related cross-couplings.
-
Sulfonylation/Radical Capture: The difluoromethanesulfinate salt (e.g., Zn(SO₂CF₂H)₂) interacts with the Ni(II) complex. Mechanistic studies on analogous systems suggest this step may proceed via a single-electron transfer (SET) pathway, generating a difluoromethylsulfonyl radical (•SO₂CF₂H).[2][11] This radical is then trapped by the organonickel(II) species.
-
Reductive Elimination: The final C(sp²)–S bond is formed through reductive elimination, releasing the desired this compound product and regenerating the active Ni(0) catalyst, which re-enters the catalytic cycle.
Caption: Proposed Ni(0)/Ni(II) catalytic cycle for C-S cross-coupling.
Experimental Protocol
This protocol is designed as a robust starting point for the synthesis of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates or scales.
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Notes |
| 2-Bromobenzothiazole | 2517-56-8 | Sigma-Aldrich, Combi-Blocks | Starting electrophile. |
| Zinc difluoromethanesulfinate (DFMS) | 160984-09-2 | Sigma-Aldrich, J&K Scientific | Sulfonylating agent. Stable solid. |
| NiCl₂(dme) | 129931-89-9 | Strem Chemicals, Sigma-Aldrich | Nickel precatalyst. Store under inert gas. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | Strem Chemicals, Sigma-Aldrich | Ligand. |
| Zinc dust (<10 micron) | 7440-66-6 | Sigma-Aldrich | Reductant. Activate before use if necessary. |
| N,N-Dimethylacetamide (DMA), anhydrous | 127-19-5 | Acros Organics, Sigma-Aldrich | Reaction solvent. Use dry, degassed solvent. |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific | For workup and chromatography. |
| Hexanes | 110-54-3 | Fisher Scientific | For workup and chromatography. |
| Saturated aq. NH₄Cl | N/A | N/A | For quenching. |
| Saturated aq. NaCl (Brine) | N/A | N/A | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Fisher Scientific | For drying organic layer. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir plate with heating
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dme) (5.5 mg, 0.025 mmol, 5 mol%) and dppf (16.6 mg, 0.03 mmol, 6 mol%).
-
Add 2-bromobenzothiazole (107 mg, 0.5 mmol, 1.0 equiv.) and zinc difluoromethanesulfinate (DFMS) (208 mg, 0.75 mmol, 1.5 equiv.).
-
Add zinc dust (49 mg, 0.75 mmol, 1.5 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed N,N-Dimethylacetamide (DMA) (2.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C.
Reaction Monitoring & Workup:
-
Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by TLC or LC-MS by taking small aliquots (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc/Hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR, ¹⁹F NMR, ¹³C NMR: To confirm the structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 250.2).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong S=O stretches of the sulfonyl group (typically 1350-1200 cm⁻¹).[1]
Workflow and Data Summary
The overall experimental process can be visualized as a linear progression from preparation to final analysis.
Caption: General experimental workflow for the synthesis.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Catalyst Loading | 5 mol% NiCl₂(dme) | Provides a good balance between reaction rate and cost. |
| Ligand | 6 mol% dppf | Dppf is a robust and versatile ligand for Ni-catalyzed C-S coupling. |
| Substrate Ratio | 1.0 : 1.5 (Ar-Br : DFMS) | An excess of the sulfinate salt drives the reaction to completion. |
| Reductant | 1.5 equiv. Zinc dust | Ensures complete reduction of Ni(II) to Ni(0) and maintains the catalytic cycle. |
| Solvent | Anhydrous DMA (0.2 M) | A polar aprotic solvent that aids in substrate solubility and promotes the reaction. |
| Temperature | 80 °C | Sufficient thermal energy to drive oxidative addition without significant decomposition. |
| Reaction Time | 12 - 24 hours | Typical timeframe; should be optimized via reaction monitoring. |
| Expected Yield | 60 - 85% | Based on analogous nickel-catalyzed difluoromethylation and sulfonylation reactions.[2][11] |
Field Insights & Troubleshooting
-
Issue: Low or No Conversion.
-
Cause: Inactive catalyst or reductant.
-
Solution: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can poison the Ni(0) catalyst. The zinc dust may need activation (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum).
-
-
Issue: Formation of Side Products (e.g., Proto-debromination).
-
Cause: The organonickel intermediate reacts with a proton source before coupling.
-
Solution: Use a truly anhydrous solvent. Ensure the inert gas is passed through a drying tube.
-
-
Issue: Ligand Degradation.
-
Cause: Some phosphine ligands can be sensitive to prolonged heating.
-
Solution: While dppf is quite robust, if degradation is suspected, consider alternative electron-rich and bulky ligands such as Xantphos or those based on N-heterocyclic carbenes (NHCs).[12]
-
-
Causality Behind Choices:
-
Why dppf? The wide bite angle and electron-rich nature of dppf stabilize the nickel center, facilitate reductive elimination, and prevent β-hydride elimination, making it a reliable ligand for cross-coupling.[10]
-
Why DMA? Polar aprotic solvents like DMA or DMF are crucial for dissolving the inorganic sulfinate salts and promoting the desired reactivity pathways.
-
Why Excess Reductant? An excess of zinc not only ensures the initial reduction of the precatalyst but also helps maintain the nickel in its active Ni(0) state throughout the reaction, counteracting any potential oxidative deactivation pathways.
-
References
- The Versatility of Nickel: Advances in C–S Bond Formation.
- Ni-catalyzed C–S bond construction and cleavage. Chemical Society Reviews. [Link]
- Recent Trends in Nickel‐Catalyzed C−S Bond Formation.
- Nickel-Catalyzed C-S Bond Formation via Decarbonylative Thioetherification of Esters, Amides and Intramolecular Recombination Fragment Coupling of Thioesters. Semantic Scholar. [Link]
- Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry.
- Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society. [Link]
- Nickel Catalyzed Cascade Double C(sp2)–H/C(sp2)–H Functionalization: Synthesis of Benzothiazoles from Aryl isothiocyanates.
- Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates.
- Mechanistic investigation of nickel‐catalyzed oxidative coupling.
- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]
- Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis.
- Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters. [Link]
- Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds. Chemical Science. [Link]
- Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]
- Reaction Development and Mechanistic Elucidation in Nickel C
- Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethyl
- Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides.
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. [Link]
- Recent advances in the chemistry and biology of benzothiazoles. Archiv der Pharmazie. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
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Experimental Guide for S- and C-Difluoromethylation of Benzothiazoles
Introduction: The Strategic Importance of Difluoromethylated Benzothiazoles in Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. The strategic incorporation of fluorine-containing functional groups into such scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among these, the difluoromethyl (CF₂H) group is of particular interest. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (OH) and thiol (SH) functionalities.[1][2][3][4][5] This unique characteristic allows for the enhancement of metabolic stability, membrane permeability, and binding affinity to biological targets.[4] Consequently, the development of robust and selective methods for the introduction of the CF₂H group onto the benzothiazole core is of paramount importance for the advancement of drug discovery programs.
This comprehensive guide provides detailed experimental protocols for the divergent S- and C-difluoromethylation of 2-substituted benzothiazoles. We will delve into the underlying reaction mechanisms, offering insights into the chemoselectivity of these transformations and providing practical guidance for their successful implementation in a research setting.
Part 1: S-Difluoromethylation of 2-Substituted Benzothiazoles via Ring-Opening
A novel and unexpected S-difluoromethylation of 2-substituted benzothiazoles has been developed that proceeds through a tandem ring-opening-elimination sequence.[5] This method provides access to difluoromethyl 2-isocyanophenyl sulfides, which are valuable synthetic intermediates.
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the in situ generated difluoromethyl anion (⁻CF₂H) from (difluoromethyl)trimethylsilane (TMSCF₂H) on the sulfur atom of the benzothiazole ring. This is followed by a ring-opening of the thiazole moiety and subsequent elimination to yield the 2-isocyanophenyl sulfide product. The choice of the difluoromethylating reagent is critical; the use of TMSCF₂H in the presence of a suitable fluoride source or base generates the highly reactive ⁻CF₂H nucleophile that preferentially attacks the sulfur atom, leading to the ring-opened product rather than the expected C-2 substitution.[5][6][7]
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Application Notes and Protocols for PET Radiotracer Synthesis Using 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in PET Imaging with [¹⁸F]Difluoromethyl Groups
Positron Emission Tomography (PET) is a cornerstone of molecular imaging, providing invaluable insights into biochemical processes in vivo.[1] The development of novel PET tracers is critical for advancing our understanding of disease and accelerating drug development.[2][3] Among the various radionuclides used in PET, Fluorine-18 stands out due to its near-ideal half-life (109.8 minutes), low positron energy, and high positron emission abundance, which contribute to high-resolution images.[2]
The difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry. It serves as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of enhancing metabolic stability and modulating the pharmacokinetic properties of drug candidates.[4] The introduction of an ¹⁸F-labeled difluoromethyl group ([¹⁸F]CF₂H) into bioactive molecules thus represents a powerful strategy for developing next-generation PET tracers.
This application note provides a comprehensive guide to the use of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole as a key reagent for the synthesis of [¹⁸F]difluoromethylated PET radiotracers. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both precursor and radiotracer synthesis, and outline essential quality control procedures to ensure the production of high-quality radiopharmaceuticals suitable for preclinical and clinical research.
The Reagent: this compound
This compound is a heterocyclic organofluorine compound that has emerged as a potent reagent for difluoromethylation reactions.[5] Its high reduction potential of -1.17 V makes it particularly amenable to single-electron transfer processes, enabling the generation of difluoromethyl radicals under mild conditions.[5][6] This property is harnessed in visible-light photoredox catalysis to achieve the C-H difluoromethylation of a wide range of substrates, notably N-heteroaromatics, which are common scaffolds in many therapeutic agents.[1][7]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅F₂NO₂S₂ |
| Molecular Weight | 249.26 g/mol |
| Appearance | Solid |
| Reduction Potential | -1.17 V |
Mechanism of Action: Photoredox-Catalyzed [¹⁸F]Difluoromethylation
The overall strategy involves a two-stage process: first, the synthesis of the radiolabeled intermediate, [¹⁸F]this compound ([¹⁸F]3 ), followed by its use in a photoredox-catalyzed reaction to label the target molecule.
The proposed mechanism for the photoredox C-H ¹⁸F-difluoromethylation of a generic N-heteroaromatic substrate is depicted below.[8] The process is initiated by the excitation of a photocatalyst, such as fac-[Ir(ppy)₃], upon absorption of visible light. The excited photocatalyst then reduces the [¹⁸F]difluoromethyl benzothiazolyl sulfone ([¹⁸F]3 ) via a single-electron transfer. This generates a radical anion that undergoes mesolytic cleavage to release the [¹⁸F]CF₂H radical and a sulfinate anion. The highly reactive [¹⁸F]CF₂H radical then adds to the protonated N-heteroaromatic substrate, followed by an oxidative single-electron transfer and deprotonation to yield the final [¹⁸F]difluoromethylated product.
Caption: Proposed mechanism for photoredox C-H [¹⁸F]difluoromethylation.
Experimental Protocols
Part 1: Synthesis of the Unlabeled Precursor, this compound
This protocol outlines the synthesis of the non-radioactive precursor required for the subsequent radiolabeling step. The synthesis proceeds in two steps from the commercially available 2-mercaptobenzothiazole.
Step 1: Synthesis of 2-((Difluoromethyl)thio)benzo[d]thiazole
-
To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and bubble difluorochloromethane gas through the solution for 1-2 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((difluoromethyl)thio)benzo[d]thiazole.
Step 2: Oxidation to this compound
-
Dissolve the 2-((difluoromethyl)thio)benzo[d]thiazole (1 equivalent) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide in acetic acid, portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Part 2: Radiosynthesis of [¹⁸F]this compound ([¹⁸F]3)
This protocol describes the synthesis of the ¹⁸F-labeled difluoromethylating reagent. This can be performed using an automated synthesis module, such as the GE FASTlab, to minimize radiation exposure.[2][3][9][10]
Automated Synthesis Workflow
Caption: Automated radiosynthesis workflow for [¹⁸F]3.
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a quaternary methyl ammonium (QMA) carbonate cartridge. Elute the trapped [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water into the reaction vessel.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Step 1: ¹⁸F-Labeling (Halex Reaction): Add a solution of the bromo-precursor (2-((bromofluoromethyl)sulfonyl)benzo[d]thiazole) in anhydrous acetonitrile to the dried [¹⁸F]fluoride. Heat the reaction mixture at 120°C for 5 minutes to produce [¹⁸F]2-((fluorodifluoromethyl)sulfonyl)benzo[d]thiazole ([¹⁸F]2).
-
Step 2: Oxidation: After cooling, add a solution of sodium periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in water to the reaction mixture. Allow the reaction to proceed at room temperature for 5 minutes.
-
Purification: Purify the crude product, [¹⁸F]3 , using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the fraction containing the desired product and reformulate it in a suitable solvent (e.g., DMSO) for the subsequent photoredox reaction.
Part 3: [¹⁸F]Difluoromethylation of N-Heteroaromatics
This protocol details the final step of labeling the target molecule using a photoredox flow reaction.[11]
Photoredox Flow Reaction Setup
Caption: Schematic of the photoredox flow reaction setup.
Step-by-Step Protocol:
-
Prepare the Reaction Mixture: In a vial, prepare a solution of the N-heteroaromatic substrate (20 µmol) and the photocatalyst fac-[Ir(ppy)₃] (0.01 µmol) in dimethyl sulfoxide (DMSO) (200 µL).
-
Add the Radiotracer: To this solution, add the HPLC-purified [¹⁸F]3 in DMSO (approximately 37 MBq/1 mCi in 50 µL).
-
Flow Reaction: Using a syringe pump, inject the reaction mixture into a microchip reactor (e.g., 100 µL volume) at a flow rate of 50 µL/min (residence time of 2 minutes).
-
Irradiation: Irradiate the microchip reactor with a blue LED array (e.g., 2 W, 470 nm) at a controlled temperature of 35 °C.
-
Product Collection and Analysis: Collect the solution exiting the reactor. Analyze the radiochemical yield (RCY) of the final [¹⁸F]difluoromethylated product by radio-TLC and radio-HPLC.
Data Analysis and Quality Control
Ensuring the quality of the final radiotracer is paramount for its use in PET imaging. A series of quality control tests must be performed to meet regulatory standards.[6][12][13][14][15]
Key Quality Control Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Identity | Co-elution with a non-radioactive standard on radio-HPLC | Retention time of the radioactive peak matches that of the reference standard. |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of the total radioactivity is from ¹⁸F (511 keV peak). |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% of the total radioactivity is in the form of the desired radiotracer. |
| pH | pH paper or calibrated pH meter | Between 4.5 and 7.5. |
| Molar Activity (Aₘ) | HPLC with UV and radiation detectors | Typically > 40 GBq/µmol at the end of synthesis. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm). |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |
| Sterility | Incubation in growth media | No microbial growth. This is often a retrospective test. |
Conclusion
The use of this compound in a photoredox-catalyzed reaction provides a powerful and versatile method for the synthesis of [¹⁸F]difluoromethylated PET radiotracers. This approach offers several advantages, including mild reaction conditions, broad substrate scope, and the potential for high molar activity. The detailed protocols and quality control measures outlined in this application note provide a robust framework for researchers to implement this technology in their own laboratories, thereby facilitating the development of novel imaging agents for a wide range of biological targets. The ability to automate key steps of the radiosynthesis further enhances the practicality and safety of this method for routine production.
References
- Edwards, R. H., Greenwood, H. E., et al. (2020). Robust and Facile Automated Radiosynthesis of [18F]FSPG on the GE FASTlab. Molecular Imaging and Biology.
- Francis, F. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Molecules.
- Wang, M., et al. (2025). Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer.
- Edwards, R. H., Greenwood, H. E., et al. (2021). Robust and Facile Automated Radiosynthesis of [18F]FSPG on the GE FASTlab. Molecular Imaging and Biology.
- Pinto, A., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
- Pinto, A., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
- IAEA. (n.d.). Strategies for Clinical Implementation and Quality Management of PET Tracers.
- Bessede, A., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie.
- Sharma, S. K., et al. (2018). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine.
- Pinto, A., et al. (2020).
- Yu, K. L. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal.
- IAEA. (n.d.). Comparison of various requirements of the quality assurance procedures for F-18-FDG injection.
- Pan, J., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging.
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Application Notes and Protocols: Synthesis of 2-Substituted Benzothiazoles via Domino Condensation and Cyclization
Introduction: The Strategic Importance of 2-Substituted Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmacologically active compounds.[1][2] These molecules exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The functionalization at the 2-position of the benzothiazole ring system is particularly crucial in modulating this biological activity, making the development of efficient and versatile synthetic routes to 2-substituted derivatives a paramount objective for researchers in drug discovery and development.[3][5]
Traditionally, the synthesis of these vital compounds has relied on multi-step processes that are often plagued by long reaction times, harsh conditions, and the generation of significant chemical waste.[6][7] In a paradigm shift towards more sustainable and efficient chemical manufacturing, domino reactions have emerged as a powerful strategy.[8] These one-pot transformations, which combine multiple reaction steps into a single, seamless procedure without the need for isolating intermediates, offer numerous advantages. They minimize solvent consumption, reduce purification steps, and significantly shorten overall reaction times, making them ideally suited for the rapid generation of compound libraries for high-throughput screening.[6][8]
This comprehensive guide provides an in-depth exploration of the synthesis of 2-substituted benzothiazoles through domino condensation and cyclization reactions. We will delve into the mechanistic underpinnings of these elegant transformations, present detailed, field-proven protocols, and offer insights to empower researchers to successfully implement these methodologies in their own laboratories.
Mechanistic Insights: The Domino Condensation and Cyclization Pathway
The domino synthesis of 2-substituted benzothiazoles typically commences with the reaction of a 2-aminothiophenol derivative with an appropriate electrophilic partner, such as an aldehyde, carboxylic acid, or their derivatives.[9][10] The sequence of events in this one-pot process can be broadly categorized into two key phases: an initial condensation followed by an intramolecular cyclization.
Phase 1: Condensation and Intermediate Formation
The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon of the coupling partner. For instance, in the reaction with an aldehyde, this leads to the formation of a Schiff base intermediate. This condensation is often facilitated by a catalyst or a dehydrating agent to drive the equilibrium towards product formation.
Phase 2: Intramolecular Cyclization and Aromatization
The crucial cyclization step involves the intramolecular nucleophilic attack of the thiol group onto the imine carbon of the Schiff base intermediate. This forms a dihydrobenzothiazole ring system. Subsequent oxidation, often by air or an added oxidizing agent, leads to the aromatization of the heterocyclic ring, yielding the stable 2-substituted benzothiazole product.
The elegance of the domino approach lies in the seamless transition from the initial condensation to the final cyclization and aromatization steps within a single reaction vessel, often under mild conditions.
Visualizing the Domino Reaction Mechanism
To provide a clearer understanding of the molecular transformations, the following diagram illustrates the generalized domino condensation and cyclization pathway for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.
Caption: Generalized workflow for the domino synthesis of 2-substituted benzothiazoles.
Experimental Protocols: Field-Proven Methodologies
The following protocols provide detailed, step-by-step instructions for the synthesis of 2-substituted benzothiazoles using domino condensation and cyclization reactions. These methods have been selected for their reliability, efficiency, and broad applicability.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis from Fatty Acids
This protocol details a rapid and environmentally friendly method for the synthesis of 2-substituted benzothiazoles from fatty acids and 2-aminothiophenol under microwave irradiation.[7]
Materials:
-
Fatty acid (e.g., lauric acid, oleic acid)
-
2-Aminothiophenol
-
Microwave reactor
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 10 mL round-bottom flask, combine the fatty acid (1.0 eq) and 2-aminothiophenol (1.2 eq).
-
Place a small magnetic stir bar in the flask.
-
Position the flask in the microwave reactor.
-
Irradiate the mixture at full power (e.g., 1.35 kW for a multimode reactor) for the time specified in Table 1 (typically 5-10 minutes).[7]
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-substituted benzothiazole.
Data Summary:
| Fatty Acid | Reaction Time (min) | Yield (%) |
| Lauric Acid | 6 | 92 |
| Myristic Acid | 6 | 90 |
| Palmitic Acid | 5 | 94 |
| Stearic Acid | 5 | 95 |
| Oleic Acid | 7 | 88 |
| Linoleic Acid | 8 | 85 |
Table adapted from data presented in a study on microwave-assisted synthesis.[7]
Protocol 2: Copper-Catalyzed Domino Synthesis of 2-Thio-Substituted Benzothiazoles
This protocol describes a copper-catalyzed, three-component domino reaction for the synthesis of 2-thio-substituted benzothiazoles from 2-iodoanilines, carbon disulfide, and thiols.[11][12][13]
Materials:
-
2-Iodoaniline
-
Carbon disulfide (CS₂)
-
Aliphatic or aromatic thiol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) bromide (CuBr)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
To a Schlenk tube, add K₂CO₃ (3.0 mmol), the desired thiol (1.2 mmol), and DMF (2.0 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add CS₂ (1.2 mmol) to the mixture and continue stirring for an additional hour at room temperature to generate the carbonotrithioate salt in situ.[11][12]
-
To this mixture, add CuBr (3.0 mmol) and 2-iodoaniline (1.0 mmol).
-
Heat the resulting mixture at 110 °C for 6 hours.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and then dry over Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography to yield the 2-thio-substituted benzothiazole.[13]
Data Summary:
| 2-Iodoaniline Derivative | Thiol | Yield (%) |
| 2-Iodoaniline | 1-Dodecanethiol | 85 |
| 2-Iodoaniline | Cyclohexanethiol | 78 |
| 4-Methyl-2-iodoaniline | Benzyl mercaptan | 82 |
| 4-Chloro-2-iodoaniline | Thiophenol | 75 |
Representative yields based on the described domino condensation/S-arylation/heterocyclization process.[11][13]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical domino synthesis protocol for 2-substituted benzothiazoles.
Caption: A streamlined experimental workflow for domino benzothiazole synthesis.
Conclusion and Future Perspectives
The domino condensation and cyclization strategies outlined in this guide represent a significant advancement in the synthesis of 2-substituted benzothiazoles. These methods offer enhanced efficiency, reduced environmental impact, and operational simplicity, making them highly valuable for researchers in both academic and industrial settings. The continued development of novel catalysts and the exploration of a broader range of substrates will undoubtedly expand the scope and utility of these powerful synthetic tools, further accelerating the discovery of new therapeutic agents based on the versatile benzothiazole scaffold.
References
- Benchchem. (n.d.). One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols.
- ResearchGate. (n.d.). A Review on Domino Condensation/Cyclization Reactions for the Synthesis of 2‐Substituted 1,3‐Benzothiazole Derivatives.
- Shi, L., Liu, X., Zhang, H., Jiang, Y., & Ma, D. (2011). Synthesis of 2-Thio-Substituted Benzothiazoles via a Domino Condensation/S-Arylation/Heterocyclization Process. The Journal of Organic Chemistry, 76(10), 4200–4204.
- Shi, L., Liu, X., Zhang, H., Jiang, Y., & Ma, D. (2011). Synthesis of 2-thio-substituted benzothiazoles via a domino condensation/S-arylation/heterocyclization process. PubMed.
- Kumar, Y., et al. (2019). Domino Synthesis of 2-Substituted Benzothiazoles by Base-Promoted Intramolecular C–S Bond Formation. ACS Publications.
- (2008). A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrob. European Journal of Lipid Science and Technology, 110(10), 957-963.
- (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(18), 4198.
- (2010). An efficient green protocol for the synthesis of 2-aryl substituted benzothiazoles.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 133-162.
- Shi, L., Liu, X., Zhang, H., Jiang, Y., & Ma, D. (2011). Synthesis of 2-Thio-Substituted Benzothiazoles via a Domino Condensation/S-Arylation/Heterocyclization Process. The Journal of Organic Chemistry, 76(10), 4200-4204.
- ResearchGate. (n.d.). Reaction process for the formation of benzothiazole derivatives using a heteroallene as a cyclization trigger.
- (2014). Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction. Organic & Biomolecular Chemistry, 12(48), 9906-9910.
- Satish, G. S. G., et al. (2012). Synthesis of 2-N-substituted benzothiazoles via domino condensation-hetero cyclization process, mediated by copper oxide nanoparticles under ligand-free conditions. Tetrahedron Letters, 53(20), 2518-2521.
- (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(4), 1334-1349.
- (2020). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science Monitor, 26.
- (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(18), 6682.
- ResearchGate. (n.d.). Domino Synthesis of 2-Substituted Benzothiazoles by Base-Promoted Intramolecular C–S Bond Formation.
- (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(4), 2419-2436.
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- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Welcome to the technical support center for optimizing reaction conditions involving 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on providing practical, evidence-based solutions to enhance reaction efficiency, yield, and purity.
Introduction to this compound
This compound is a versatile reagent and building block in organic synthesis.[1] Its unique properties, stemming from the electron-withdrawing difluoromethylsulfonyl group attached to the benzothiazole core, make it valuable in various chemical transformations.[1] Notably, it serves as an intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The compound's high reduction potential (-1.17 V) also makes it a key player in difluoromethylation reactions.[1][2]
Understanding the reactivity of this compound is crucial for its successful application. The sulfonyl group is a powerful electron-withdrawing group, making the C-2 position of the benzothiazole ring highly electrophilic and susceptible to nucleophilic attack. This characteristic is central to many of its applications, particularly in nucleophilic aromatic substitution (SNAr) type reactions.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with this compound in a question-and-answer format, providing direct solutions and explanations.
Issue 1: Low or No Product Yield
Q1: I am experiencing very low or no yield in my reaction with this compound. What are the likely causes and how can I improve the outcome?
A1: Low or no product yield is a common challenge in organic synthesis and can be attributed to several factors. A systematic troubleshooting approach is recommended.
-
Purity of Starting Materials: Ensure the purity of all reactants, especially the nucleophile and this compound. Impurities can interfere with the reaction. For benzothiazole synthesis in general, the purity of the 2-aminothiophenol precursor is critical as it is prone to oxidation.[6]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield.
-
Insufficient Activation: While the difluoromethylsulfonyl group is strongly activating, the nature of the nucleophile and other substituents on the benzothiazole ring can influence reactivity.
Troubleshooting Workflow for Low Yield:
Caption: A stepwise workflow for troubleshooting low reaction yields.
Detailed Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature and incrementally increase if no reaction is observed. Some reactions may require elevated temperatures to overcome the activation energy.[6] Conversely, if side products are forming, lowering the temperature may be beneficial. | Temperature directly affects reaction kinetics. Finding the optimal balance is key to maximizing product formation while minimizing degradation or side reactions. |
| Solvent | Aprotic polar solvents like DMF or DMSO are often effective as they can solvate the nucleophile and facilitate the SNAr mechanism.[2] The choice of solvent can significantly influence reaction rates and outcomes.[7] | The solvent's polarity and ability to stabilize charged intermediates are crucial for the progress of nucleophilic aromatic substitution reactions. |
| Base (if applicable) | For nucleophiles that require deprotonation (e.g., thiols, amines), the choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DBU. The strength and steric hindrance of the base should be considered. | Incomplete deprotonation of the nucleophile will lead to low conversion. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. |
Issue 2: Formation of Multiple Products and Purification Challenges
Q2: My reaction is producing multiple spots on TLC, and I'm struggling to purify the desired product. What are the common side reactions and how can I minimize them and improve purification?
A2: The formation of byproducts is a frequent complication. Understanding the potential side reactions is the first step toward mitigating them.
-
Potential Side Reactions:
-
Ring-opening: Under certain conditions with specific nucleophiles, the benzothiazole ring can undergo a ring-opening reaction.[3]
-
Over-reaction: If multiple reactive sites are present on the nucleophile, over-alkylation or multiple substitutions can occur.
-
Decomposition: this compound is stable up to approximately 200°C, but prolonged heating at high temperatures can lead to decomposition.[1]
-
Strategies for Minimizing Byproducts:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion and minimize the presence of unreacted starting material.
-
Temperature and Reaction Time: As mentioned previously, lower temperatures and shorter reaction times can often suppress the formation of undesired byproducts. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.[6]
-
Purification Techniques:
-
Column Chromatography: Silica gel is a standard choice. However, if your product is sensitive to the acidic nature of silica, consider using neutral or basic alumina.[6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.
-
Purification Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Product streaking on TLC | Product may be too polar for the chosen eluent system or interacting strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the eluent. |
| Co-elution of impurities | Impurities have similar polarity to the desired product. | Try a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica). Gradient elution can also improve separation. |
| Product degradation on silica gel | The compound is sensitive to the acidic nature of silica.[6] | Use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or switch to a neutral stationary phase like alumina. |
Issue 3: Reaction Fails to Proceed with Certain Nucleophiles
Q3: I am attempting a nucleophilic substitution with a specific nucleophile, but the reaction is not proceeding. What factors could be hindering the reaction?
A3: The success of a nucleophilic aromatic substitution reaction is highly dependent on the nature of the nucleophile.
-
Nucleophilicity: The nucleophile must be sufficiently strong to attack the electron-deficient benzothiazole ring. Steric hindrance around the nucleophilic atom can also significantly slow down or prevent the reaction.
-
Leaving Group Ability: The difluoromethylsulfonyl group is an excellent leaving group, so this is less likely to be the issue. However, the overall electronic properties of the system play a role.
-
Hard and Soft Acids and Bases (HSAB) Theory: Consider the compatibility of your nucleophile (base) with the electrophilic carbon center (acid).
Logical Flow for Nucleophile-Related Issues:
Sources
- 1. Buy this compound | 186204-66-0 [smolecule.com]
- 2. This compound, 98% | 186204-66-0 [chemicalbook.com]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Difluoromethylation Reactions with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (DFSB)
Welcome to the technical support center for difluoromethylation reactions utilizing 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (DFSB). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of difluoromethylation using DFSB?
A1: this compound (DFSB) primarily functions as a precursor to the difluoromethyl radical (•CF2H). Under visible-light photocatalysis, a single-electron transfer (SET) to DFSB initiates the cleavage of the C-S bond, releasing the •CF2H radical and a benzothiazole-2-sulfinate anion as a byproduct.[1] This radical then engages with the substrate to form the desired difluoromethylated product.
Q2: My reaction is sluggish or shows low conversion. What are the potential causes?
A2: Low conversion can stem from several factors:
-
Insufficient Light Source: Ensure your light source provides the appropriate wavelength and intensity to excite the photocatalyst effectively.
-
Degradation of Photocatalyst: Some photocatalysts can degrade over long reaction times. Consider adding the catalyst in portions if the reaction is prolonged.
-
Incompatible Solvent: The choice of solvent can significantly impact reaction efficiency. Protic solvents may interfere with radical propagation. Common solvents for these reactions include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (MeCN).
-
Sub-optimal Temperature: While many photocatalytic reactions are run at room temperature, some systems may benefit from gentle heating. However, be aware that DFSB starts to decompose thermally around 200°C.
-
Reagent Purity: Ensure the purity of DFSB, substrate, and photocatalyst. Impurities can quench the excited state of the photocatalyst or react with the generated radicals.
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A3: The formation of multiple products is a common issue and can be attributed to several side reactions. Please refer to the detailed troubleshooting guide below for a comprehensive analysis of potential side reactions and mitigation strategies.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section provides a detailed breakdown of common side reactions observed during difluoromethylation with DFSB, their mechanistic origins, and practical solutions to minimize their occurrence.
Issue 1: Formation of Byproducts from the Difluoromethyl Radical (•CF2H)
The highly reactive nature of the difluoromethyl radical can lead to several undesired products.
-
Observation: Formation of difluoromethane (CH2F2) and byproducts resulting from solvent-derived radicals.
-
Mechanism: The •CF2H radical can abstract a hydrogen atom from the solvent, especially from solvents with weak C-H bonds. This terminates the desired reaction pathway and generates new radical species from the solvent, which can lead to a complex mixture of products.
-
Troubleshooting:
-
Solvent Selection: Choose solvents with strong C-H bonds that are less susceptible to hydrogen atom transfer (HAT). Perfluorinated solvents or solvents like acetonitrile are often good choices. While common solvents like THF and 1,4-dioxane are often used, their C-H bonds are relatively weak and can be a source of byproducts.
-
Concentration: Running the reaction at a higher concentration can favor the reaction between the •CF2H radical and the substrate over reaction with the solvent.
-
-
Observation: Formation of 1,1,2,2-tetrafluoroethane (CHF2-CHF2).
-
Mechanism: At high concentrations of the •CF2H radical, dimerization can occur. This is more likely if the substrate is unreactive or present in low concentrations.
-
Troubleshooting:
-
Slow Addition of Reagent: A slow, continuous addition of DFSB to the reaction mixture can help maintain a low steady-state concentration of the •CF2H radical, thus minimizing dimerization.
-
Optimize Substrate Concentration: Ensure the substrate is present in a sufficient concentration to react with the generated •CF2H radical efficiently.
-
Issue 2: Side Reactions Involving the Benzothiazole Moiety
The fragmentation of DFSB generates a benzothiazole-2-sulfinate anion, which can participate in or be the source of side reactions.
-
Observation: Formation of benzothiazole-containing byproducts other than the expected sulfinate.
-
Mechanism: The benzothiazole-2-sulfinate anion is a nucleophile and can react with electrophiles present in the reaction mixture. It can also be unstable under certain conditions, leading to decomposition products.[2][3] For instance, it can be oxidized to the corresponding sulfonic acid or react with other components of the reaction mixture.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfinate by atmospheric oxygen.
-
Additive Selection: Be cautious with the use of additives. Acidic or electrophilic additives could react with the sulfinate anion.
-
-
Observation: Formation of products where the benzothiazole sulfonyl group is still attached or has reacted in an undesired manner.
-
Mechanism: While the primary pathway is the cleavage of the C-S bond to generate the •CF2H radical, under certain conditions, other bonds in the DFSB molecule might cleave, or the molecule might react without complete fragmentation.
-
Troubleshooting:
-
Photocatalyst Selection: The choice of photocatalyst and its redox potential is crucial for ensuring selective single-electron transfer and fragmentation. Ensure the photocatalyst's excited-state potential is sufficient to reduce DFSB efficiently.
-
Light Source Wavelength: The wavelength of the light source should be optimized for the chosen photocatalyst to ensure efficient excitation and prevent undesired side reactions from high-energy light.
-
Issue 3: Formation of Difluorocarbene (:CF2)
While less common under radical conditions, the formation of difluorocarbene can occur, especially in the presence of a base.
-
Observation: Formation of gem-difluorocyclopropanes (from alkenes) or difluoromethyl ethers/thioethers (from alcohols/thiols) that are not consistent with a radical mechanism.
-
Mechanism: In the presence of a strong base, deprotonation of the difluoromethyl group in a related intermediate could lead to an α-elimination, generating difluorocarbene (:CF2). This highly electrophilic species can then react with nucleophiles or insert into C-H bonds.
-
Troubleshooting:
-
Avoid Basic Conditions: Unless the reaction is specifically designed to generate difluorocarbene, avoid the use of strong bases. If a base is necessary, a mild, non-nucleophilic base should be carefully selected.
-
Control of Nucleophiles: If the substrate itself is a strong nucleophile (e.g., an alcohol or thiol), difluorocarbene trapping might compete with the desired radical reaction. In such cases, protecting the nucleophilic group might be necessary.
-
Experimental Protocols & Data
General Protocol for Photocatalytic Difluoromethylation
-
To a reaction vessel, add the substrate (1.0 equiv), this compound (DFSB) (1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%).
-
Add the appropriate degassed solvent (e.g., acetonitrile, 0.1 M concentration).
-
Seal the vessel and place it under an inert atmosphere (e.g., by purging with argon for 10-15 minutes).
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction, and purify the product by column chromatography.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| DFSB Equivalents | 1.2 - 2.0 | <1.2: Incomplete conversion. >2.0: Increased byproduct formation. |
| Photocatalyst Loading | 1 - 5 mol% | <1%: Slow reaction rate. >5%: Cost-ineffective, potential for side reactions. |
| Solvent | Degassed MeCN, DMF, DCM | Protic or non-degassed solvents can lead to side reactions. |
| Atmosphere | Inert (Ar, N2) | Presence of oxygen can quench the photocatalyst or lead to oxidation. |
| Light Source | Blue or White LEDs | Mismatched wavelength can lead to poor catalyst excitation. |
Visualizing the Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction and key side reactions.
Caption: Desired photocatalytic generation of the •CF2H radical from DFSB and its reaction with a substrate.
Caption: Potential side reactions involving the •CF2H radical.
By carefully considering these potential pitfalls and implementing the suggested troubleshooting strategies, researchers can enhance the success rate and efficiency of their difluoromethylation reactions using this compound.
References
- Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.
- Kim, D. W., et al. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(14), 3819–3822.
- Hu, J., et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews, 38(12), 3157-3170.
- Postigo, A., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483.
- Stephenson, C. R. J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7184-7216.
- Pan, X., et al. (2022). Introduction of Difluoromethyl Through Radical Pathways. Chinese Journal of Chemistry, 40(15), 1751-1770.
- Pluth, M. D., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. ACS Chemical Biology, 17(4), 834-840.
- Leonori, D., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5946-5953.
Sources
Technical Support Center: Improving Selectivity in Photocatalytic Reactions with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Welcome to the technical support center for advanced photocatalytic applications. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the selectivity of photocatalytic reactions utilizing 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established principles of photoredox catalysis.
The core challenge in many photocatalytic C-H functionalizations, cross-couplings, and difluoromethylations is achieving high selectivity for the desired product while minimizing side reactions.[1][2] this compound, a reagent notable for its high reduction potential, acts as a precursor for generating valuable radical intermediates under visible-light irradiation.[3] Its unique benzothiazole sulfone structure plays a crucial role in these transformations.[4][5][6] This guide will help you navigate the complexities of reaction optimization to achieve superior selectivity.
Troubleshooting Guide: Enhancing Reaction Selectivity
This section addresses common problems encountered during photocatalytic reactions with this compound and provides a systematic approach to resolving them.
Problem 1: Low Regioselectivity or Formation of Isomeric Byproducts
You are observing the formation of multiple isomers, indicating that the reaction is not proceeding at the desired position on your substrate.
Root Causes & Solutions
-
Inadequate Steric or Electronic Differentiation: The photocatalytic system may not sufficiently distinguish between multiple reactive C-H bonds or sites on the substrate.[7][8]
-
Solution A: Modify the Catalyst System. The choice of photocatalyst can influence selectivity. While your primary reagent is the benzothiazole sulfone, the photoredox catalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or an organic dye) dictates the energy transfer and redox potentials of the cycle.[9] Screening different photocatalysts with varying steric bulk or redox properties can alter which substrate site is most favorably accessed.[10]
-
Solution B: Solvent Tuning. The solvent can dramatically influence the reaction's success and selectivity.[7] Polar solvents might stabilize charged intermediates differently than non-polar solvents, altering the reaction pathway. Unconventional solvents like hexafluoroisopropanol (HFIP) are also known to promote unique reactivity.[7] Systematically screen a range of solvents (e.g., DMF, DMSO, CH₃CN, Dioxane, Toluene) to find the optimal medium.
-
Solution C: Introduce a Directing Group. If the substrate's intrinsic electronic and steric properties are too similar at different positions, consider temporarily installing a directing group. This strategy is highly effective in transition metal-catalyzed C-H functionalization for creating rigid metallacycle intermediates that favor reaction at a specific site.[2]
-
-
Uncontrolled Radical Reactivity: The generated radicals may be too reactive and non-selective.
-
Solution A: Adjust Light Intensity. High-intensity light can lead to an excess concentration of excited-state photocatalysts, potentially initiating undesired reaction pathways or side reactions.[11] Reducing the light intensity or using a light source with a narrower emission spectrum can provide more controlled radical generation.
-
Solution B: Temperature Optimization. While many photoredox reactions are run at room temperature, subtle temperature changes can influence reaction rates and selectivities.[7][11] Carefully optimizing the temperature may favor the desired reaction pathway over competing side reactions.
-
Problem 2: Poor Chemoselectivity (Reaction with Other Functional Groups)
The reaction is functionalizing unintended groups on your substrate, leading to a complex mixture of products.
Root Causes & Solutions
-
Oxidation or Reduction of Sensitive Functional Groups: The photocatalytic cycle generates potent oxidizing or reducing species that can react with sensitive moieties on your starting material or product.
-
Solution A: Select a Photocatalyst with an Appropriate Redox Window. The excited-state potentials of your photocatalyst must be finely tuned. Choose a catalyst that has sufficient potential to activate the this compound but is not strong enough to oxidize or reduce other functional groups in your substrate.
-
Solution B: Add a Co-catalyst or Additive. In some systems, particularly dual-catalysis setups (e.g., photoredox/nickel), the choice of ligands and additives is crucial for controlling chemoselectivity.[12][13] These components can modulate the reactivity of the catalytic species and shield sensitive functional groups.
-
-
Incorrect Reaction Mechanism Dominating: The reaction may be proceeding through an unintended pathway.
-
Solution A: Mechanistic Investigations. Perform control experiments to understand the reaction mechanism. For example, running the reaction in the absence of light, photocatalyst, or the benzothiazole sulfone reagent will help identify the essential components. Light/dark experiments can help determine if a radical chain process is occurring.[14]
-
Solution B: Adjust Reagent Stoichiometry. The relative concentrations of the substrate, the sulfone reagent, and any sacrificial electron donors or acceptors can shift the reaction equilibrium and favor one pathway over another.
-
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, even though selectivity is acceptable. What should I check first?
A1: Low yield with good selectivity often points to incomplete conversion or catalyst decomposition.
-
Verify Reagent Purity: Ensure all reagents, especially solvents, are anhydrous and pure, as many photocatalysts are sensitive to air and moisture.[7]
-
Optimize Reaction Time: Monitor the reaction's progress over time using techniques like TLC, GC-MS, or NMR to determine the optimal duration. Reactions can stall or products can degrade if the time is too short or too long.[7]
-
Check Catalyst Loading: The concentration of the photocatalyst is critical. Too low a concentration may result in slow conversion, while too high a concentration can sometimes lead to side reactions or light absorption issues. A typical starting point is 1-5 mol%.
Q2: How do I choose the right light source for my reaction?
A2: The ideal light source's emission spectrum should overlap with the absorption spectrum of your photocatalyst. Using LEDs is often preferred as they provide specific wavelengths, which can improve selectivity by avoiding the excitation of other components in the reaction mixture.[11] Ensure consistent and uniform irradiation of your reaction vessel.
Q3: Can I improve selectivity by changing the reaction setup from batch to flow?
A3: Yes, flow chemistry can significantly improve selectivity and efficiency in photocatalytic reactions.[15] A continuous-flow photoreactor provides superior light penetration, precise control over residence time, and excellent temperature management, which can minimize byproduct formation and enhance the selectivity of the desired transformation.[15]
Q4: The difluoromethylsulfonyl group seems crucial. What is its specific role?
A4: The difluoromethylsulfonyl group (-SO₂CF₂H) is a powerful electron-withdrawing group. In the context of photoredox catalysis, benzothiazole sulfones like this one act as "redox-active" precursors.[5] Upon single-electron reduction by the excited photocatalyst, the C-S bond can cleave, releasing a difluoromethyl radical (•CF₂H) and the benzothiazole sulfinate anion. This controlled generation of the •CF₂H radical is key to its utility in difluoromethylation reactions.
Experimental Protocols & Data
Key Experiment: General Protocol for Optimizing Selectivity
This protocol provides a starting point for a photocatalytic reaction using this compound. Optimization is required for specific substrates.
-
Reaction Setup: To an oven-dried vial, add the substrate (1.0 equiv.), this compound (1.5 equiv.), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Degassing: Seal the vial with a septum and degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 0.1 M concentration) via syringe.
-
Irradiation: Place the vial in the photoreactor at a controlled temperature (e.g., 25 °C) with stirring. Irradiate with the appropriate wavelength LED light source.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction, perform an extractive workup, and purify the product by column chromatography.
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can significantly impact the ratio of desired to undesired products. The following table illustrates a hypothetical but representative outcome of a solvent screen for a C-H functionalization reaction on a model substrate, showing the impact on regioselectivity.
| Solvent | Dielectric Constant (ε) | Regioselectivity (Desired : Undesired) | Yield of Desired Isomer (%) |
| Toluene | 2.4 | 3 : 1 | 25% |
| Dioxane | 2.2 | 5 : 1 | 45% |
| Acetonitrile (CH₃CN) | 37.5 | 12 : 1 | 78% |
| Dimethylformamide (DMF) | 36.7 | 10 : 1 | 72% |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 8 : 1 | 65% |
Analysis: In this example, polar aprotic solvents like Acetonitrile and DMF provide significantly better regioselectivity compared to non-polar solvents. This suggests that the transition state leading to the desired product is more stabilized by polar environments.
Visualizations
Logical Workflow for Troubleshooting Poor Selectivity
The following diagram outlines a systematic approach to diagnosing and solving selectivity issues in your photocatalytic reaction.
Caption: A flowchart for systematically troubleshooting poor selectivity in photocatalytic reactions.
Key Factors Influencing Photocatalytic Selectivity
This diagram illustrates the interplay of various experimental parameters that collectively determine the selectivity of the reaction.
Caption: A diagram showing the key experimental factors that control reaction selectivity.
References
- Selectivity Enhancement in Heterogeneous Photocatalytic Transform
- Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production. JACS Au. [Link]
- Recent advancements in Ni/photoredox dual catalysis for Csp3–Csp3 cross-coupling reactions. RSC Publishing. [Link]
- Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. PubMed. [Link]
- Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions.
- Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis.
- Regio- and Stereoselectivity in the Decatungstate Photocatalyzed Alkylation of Alkenes by Alkylcyclohexanes.
- Key Factors Influencing Photocatalytic Synthesis Reactions. Perfectlight Technology. [Link]
- Heuristics, Protocol, and Considerations for Flow Chemistry in Photoredox Catalysis.
- Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. [Link]
- Photocatalysis: Introduction, Mechanism, and Effective Parameters. IntechOpen. [Link]
- Synthesis of benzothiazoles using fluorescein as an efficient photocatalyst under visible light. ScienceDirect. [Link]
- Efficient photocatalytic Suzuki cross-coupling reactions on Au–Pd alloy nanoparticles under visible light irradi
- Photocatalytic regioselective C–H bond functionaliz
- Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs.
- Efficiency and Selectivity Aspects in the C–H Functionalization of Aliphatic Oxygen Heterocycles by Photocatalytic Hydrogen Atom Transfer.
- Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope.
- A New Strategy to Regulate the Selectivity of Photo-Mediated C
- Photoredox catalysis mechanisms seen in new light. Chemistry World. [Link]
- Optimization of a Decatungstate-Catalyzed C(sp3)–H Alkylation Using a Continuous Oscillatory Millistructured Photoreactor. NIH. [Link]
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- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Key Factors Influencing Photocatalytic Synthesis Reactions_Organic photochemical synthesis-Perfectlight [perfectlight.com.cn]
- 12. Recent advancements in Ni/photoredox dual catalysis for Csp 3 –Csp 3 cross-coupling reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00887A [pubs.rsc.org]
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- 14. Photoredox catalysis mechanisms seen in new light | Research | Chemistry World [chemistryworld.com]
- 15. Optimization of a Decatungstate-Catalyzed C(sp3)–H Alkylation Using a Continuous Oscillatory Millistructured Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole stability issues and proper storage
Technical Support Center: 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (CAS: 186204-66-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common questions and troubleshooting guidance for challenges encountered during experimentation. Our goal is to ensure you achieve reliable and reproducible results by understanding the stability and reactivity of this versatile reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the definitive storage and handling conditions for this compound to ensure its long-term stability?
A: Proper storage is critical to preserve the integrity of the compound. Based on supplier technical datasheets and the compound's chemical nature, the following conditions are mandatory:
-
Temperature: Store refrigerated at 2-8°C.[1] Low temperatures slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] The sulfonyl group can be susceptible to hydrolysis, and an inert atmosphere minimizes exposure to atmospheric moisture.
-
Container: Keep the container tightly sealed in a dry, well-ventilated place.
When handling, it is crucial to work quickly, preferably in a glovebox or under a stream of inert gas, to weigh out the desired amount. Reseal the container promptly and purge with inert gas before returning to cold storage.
Q2: What is the thermal stability of this compound? Can I heat my reaction?
A: this compound is a crystalline solid with good thermal stability.[2] Thermal analysis shows that the compound remains stable up to approximately 200°C, after which decomposition begins.[2] Its melting point is in the range of 133-135°C.[2] Therefore, heating reactions below this temperature range is generally safe, but prolonged heating, even at lower temperatures, in the presence of incompatible reagents (see Section 2) should be avoided.
Q3: What are the best practices for dissolving this compound?
A: As a solid organic compound, it is generally soluble in common polar aprotic solvents used in organic synthesis. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
For difficult-to-dissolve samples, gentle warming (e.g., to 40-50°C) or sonication can be employed. Always use anhydrous solvents to prevent hydrolysis, especially if the solution is to be stored for any length of time. Prepare solutions fresh for best results.
Section 2: Troubleshooting Experimental Issues
This guide provides solutions to specific problems you may encounter, explaining the underlying chemical principles.
Q4: My reaction yields are inconsistent, or I suspect my reagent has lost activity. What could be the cause?
A: Inconsistent results are frequently linked to reagent degradation. The primary culprits are hydrolysis and reaction with nucleophiles.
-
Hydrolysis: The sulfonyl group, activated by the electron-withdrawing benzothiazole ring, is susceptible to attack by water. This can be exacerbated by trace amounts of acid or base. Always use anhydrous solvents and proper inert atmosphere techniques as described in Q1.
-
Reactivity with Nucleophiles: This compound is a potent electrophile, particularly towards soft nucleophiles like thiols.[3][4] If your reaction buffer or other reagents contain even trace amounts of thiol-containing compounds (e.g., dithiothreitol (DTT), β-mercaptoethanol, cysteine residues in peptides), the reagent will be consumed in a side reaction.
The diagram below illustrates the primary degradation pathways.
Caption: Figure 1. Key Reactivity and Degradation Pathways
Q5: I am observing unexpected side products, especially when working with biological molecules like peptides or in the presence of reducing agents. Why is this happening?
A: This is almost certainly due to the inherent reactivity of benzothiazole sulfones with thiols. These compounds are well-documented to react rapidly with thiols through a nucleophilic aromatic substitution (SNAr) reaction.[3][5][6] The thiol attacks the carbon atom of the benzothiazole ring, displacing the sulfonyl group as a sulfinic acid.[5][7]
If your experimental system contains:
-
Peptides or proteins with cysteine residues
-
Thiol-based reducing agents (DTT, TCEP)
-
Thiol-containing buffers or additives
You must anticipate a reaction with this compound. This reactivity is so specific and efficient that benzothiazole sulfones have been developed as tools specifically for peptide modification and cleavage at thiol sites.[3]
Q6: My compound appears discolored or has a different texture than a fresh batch. Is it still usable?
A: Any change in physical appearance (e.g., from a white/off-white crystalline solid to a yellowish or gummy substance) is a strong indicator of decomposition. We do not recommend using a reagent that shows visible signs of degradation. It is best practice to perform a quality control check (e.g., by LC-MS or ¹H NMR) to assess purity. For critical applications, always use a fresh, properly stored batch of the reagent.
Section 3: Experimental Protocols & Workflows
Workflow: Troubleshooting Inconsistent Results
Use this decision tree to diagnose the root cause of variability in your experiments.
Sources
- 1. This compound | 186204-66-0 [sigmaaldrich.com]
- 2. Buy this compound | 186204-66-0 [smolecule.com]
- 3. Benzothiazole sulfones as a tool for peptide modification and cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole Reaction Products
Welcome to the Technical Support Center for the effective purification of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in high purity. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most prevalent methods for synthesizing the benzothiazole ring involve the condensation of 2-aminothiophenol with various carbonyl compounds.[1] A common precursor to your target molecule is 2-mercaptobenzothiazole.[2]
One established method for the synthesis of this compound is the oxidation of its thioether precursor, 2-((difluoromethyl)thio)benzo[d]thiazole.[2] Given this, the primary impurities to anticipate are:
-
Unreacted 2-((Difluoromethyl)thio)benzo[d]thiazole: The starting material for the oxidation step. Its presence indicates an incomplete reaction.
-
Partially Oxidized Intermediates (Sulfoxide): The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation will result in the presence of 2-((difluoromethyl)sulfinyl)benzo[d]thiazole.
-
Byproducts from the Oxidizing Agent: The choice of oxidant can introduce specific byproducts. For instance, if using hydrogen peroxide, the main byproduct is water; however, other reagents may leave residual acids or other organic molecules.
-
Degradation Products: Benzothiazole derivatives can be susceptible to degradation under harsh reaction or work-up conditions.
Q2: My crude product is an oil and is difficult to handle. What are my options?
A2: If your product is an oil, purification by column chromatography can be challenging. In such cases, consider converting it to a solid derivative, if possible, to facilitate purification by recrystallization.[1] Once a pure solid derivative is obtained, the target compound can be regenerated. However, this compound is typically a solid at room temperature, so obtaining it as an oil may suggest the presence of significant impurities or residual solvent.
Q3: I'm concerned about the stability of my compound on silica gel during column chromatography. Is this a valid concern?
A3: Yes, it is a valid concern. Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1] Sulfones, in general, can also be quite polar, which can lead to strong interactions with the silica stationary phase, resulting in poor recovery or streaking. It is advisable to first run a small-scale analytical Thin Layer Chromatography (TLC) to assess the stability and chromatographic behavior of your compound on silica gel before committing to a large-scale column.
Troubleshooting Guides
This section provides structured guidance for overcoming specific challenges during the purification of this compound.
Issue 1: Co-elution of Product and Impurities During Column Chromatography
If you are observing overlapping spots on your TLC plate or broad, impure fractions from your column, it is likely that your product and one or more impurities have similar polarities.
Troubleshooting Workflow:
Caption: Decision tree for resolving co-elution issues.
Detailed Solutions:
| Potential Cause | Recommended Solution | Expert Rationale |
| Similar Polarity of Product and Impurities | Try a different solvent system for elution. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone gradient. | Different solvent systems can alter the selectivity of the separation by engaging in different types of intermolecular interactions with the analytes and the stationary phase. This can often resolve compounds with similar polarities. |
| Product and Impurity are Isomers | Consider using a different stationary phase, such as alumina (neutral or basic), or employ reverse-phase chromatography. | Isomers can be notoriously difficult to separate on standard silica gel. Changing the stationary phase alters the surface chemistry and can provide the necessary selectivity for separation. |
| Unreacted Starting Material (Thioether) | If the impurity is the less polar thioether, a carefully run normal-phase column with a shallow gradient should provide good separation. | The sulfone is significantly more polar than the corresponding sulfide. A slow increase in the polar component of the mobile phase will allow the less polar thioether to elute first, followed by the desired sulfone. |
Issue 2: Low Recovery or Degradation of Product from Silica Gel Column
If you experience a significant loss of material or the appearance of new, unexpected spots on your TLC after running a column, your compound may be degrading on the silica gel.
Troubleshooting Workflow:
Sources
alternative catalyst systems for 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole synthesis
An in-depth guide to alternative catalyst systems for the synthesis of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole, designed for chemical researchers and drug development professionals.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This document, prepared from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols for alternative catalytic systems. The goal is to move beyond standard procedures and equip you with the knowledge to overcome common experimental hurdles and explore modern, efficient synthetic routes.
The incorporation of the difluoromethyl (CF₂H) group is of high interest in pharmaceutical and agrochemical science, as it can serve as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol functionalities.[1] The target molecule, this compound, is a key intermediate and reagent in this context.[2] This guide focuses on providing practical, causality-driven solutions to challenges encountered during its synthesis.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired this compound. What are the likely causes and how can I fix it?
A1: Low or zero yield is a frequent issue stemming from several potential root causes. A systematic approach is key to diagnosing the problem.
Potential Causes & Solutions:
-
Reagent Quality & Purity:
-
Difluoromethylating Agent: The stability and activity of your difluoromethyl source are critical. For instance, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), a common reagent, generates difluoromethyl radicals under oxidative conditions.[2] Ensure it has not degraded. Consider synthesizing it fresh or purchasing from a reputable supplier.
-
Starting Material: The precursor, such as 2-mercaptobenzothiazole or a related derivative, must be pure. Impurities can poison the catalyst or introduce side reactions. Recrystallize or chromatograph if necessary.
-
Solvent & Atmosphere: Many catalytic systems, especially those involving copper or palladium, are sensitive to oxygen and moisture. Ensure solvents are rigorously dried and degassed. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the experiment.
-
-
Catalyst Inactivity:
-
Copper-Based Systems: Copper(I) catalysts are easily oxidized to inactive Copper(II). If you are using a Cu(I) source (e.g., CuI), ensure an inert atmosphere is strictly maintained. The transmetalation step from a zinc reagent to the copper catalyst is crucial for forming the active cuprate species, [Cu(CF₂H)₂]⁻.[3][4]
-
Photoredox Systems: Ensure your light source is emitting at the correct wavelength to excite the photocatalyst (e.g., Ru(bpy)₃Cl₂ or Iridium complexes).[5][6] The reaction vessel must be transparent to this wavelength (use borosilicate glass, not flint glass which blocks UV).
-
-
Incorrect Reaction Conditions:
-
Temperature: Radical reactions can be temperature-sensitive. Copper-catalyzed difluoromethylations may require heating (e.g., 60 °C), while photoredox reactions are often performed at room temperature to minimize thermal side reactions.[3][7] Optimize the temperature in small increments.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient time will lead to low conversion, while excessive time can lead to product degradation.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: I am observing significant formation of an unexpected side product, difluoromethyl 2-isocyanophenyl sulfide. Why is this happening and how can I promote the desired C-sulfonylation?
A2: This is an excellent and specific observation. The formation of difluoromethyl 2-isocyanophenyl sulfide indicates an unexpected S-difluoromethylation followed by a ring-opening elimination tandem reaction.[1][8] This outcome is highly dependent on the nature of the nucleophile used.
Mechanistic Insight:
The benzothiazole ring system can undergo two different reaction pathways with nucleophiles:
-
Path A (Desired): Nucleophilic aromatic substitution (SNAr) at the C-2 position to give the 2-substituted product.
-
Path B (Side Reaction): Nucleophilic attack at the sulfur atom, leading to ring-opening.[1]
The selectivity between these pathways is dictated by the nucleophile. Research has shown that using a "masked" or less direct difluoromethyl source can favor the desired C-2 substitution. For example, a CF₂H⁻ source might favor the S-attack, while a reagent that promotes radical C-S bond formation will favor the desired product.
Solutions to Promote C-Sulfonylation:
-
Change the Difluoromethylating Reagent: Instead of a direct nucleophilic source, use a radical precursor. The reaction of 2-mercaptobenzothiazole with difluoromethylsulfonyl chloride is a direct approach to forming the sulfone.[2]
-
Employ a Radical-Based Catalyst System: Photoredox or copper-catalyzed systems that operate via radical intermediates are more likely to lead to the desired C-S bond formation for the sulfone synthesis, rather than the S-alkylation that causes ring opening. These methods generate difluoromethyl radicals (•CF₂H) which can be trapped appropriately.[2][4][7]
Part 2: Alternative Catalyst Systems & Protocols
Moving beyond traditional methods, modern catalytic systems offer milder conditions, improved functional group tolerance, and higher efficiency.[2][9]
Comparison of Modern Catalytic Systems
| Feature | Copper-Catalyzed System | Photoredox Catalysis System | Electrochemical Synthesis |
| Catalyst | CuI, Cu(OTf)₂, etc.[3][7] | Ru(bpy)₃Cl₂, Ir-based complexes.[5][6] | None (driven by electric current).[10][11] |
| Activation | Thermal; formation of a cuprate intermediate.[3] | Visible Light; Single Electron Transfer (SET).[5] | Electrical Potential; Oxidation/Reduction at electrodes.[12] |
| Key Intermediate | [Cu(CF₂H)₂]⁻ or Alkyl Radical.[3][7][13] | Difluoromethyl Radical (•CF₂H).[4] | Radical Cations/Anions.[12] |
| Advantages | Good for specific C-C and C-X couplings, often uses inexpensive copper salts.[14] | Extremely mild conditions (often room temp), high functional group tolerance, sustainable (uses light).[5][15] | Avoids chemical oxidants/reductants, highly sustainable, scalable.[10][16] |
| Challenges | Can be sensitive to air/moisture, may require ligands, potential for metal contamination.[7] | Requires specialized photoreactor setup, can be sensitive to opaque mixtures. | Requires specific electrochemical cell, conductivity of medium is critical. |
Protocol 1: Copper-Catalyzed Difluoromethylation
This protocol describes a Negishi-type cross-coupling, which is a powerful method for forming C-CF₂H bonds. The reaction leverages the generation of alkyl radicals that enter a copper catalytic cycle.[7]
Mechanism Overview: The process begins with the formation of an active difluoromethyl zinc reagent. Transmetalation to a Cu(I) catalyst generates a key cuprate intermediate. An aryl radical, generated separately, activates an alkyl iodide, and the resulting alkyl radical couples with the copper complex to furnish the product.[3][7]
Caption: Simplified catalytic cycle for Cu-catalyzed difluoromethylation.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add CuI (5 mol%).
-
Reagent Addition: Add the benzothiazole starting material (1.0 equiv) and a suitable solvent like DMPU (N,N'-Dimethylpropyleneurea).
-
Difluoromethyl Source: Add the difluoromethyl zinc reagent, such as [(DMPU)₂Zn(CF₂H)₂] (1.5 equiv). This reagent is often prepared in situ from difluoroiodomethane and diethylzinc.[4]
-
Reaction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Visible-Light Photoredox Catalysis
This protocol leverages the ability of a photocatalyst to generate radicals under exceptionally mild conditions, making it suitable for complex molecules.[5] The synthesis can be achieved by the reaction of 2-aminothiophenol and an aldehyde, with the photocatalyst facilitating the key oxidative cyclization.[6]
Mechanism Overview: The photocatalyst (e.g., [Ru(bpy)₃]²⁺) is excited by visible light to a high-energy state ([Ru(bpy)₃]²⁺*). This excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which propagates the reaction. The cycle is closed by a final redox event that regenerates the ground-state photocatalyst.[5][17]
Caption: General schematic of a photoredox catalytic cycle.
Step-by-Step Methodology:
-
Setup: In a borosilicate glass vial equipped with a magnetic stir bar, add the sulfonyl chloride precursor (1.0 equiv).
-
Catalyst Addition: Add the photocatalyst (e.g., an Iridium-based catalyst, 1-2 mol%).
-
Solvent & Degassing: Add a suitable solvent (e.g., acetonitrile or DMSO) and degas the mixture by sparging with Argon for 15-20 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450 nm) and stir vigorously at room temperature. Ensure the reaction is cooled, as the lamp may generate heat.
-
Monitoring: Monitor the reaction for 12-48 hours by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Once complete, remove the solvent in vacuo. Purify the residue directly by column chromatography on silica gel to isolate the desired product.
References
- Mikami, K., et al. (2011). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, ACS Publications.
- Cai, A., et al. (2021). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. Journal of the American Chemical Society. (Note: While this reference discusses enantioselective difluoromethylation of amino acids, the principles of copper catalysis are relevant).
- Cai, A., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, PubMed.
- Wang, X., et al. (2024). Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides. Research Square [Preprint].
- Wang, X., et al. (2024). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. Nature, PMC - NIH.
- Majee, A., et al. (2025). Visible Light Photoredox Activation of Sulfonyl Chlorides: Applications in Organic Synthesis. ChemistrySelect.
- Shen, X., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.
- Jiao, Y., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles | Request PDF. ResearchGate.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, RSC Publishing.
- Gouverneur, V., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry.
- Shen, X., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. PubMed.
- Li, W., et al. (2025). Synthesis of Benzazoles via Electrochemical Oxidative Cyclization Reactions. Chemistry – An Asian Journal.
- Ritter, T., et al. (2022). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Synthesis.
- Lei, A., et al. (2020). Electrochemical Intramolecular Dehydrogenative C-S Bond Formation for the Synthesis of Benzothiazoles | Request PDF. ResearchGate.
- Chatterjee, I., et al. (2023). Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis. Chemical Communications.
- König, B., et al. (2013). Synthesis of 2-Substituted Benzothiazoles by Visible Light-Driven Photoredox Catalysis. The Journal of Organic Chemistry.
- Al-Azzawi, W., et al. (2024). Methods used for the synthesis of benzothiazoles. ResearchGate.
- Lei, A., et al. (2020). Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles. Green Chemistry, RSC Publishing.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Substituted Benzothiazoles by Visible Light-Driven Photoredox Catalysis | Semantic Scholar [semanticscholar.org]
- 7. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
challenges in scaling up 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole reactions to gram scale
Welcome to the technical support center for the synthesis and scale-up of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge and scientific rationale to confidently scale your reaction from the benchtop to the gram scale and beyond.
I. Troubleshooting Guide: From Milligrams to Grams
Scaling up any chemical synthesis presents a unique set of challenges that are often not apparent at the laboratory scale.[1] This section addresses specific issues you may encounter when increasing the production of this compound.
Issue 1: Reaction Stalls or Incomplete Conversion
Question: My small-scale (mg) reaction went to completion, but on a gram-scale, the reaction stalls, leaving significant amounts of starting material. What's going on?
Answer: This is a common scale-up challenge often related to mass and heat transfer limitations.
Root Causes & Solutions:
-
Insufficient Mixing: In larger vessels, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions or decomposition of reagents.
-
Solution: Switch to mechanical overhead stirring. Ensure the stir blade is appropriately sized for the vessel (typically 1/3 to 1/2 the vessel diameter) and that a vortex is visible, indicating good agitation.
-
-
Poor Reagent Dissolution: On a larger scale, solids may take longer to dissolve, affecting the reaction rate.
-
Solution: Pre-dissolve solid reagents in a portion of the solvent before adding them to the main reaction mixture. If using a reagent like zinc difluoromethanesulfinate (DFMS), ensure it is finely powdered to maximize surface area.
-
-
Decomposition of Radical Initiator: If your synthesis involves radical difluoromethylation, the initiator (e.g., tert-butyl hydroperoxide) might be decomposing faster than it can initiate the reaction due to localized heating.[2]
-
Solution: Add the initiator slowly via a syringe pump over a prolonged period. This maintains a steady, low concentration of the radical species. Consider dividing the initiator into multiple portions and adding them at regular intervals to sustain the reaction.[3]
-
-
Atmospheric Inhibition: Some radical reactions can be sensitive to oxygen.
-
Solution: While many modern difluoromethylation reactions are robust enough for open-flask conditions, if you suspect inhibition, try running the reaction under an inert atmosphere (Nitrogen or Argon).[2] However, some studies have shown that for certain scale-up reactions, an open-air setup is not detrimental.[3]
-
Issue 2: Exothermic Runaway and Temperature Control Failure
Question: During my gram-scale reaction, I observed a rapid and uncontrolled temperature increase. How can I prevent this dangerous situation?
Answer: The formation of the sulfone can be exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Root Causes & Solutions:
-
Rapid Reagent Addition: Adding a reactive reagent, such as the sulfonylating agent or an oxidant, too quickly can generate heat faster than the system can dissipate it.
-
Solution: Always add reactive reagents portion-wise or via a syringe pump. Monitor the internal temperature closely during the addition.
-
-
Inadequate Cooling: A simple ice bath that works for a 50 mL flask is insufficient for a 1 L reactor.
-
Solution: Use a larger cooling bath (ice/water or ice/acetone) and ensure good thermal contact with the reaction vessel. For larger scales (multi-gram), consider using a cryostat for precise temperature control.
-
Workflow for Safe Scale-Up:
Caption: Workflow for managing thermal safety during scale-up.
Issue 3: Product Purification and Isolation Difficulties
Question: I'm struggling with purifying my gram-scale batch of this compound. Column chromatography is not practical, and I'm getting an oily product instead of a solid.
Answer: Purification is a major hurdle in scaling up. What works for 100 mg is often not feasible for 10 grams.
Root Causes & Solutions:
-
Impurity Profile Changes: Side reactions that were negligible on a small scale can become significant at a larger scale, complicating purification.
-
Solution: Re-optimize the reaction conditions at the gram scale to minimize impurities. A small amount of additional time optimizing can save hours in purification.
-
-
Crystallization Issues: The presence of minor impurities can inhibit crystallization, resulting in oils.
-
Solution 1 (Recrystallization): Experiment with a variety of solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol/water, toluene/heptane).
-
Solution 2 (Slurrying): If recrystallization fails, try slurrying the crude product in a solvent that dissolves the impurities but not the desired product (e.g., diethyl ether, hexanes). Stir for several hours at room temperature, then filter.
-
-
Persistent Contaminants: Benzothiazole starting materials or byproducts can be difficult to remove.
-
Solution (Liquid-Liquid Extraction): Perform an aqueous wash of your organic solution. A dilute acid wash (e.g., 1M HCl) can remove basic impurities, while a dilute base wash (e.g., saturated NaHCO₃) can remove acidic byproducts.
-
| Purification Method | Best For | Scale-Up Considerations |
| Column Chromatography | High purity, small scale (<1g) | Becomes costly and time-consuming at gram-scale due to solvent and silica gel consumption. |
| Recrystallization | Crystalline solids, >95% purity | The method of choice for gram-scale. Requires optimization of solvent systems. |
| Slurrying/Trituration | Removing minor, more soluble impurities | Excellent for upgrading purity before a final recrystallization step. |
| Liquid-Liquid Extraction | Removing acidic/basic impurities | Highly scalable and essential for a clean work-up before crystallization.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key scale-up considerations?
The most prevalent method involves the reaction of a 2-mercaptobenzothiazole derivative.[5] This can be a two-step process: first, S-difluoromethylation of 2-mercaptobenzothiazole, followed by oxidation to the sulfone. Alternatively, direct coupling with a difluoromethylsulfonylating agent can be employed.
Synthetic Pathway Overview:
Caption: Common synthetic route to the target compound.
Key Scale-Up Considerations:
-
Oxidation Step: The oxidation of the sulfide to the sulfone is often highly exothermic. Careful temperature control and slow addition of the oxidant (like m-CPBA or hydrogen peroxide) are critical.[6]
-
Reagent Choice: For the difluoromethylation step, reagents like zinc difluoromethanesulfinate (DFMS) are known to be user-friendly and scalable for open-flask conditions, which is a significant advantage.[2][7]
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Ensure the chosen solvent can handle the temperature range of the reaction and is suitable for large-scale use (considering safety and cost).
Q2: My sulfone product seems to be degrading during work-up or upon storage. How stable is the sulfonyl group?
The sulfonyl group itself is generally quite robust and resistant to oxidation.[8] However, the stability of the entire molecule can be influenced by other factors.
-
Thermal Stability: While sulfones are generally stable at moderate temperatures, prolonged exposure to high heat can lead to decomposition.[8] Desulfonation can occur, particularly in the presence of protons.[9][10] It is advisable to avoid excessive temperatures during purification (e.g., high-temperature distillation).
-
pH Sensitivity: The benzothiazole ring system can be sensitive to harsh acidic or basic conditions. While the sulfone group is stable, extreme pH during aqueous work-up could potentially affect other parts of the molecule. Neutral to mildly alkaline conditions are generally safe.[8]
-
Storage: For long-term stability, store the final product in a cool, dry, and dark environment, away from strong acids or bases.[8]
Q3: The reaction involves a nucleophilic aromatic substitution (SNAr) on the benzothiazole ring. What factors are crucial for this step to succeed at scale?
The 2-position of the benzothiazole ring is activated towards nucleophilic attack.[11] The difluoromethylsulfonyl group is a powerful electron-withdrawing group, which further facilitates this type of reaction, making it an excellent leaving group in subsequent transformations.[4][12]
Key Factors for Successful SNAr:
-
Activation: The reaction's success hinges on the electron-withdrawing nature of substituents on the aromatic ring. The sulfonyl group itself provides strong activation.[13][14]
-
Leaving Group: In SNAr, more electronegative halogens are better leaving groups, which is the opposite of SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electron-withdrawing leaving group.[13] When the sulfone itself is the leaving group, its stability as an anion drives the reaction.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the nucleophile and facilitate the reaction. On a gram scale, consider the boiling point and purification challenges associated with these high-boiling solvents.
Q4: Are there any specific safety precautions I should take when running these reactions at a gram scale?
Yes, scaling up requires a heightened awareness of safety.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated chemical fume hood.
-
Thermal Hazard Assessment: As discussed in the troubleshooting section, be aware of potential exotherms. A preliminary safety analysis using Differential Scanning Calorimetry (DSC) or Thermo-Gravimetric Analysis (TGA) on the final compound and key intermediates is highly recommended for multi-gram scale-up to understand their thermal stability.[3]
-
Quenching: Have an appropriate quenching solution ready before you start the reaction. For example, a solution of sodium bisulfite can be used to quench excess oxidant.
This guide provides a starting point for addressing the challenges of scaling up the synthesis of this compound. Remember that every reaction is unique, and careful, systematic optimization is the key to successful and safe scale-up.
References
- ResearchGate. Scale up of the difluoromethylation reaction.
- American Chemical Society. Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. (2025).
- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021).
- National Institutes of Health. A New Reagent for Direct Difluoromethylation.
- Chemistry World. Simple one stop shop for difluoromethylation. (2012).
- Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. (2021).
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
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- Pure. Thermal stability of sulfonated Poly(Ether Ether Ketone) films. (2016).
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- ResearchGate. Scheme 4. Gram-scale reaction.
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- Washington State University. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.
- Google Patents. CN103073522A - Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
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- Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.
- Royal Society of Chemistry. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN.
- National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025).
- Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling. (2007).
- Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. (2025).
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- PubMed. Benzothiazole derivatives in the design of antitumor agents. (2024).
- ResearchGate. (PDF) Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature.... (2021).
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Validation & Comparative
A Senior Application Scientist's Guide to Radical Difluoromethylation: A Comparative Analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole and Its Alternatives
For researchers at the forefront of medicinal chemistry and drug development, the difluoromethyl (–CF₂H) group is a powerful tool. Its unique ability to act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) moieties allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] The strategic introduction of this group, particularly in late-stage functionalization, can significantly enhance metabolic stability and membrane permeability.[1]
This guide offers an in-depth comparison of modern difluoromethylation reagents, with a focus on 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole , a reagent increasingly favored for its stability and efficacy in photoredox-catalyzed reactions. We will objectively evaluate its performance against other prominent radical and non-radical difluoromethylating agents, providing the experimental context and mechanistic insights necessary for informed selection in your research endeavors.
The Rise of Radical C–H Difluoromethylation
Direct C–H difluoromethylation has become an attractive strategy as it obviates the need for substrate pre-functionalization, streamlining synthetic routes.[4][5] This is predominantly achieved through radical-mediated pathways, where a difluoromethyl radical (•CF₂H) is generated and subsequently intercepted by a (hetero)arene. The choice of radical precursor is therefore critical, dictating the reaction's efficiency, scope, and practicality.
Focus Reagent: this compound
This compound is a crystalline, bench-stable solid that has emerged as a highly effective precursor for generating the •CF₂H radical under visible-light photoredox conditions.[6][7][8] Its utility stems from the benzothiazole sulfone moiety, which functions as an excellent leaving group upon accepting an electron.
Mechanism of Action: The reaction is typically initiated by a photoexcited catalyst (e.g., fac-[Ir(ppy)₃]) that reduces the benzothiazole sulfone reagent via a single-electron transfer (SET).[6] This reduction triggers the fragmentation of the molecule, releasing the difluoromethyl radical and the stable benzothiazole-2-sulfinate anion. The generated •CF₂H radical then adds to the target heterocycle, and a subsequent oxidation and deprotonation cascade furnishes the desired difluoromethylated product, regenerating the photocatalyst.[6]
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are provided. The logic behind each step is explained to align with best laboratory practices.
Protocol 1: Photoredox C-H Difluoromethylation of a Heteroarene using this compound
This protocol is adapted from methodologies described for the photoredox C-H functionalization of N-containing heteroarenes.[6]
Rationale: This method utilizes a photocatalyst to generate the difluoromethyl radical under mild, room temperature conditions, making it ideal for complex molecules with sensitive functional groups. Degassing is critical to prevent quenching of the excited-state photocatalyst by oxygen.
Materials:
-
Heterocyclic substrate (e.g., Caffeine): 1.0 equiv.
-
This compound: 1.5 equiv.
-
fac-[Ir(ppy)₃]: 1-2 mol%
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Photoreactor with visible light source (e.g., 24W Blue LED floodlight)
Procedure:
-
Preparation: In a dry vial equipped with a magnetic stir bar, add the heterocyclic substrate (e.g., 0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with nitrogen or argon three times. This step is crucial to remove oxygen which can interfere with the catalytic cycle.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2 mL of Acetonitrile) via syringe.
-
Reaction: Place the vial in the photoreactor approximately 5-10 cm from the light source. Ensure consistent stirring and cooling (a small fan is often sufficient to maintain room temperature). Irradiate the reaction mixture for 12-24 hours. Monitor reaction progress by TLC or LC-MS if desired.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to isolate the difluoromethylated product.
Protocol 2: Radical C-H Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)
This protocol is based on the original method developed by Baran and coworkers.[1]
Rationale: This procedure uses a common and inexpensive chemical oxidant to generate the difluoromethyl radical. The choice of solvent and the controlled addition of the oxidant are key to managing the reaction's exothermicity and selectivity.
Materials:
-
Heterocyclic substrate (e.g., Caffeine): 1.0 equiv.
-
Zinc Difluoromethanesulfinate (DFMS): 2.0 equiv.
-
tert-Butyl hydroperoxide (TBHP, 70 wt.% in H₂O): 3.0 equiv.
-
Solvent (e.g., Dichloromethane or a H₂O/DCM mixture)
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (e.g., 1.0 mmol, 1.0 equiv) and DFMS (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., 10 mL of a 1:1 mixture of DCM:H₂O). The biphasic system often improves results for many substrates.
-
Oxidant Addition: Vigorously stir the suspension. Add the TBHP solution (3.0 mmol, 3.0 equiv) dropwise over 10-15 minutes. An exotherm may be observed; for larger scale reactions, an ice bath may be necessary for temperature control.
-
Reaction: Allow the reaction to stir at room temperature for 2-6 hours. The reaction mixture may change color or become more homogeneous as the reaction progresses. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 10 mL DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Conclusion
This compound is a state-of-the-art reagent for the radical difluoromethylation of (hetero)arenes, particularly valued in settings where mild conditions and high functional group tolerance are paramount. Its mechanism of action via photoredox catalysis aligns perfectly with modern synthetic chemistry's push towards more sustainable and precise methodologies.
While alternatives like DFMS offer excellent scalability and operational simplicity for many applications, the choice of reagent should always be guided by the specific requirements of the substrate and the desired reaction conditions. Nucleophilic and carbene-based reagents, such as TMSCF₂H and ClCF₂CO₂Na , are not direct competitors but rather complementary tools, enabling the introduction of the –CF₂H group onto different classes of molecules like carbonyls and phenols. By understanding the distinct advantages and mechanistic underpinnings of each reagent, researchers can more effectively harness the power of the difluoromethyl group in their synthetic campaigns.
References
- Fujiwara, Y., Dixon, J. A., Rodríguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
- Le, T. B., & Lim, C. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. [Link]
- ACS Catalysis. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
- Wang, F., Wang, D., Wan, W., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- ResearchGate. (n.d.). Electrochemical difluoromethylations.
- Conti, D., Lounas, V., & Schirrmacher, R. (2021). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 26(24), 7523. [Link]
- Scribd. (n.d.).
- ResearchGate. (n.d.). Electrochemical Difluoromethylation of Electron‐Deficient Alkenes.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018–7044. [Link]
- Shen, Q., & Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3261–3275. [Link]
- Xu, P., Xie, J., & Zhu, C. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2690–2693. [Link]
- Wei, Y., Liang, Y., & Chen, J. (2020). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 18(40), 8116–8120. [Link]
- Poisson, T., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1678–1682. [Link]
- Konno, T., et al. (2015). α-Difluoromethylation on sp3 Carbon of Nitriles Using Fluoroform and Ruppert–Prakash Reagent. Organic Letters, 17(24), 6050–6053. [Link]
- Rong, J., Ni, C., & Hu, J. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. [Link]
- Hart, G. W., & Akamanchi, K. G. (2009). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 48(43), 8015-8018. [Link]
- Levin, V. V., et al. (2022). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 87(24), 16568–16579. [Link]
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Prakash, G. K. S., et al. (2015). N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. Semantic Scholar. [Link]
- Ni, C., & Hu, J. (2014). Recent Advances in Difluoromethylation Reaction.
- Shen, Q., & Zhang, C. (2021).
- Hu, J., et al. (2010). Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews, 39(2), 521-535. [Link]
- ResearchGate. (n.d.). Direct difluoromethylation by using zinc difluoromethanesulfinate.
- Hu, J., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(19), 5346–5349. [Link]
- Krishnamoorthy, S., et al. (2017). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Synthesis, 49(15). [Link]
- Hu, J., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8345–8350. [Link]
- Qing, F.-L., et al. (2014). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 16(16), 4166–4169. [Link]
- Zálesák, F. (2022). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. [Link]
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- MDPI. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. MDPI. [Link]
- PubMed Central. (n.d.). 2H-Thiazolo[4,5-d]t[1][16][17]riazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. [Link]
- Pospíšil, J., et al. (2021). Unified Approach to Benzo[ d]thiazol-2-yl-Sulfonamides. PubMed. [Link]
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A Comparative Analysis of Benzothiazole Sulfone Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives. The incorporation of a sulfone moiety into the benzothiazole core has emerged as a promising strategy, leading to the development of potent agents with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. This guide provides an in-depth comparative analysis of various benzothiazole sulfone derivatives, focusing on their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. Experimental data is presented to offer a clear comparison and to inform the rational design of future therapeutic agents.
The Benzothiazole Sulfone Scaffold: A Versatile Pharmacophore
The benzothiazole ring system, with its fused benzene and thiazole rings, provides a unique electronic and structural framework that allows for diverse interactions with biological targets. The addition of a sulfone group (-SO₂-) can significantly modulate the physicochemical properties of the parent molecule, enhancing its polarity, hydrogen bonding capacity, and metabolic stability. This often translates to improved pharmacokinetic profiles and enhanced biological activity.
Synthesis of Benzothiazole Sulfone Derivatives
The synthesis of benzothiazole sulfone derivatives typically involves a multi-step process. A common and versatile method begins with the reaction of 2-aminothiophenol with a variety of reagents to construct the benzothiazole core. Subsequent oxidation of the sulfur atom to a sulfone is a key step, often achieved using oxidizing agents such as hydrogen peroxide in acetic acid.[1]
General Synthetic Workflow
Caption: General synthetic workflow for benzothiazole sulfone derivatives.
Experimental Protocol: Synthesis of 4H-1,4-Benzothiazine Sulfone Derivatives[1]
This protocol describes a two-step synthesis of 4H-1,4-benzothiazine sulfone derivatives, starting with the condensation and oxidative cyclization of a substituted 2-aminobenzenethiol, followed by oxidation to the corresponding sulfone.
Step 1: Synthesis of 4H-1,4-Benzothiazines
-
To a solution of the appropriate substituted 2-aminobenzenethiol (0.01 mol) in a suitable solvent, add the active methylene compound (0.01 mol).
-
The reaction mixture is then subjected to conditions that promote condensation and oxidative cyclization to yield the 4H-1,4-benzothiazine derivative.
Step 2: Oxidation to 4H-1,4-Benzothiazine Sulfones
-
Dissolve the synthesized 4H-1,4-benzothiazine (0.005 mol) in glacial acetic acid.
-
Add 30% hydrogen peroxide (H₂O₂) dropwise to the solution while stirring.
-
Reflux the reaction mixture for an appropriate time to ensure complete oxidation to the sulfone.
-
After cooling, the product is isolated, purified, and characterized by spectral methods.
Comparative Analysis of Biological Activities
The true potential of benzothiazole sulfone derivatives is revealed through the comparative analysis of their biological activities. Different substitution patterns on the benzothiazole ring and the nature of the groups attached to the sulfone moiety can dramatically influence their potency and selectivity against various biological targets.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, and the introduction of a sulfone group can further enhance this activity.[2][3] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[4][5]
A series of novel benzothiazole derivatives bearing an ortho-hydroxy N-carbamoylhydrazone moiety demonstrated potent antitumor activity.[6] Structure-activity relationship (SAR) studies revealed that the introduction of lipophilic groups at the 4-position of the 2-hydroxy phenyl ring was beneficial for their cytotoxic effects.[6]
Table 1: Comparative Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 15g | 4-(Benzyloxy) on 2-hydroxyphenyl | NCI-H226 | 0.98 | [6] |
| SK-N-SH | 0.87 | [6] | ||
| HT29 | 0.14 | [6] | ||
| MKN45 | 0.21 | [6] | ||
| MDA-MB-231 | 0.35 | [6] | ||
| 16b | 4-(2-pyridyloxy) on 2-hydroxyphenyl | NCI-H226 | 0.24 | [6] |
| SK-N-SH | 0.19 | [6] | ||
| HT29 | 0.21 | [6] | ||
| MKN45 | 0.25 | [6] | ||
| MDA-MB-231 | 0.22 | [6] | ||
| PAC-1 | (Reference Compound) | - | 4.08 (procaspase-3 EC₅₀) | [6] |
Note: While the table above showcases potent benzothiazole derivatives, specific comparative data for a series of sulfone derivatives against the same cancer cell lines is an area requiring further consolidated research.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)[7]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole sulfone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity
Benzothiazole sulfone derivatives have also demonstrated promising activity against a range of microbial pathogens. The sulfone moiety can enhance the interaction of these compounds with microbial enzymes or cellular structures.
A study on 4H-1,4-benzothiazine sulfone derivatives revealed their potential as antimicrobial agents.[1] The antibacterial and antifungal activities were evaluated using the disc diffusion method.
Table 2: Comparative Antimicrobial Activity of 4H-1,4-Benzothiazine Sulfone Derivatives [1]
| Compound ID | Gram-Positive Bacteria (Zone of Inhibition, mm) | Gram-Negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) |
| 5a | 12-15 | 10-13 | 11-14 |
| 5b | 13-16 | 11-14 | 12-15 |
| 5c | 11-14 | 9-12 | 10-13 |
| 5d | 14-17 | 12-15 | 13-16 |
| 5e | 10-13 | 8-11 | 9-12 |
Note: The specific bacterial and fungal strains tested are detailed in the original publication.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)[8]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculate Agar Plate: Evenly spread the microbial inoculum onto the surface of an agar plate.
-
Apply Discs: Place sterile paper discs impregnated with known concentrations of the benzothiazole sulfone derivatives onto the agar surface.
-
Incubate: Incubate the plates under appropriate conditions for microbial growth.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones around the discs where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives is another area of active research. Certain analogs have shown the ability to protect neuronal cells from damage induced by oxidative stress and other neurotoxic insults.[7] While specific comparative studies on a series of benzothiazole sulfones for neuroprotection are emerging, the broader class of benzothiazole analogs has shown promise.
For instance, novel benzothiazole molecules have been synthesized and shown to enhance neuronal cell viability and protect against reactive oxygen species (ROS)-mediated damage.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole sulfone derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
Substitution on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole core can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, influencing its interaction with biological targets.
-
Substituents on Appended Rings: For derivatives with additional aromatic or heterocyclic rings, the substitution pattern on these rings is crucial. Lipophilicity, steric factors, and the potential for hydrogen bonding all play a role in determining potency.[6]
-
The Role of the Sulfone Group: The sulfone moiety itself can act as a hydrogen bond acceptor and can influence the overall conformation of the molecule, thereby affecting its binding to target proteins.
Caption: Key structural features influencing the activity of benzothiazole sulfones.
Conclusion and Future Perspectives
Benzothiazole sulfone derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. This guide has provided a comparative overview of their synthesis, anticancer, antimicrobial, and neuroprotective potential, supported by experimental data and protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new and more potent therapeutic agents.
Future research in this area should focus on the synthesis and evaluation of larger and more diverse libraries of benzothiazole sulfone derivatives to establish more comprehensive SARs. Investigating their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic potential and advancing them into clinical development. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
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A Researcher's Guide to Validating the Anticancer Activity of Benzothiazole Derivatives
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including promising anticancer properties.[1][2][3] For researchers and drug development professionals, rigorously validating the anticancer potential of novel benzothiazole derivatives is a critical step toward clinical translation. This guide provides a comprehensive comparison of essential validation methods, offering insights into experimental design, data interpretation, and the underlying scientific principles.
The Validation Funnel: A Multi-Faceted Approach
Validating the anticancer activity of a compound is not a single experiment but a systematic process of evidence gathering. This process can be visualized as a funnel, starting with broad, high-throughput in vitro screens and progressively moving towards more complex and targeted in vivo models. This approach ensures that only the most promising candidates advance, saving valuable time and resources.
Caption: The drug discovery and validation workflow for anticancer compounds.
Part 1: Initial Screening and Cytotoxicity Assessment
The first step in evaluating a new benzothiazole derivative is to determine its ability to kill or inhibit the growth of cancer cells. This is typically achieved through in vitro cytotoxicity assays.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4] | Well-established, relatively inexpensive, and suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[4][5] |
| SRB Assay | A colorimetric assay that relies on the ability of the sulforhodamine B (SRB) dye to bind to protein components of cells that have been fixed.[6][7][8] | Less susceptible to interference from compounds that affect metabolic activity, stable endpoint, and good linearity with cell number.[6][9] | Requires a cell fixation step.[7] |
Expert Insight: While both MTT and SRB assays are widely used, the SRB assay is often preferred for initial screening due to its robustness and independence from cellular metabolic state. This is particularly relevant when screening novel compounds whose mechanism of action is unknown.
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol outlines the key steps for performing an SRB assay to determine the cytotoxicity of benzothiazole derivatives.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the benzothiazole derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.[7]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at approximately 565 nm using a microplate reader.[9]
Part 2: Delving into the Mechanism of Action
Once a compound has demonstrated significant cytotoxicity, the next crucial step is to understand how it is killing the cancer cells. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.
Apoptosis vs. Necrosis: A Critical Distinction
Inducing apoptosis (programmed cell death) is a desirable characteristic of an anticancer drug, as it is a controlled process that avoids the inflammatory response associated with necrosis (uncontrolled cell death).[10] Apoptosis assays can help distinguish between these two modes of cell death.[11][12]
Caption: Simplified overview of apoptosis signaling pathways.
Key Assays for Mechanistic Insights
| Assay | What it Measures | Rationale |
| Annexin V/Propidium Iodide (PI) Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. | Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13] |
| Cell Cycle Analysis by Flow Cytometry | Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[14] |
| Western Blotting | Detects and quantifies the expression levels of specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[15] | Provides direct evidence of the molecular targets and pathways affected by the benzothiazole derivative. |
Expert Insight: A multi-assay approach is essential for a comprehensive understanding of the mechanism of action. For instance, observing an increase in the Sub-G1 peak in cell cycle analysis, coupled with positive Annexin V staining and cleavage of caspase-3 in a Western blot, provides strong evidence for apoptosis induction.
Part 3: In Silico and In Vivo Validation
While in vitro assays provide valuable information, they do not fully recapitulate the complex environment of a living organism. Therefore, promising candidates should be further validated using computational and in vivo models.
Molecular Docking: A Glimpse into Drug-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[16] This can provide insights into the potential molecular targets of the benzothiazole derivative and guide further experimental validation.[17][18]
Caption: Conceptual workflow of a molecular docking study.
In Vivo Models: The Ultimate Test
In vivo models are indispensable for evaluating the efficacy and toxicity of a drug candidate in a whole-organism context.[19][20][21]
| Model | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human tumor cells are injected subcutaneously into immunocompromised mice.[19][22] | Relatively easy to establish and monitor tumor growth.[19] | Does not fully mimic the tumor microenvironment of the organ of origin.[19] |
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in immunocompromised mice.[19][22] | More clinically relevant as it recapitulates the tumor microenvironment and allows for the study of metastasis.[19] | Technically more challenging and tumor growth can be more difficult to monitor. |
| Patient-Derived Xenograft (PDX) | Tumor tissue from a patient is directly implanted into immunocompromised mice.[23] | Closely mirrors the heterogeneity and biology of the original patient tumor, providing high predictive value for clinical outcomes.[23] | Expensive, time-consuming to establish, and requires a tissue bank. |
Expert Insight: The choice of in vivo model depends on the specific research question. For initial efficacy studies, subcutaneous xenografts are often sufficient. However, for studying metastasis or evaluating therapies in a more clinically relevant setting, orthotopic or PDX models are preferred.
Conclusion
The validation of the anticancer activity of benzothiazole derivatives is a rigorous, multi-step process that requires a combination of in vitro, in silico, and in vivo approaches. By systematically evaluating cytotoxicity, elucidating the mechanism of action, and confirming efficacy in relevant animal models, researchers can build a strong preclinical data package to support the advancement of promising new therapies into clinical development.
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- S, P., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4882. [Link]
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- Uremis, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 2-(Sulfonyl)benzo[d]thiazole Analogs
In the intricate world of medicinal chemistry, the benzothiazole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar nature and ability to engage in various non-covalent interactions make it an ideal foundation for the design of novel therapeutic agents. The introduction of a sulfonyl group at the 2-position further enhances its chemical and pharmacological properties, offering a handle for synthetic diversification and influencing the molecule's electronic character and potential for hydrogen bonding. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(sulfonyl)benzo[d]thiazole analogs, with a particular focus on the insights that can be gleaned for the development of derivatives such as those bearing a difluoromethyl)sulfonyl moiety. While direct and extensive SAR studies on 2-((difluoromethyl)sulfonyl)benzo[d]thiazole analogs are not yet prevalent in the public domain, a deep dive into the SAR of closely related 2-sulfonylbenzothiazoles and other 2-substituted benzothiazoles offers invaluable guidance for future drug discovery endeavors.
This guide will navigate through the synthetic strategies, compare the biological activities of various analogs against key therapeutic targets, and provide detailed experimental protocols to empower researchers in this exciting field.
The this compound Scaffold: A Promising Starting Point
The parent molecule, this compound, is a fascinating entity. The benzothiazole core provides a versatile platform for interaction with biological targets, while the (difluoromethyl)sulfonyl group at the 2-position imparts unique electronic properties. The strongly electron-withdrawing nature of the sulfonyl group can modulate the reactivity and binding affinity of the entire molecule. The presence of the difluoromethyl group is particularly noteworthy, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
Comparative Analysis of Biological Activity: Unraveling the SAR
To understand the potential of this compound analogs, we will examine the SAR of related benzothiazole derivatives, primarily focusing on their anticancer and enzyme inhibitory activities, for which there is a substantial body of quantitative data.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[2][3] A Group-based Quantitative Structure and Activity Relationship (GQSAR) analysis of 41 benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position (the 2-position of the benzothiazole ring) can potentiate anticancer activity.[4][5][6]
| Compound ID | R (Substitution at 2-position) | R' (Substitution on Benzo Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | A549 | >50 | [7] |
| 1e | 4-Hydroxyphenyl | H | A549 | 13.21 | [7] |
| 1g | 4-Methoxyphenyl | H | A549 | 10.07 | [7] |
| 1i | 2,3,4-Trimethoxyphenyl | H | A549 | 11.56 | [7] |
| 1k | 3-Bromo-4-hydroxyphenyl | H | A549 | <10 | [7] |
| BTA-1 | Benzyl-sulfanyl | H | MCF-7 | 15.3 | [2] |
| BMZ-2 | Allyl-sulfanyl | H | MCF-7 | 10.1 | [2] |
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2-Position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. Aromatic substituents, particularly those with electron-donating groups like methoxy and hydroxy, tend to confer higher potency. The GQSAR studies further support the importance of hydrophobicity at this position for enhanced activity.[4][5][6]
-
Substitution on the Benzo Ring: Modifications on the benzene ring of the benzothiazole nucleus also play a significant role. The introduction of a nitro or cyano group at the C-6 position has been found to increase antiproliferative activity.[8]
-
The Sulfonyl Linker: While direct comparisons with a sulfonyl linker are limited in these specific studies, the electron-withdrawing nature of the sulfonyl group is expected to significantly influence the electronic distribution of the benzothiazole ring, which in turn can affect its interaction with biological targets.
Enzyme Inhibitory Activity
Benzothiazole derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets for Alzheimer's disease.[9]
| Compound ID | R (Substitution at 2-position) | Target Enzyme | IC50 (nM) | Reference |
| 4a | N,N-dimethylaminoethylamino | AChE | 56.3 | [9] |
| 4d | N-methylpiperazinyl | AChE | 89.6 | [9] |
| 4f | N-benzylpiperidinyloxy | AChE | 23.4 | [9] |
| 4m | N-ethyl-N-methylaminoethylamino | AChE | 27.8 | [9] |
| 4f | N-benzylpiperidinyloxy | MAO-B | 40.3 | [9] |
Key SAR Insights for Enzyme Inhibition:
-
Side Chain at the 2-Position: For AChE and MAO-B inhibition, the nature of the side chain at the 2-position is paramount. The presence of a basic nitrogen atom, often within a piperidine or piperazine ring, appears to be crucial for activity.
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the benzothiazole core to the terminal amine-containing group also influence inhibitory potency.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis of a representative 2-(arylsulfonyl)benzothiazole and a common biological assay are provided below.
Synthesis of 2-(Phenylsulfonyl)benzo[d]thiazole
This protocol describes a general method for the synthesis of 2-(arylsulfonyl)benzothiazoles via the oxidation of the corresponding 2-(arylthio)benzo[d]thiazoles.
Materials:
-
2-(Phenylthio)benzo[d]thiazole
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-(phenylthio)benzo[d]thiazole (1.0 mmol) in glacial acetic acid (10 mL).
-
To this solution, add 30% hydrogen peroxide (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-(phenylsulfonyl)benzo[d]thiazole.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic activity of the synthesized compounds against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizing the SAR Landscape
To visually represent the key relationships discussed, the following diagrams are provided.
Key SAR Features for Anticancer Activity of 2-Substituted Benzothiazoles
Caption: Key structural features influencing the anticancer activity of 2-substituted benzothiazoles.
General Synthetic Workflow for 2-(Arylsulfonyl)benzo[d]thiazoles
Caption: A simplified workflow for the synthesis of 2-(arylsulfonyl)benzo[d]thiazoles.
Conclusion and Future Directions
The 2-(sulfonyl)benzo[d]thiazole scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this compound analogs is still emerging, the analysis of related benzothiazole derivatives provides a strong foundation for rational drug design. The key takeaways from this comparative guide are the critical roles of the substituents at the 2-position and on the benzo ring in dictating biological activity. For anticancer applications, hydrophobic and electron-donating groups at the 2-position, along with electron-withdrawing groups on the benzo ring, appear to be favorable. For enzyme inhibition, the incorporation of basic amine functionalities in the 2-position side chain is a recurring theme for potent activity.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with diverse substitutions on the benzothiazole nucleus. Such studies will be instrumental in elucidating the specific SAR for this promising class of compounds and will undoubtedly pave the way for the discovery of new and effective therapeutic agents. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
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A Comparative Guide to Radical Difluoromethylation: 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole vs. Zinc Difluoromethanesulfinate (DFMS)
For researchers, medicinal chemists, and professionals in drug development, the incorporation of the difluoromethyl (CF₂H) group into molecular scaffolds is a critical strategy. This unique moiety can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, often enhancing metabolic stability and membrane permeability. The selection of an appropriate reagent for introducing the CF₂H group is paramount for synthetic efficiency and success. This guide provides an in-depth, objective comparison of two prominent radical difluoromethylating agents: the photocatalytically activated 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole and the chemically oxidized zinc difluoromethanesulfinate (DFMS).
Introduction: The Rise of Radical Difluoromethylation
Direct C-H difluoromethylation has emerged as a powerful and atom-economical strategy, circumventing the need for pre-functionalized substrates.[1] Both this compound and DFMS are effective reagents for this transformation, operating through the generation of a key difluoromethyl radical (•CF₂H) intermediate. However, the mode of radical generation, operational setup, and substrate compatibility differ significantly, influencing the choice of reagent for a specific synthetic challenge. This guide will dissect these differences, providing experimental data and protocols to inform your selection process.
Reagent Profiles: Synthesis, Stability, and Handling
A thorough understanding of each reagent's intrinsic properties is fundamental to its successful application and safe handling in the laboratory.
This compound
This reagent is a crystalline solid that has gained traction as a precursor for the •CF₂H radical under visible-light photocatalysis.
-
Synthesis and Stability : It can be synthesized from 2-mercaptobenzothiazole by reaction with difluoromethylsulfonyl chloride.[2] The compound is thermally stable up to approximately 200°C.[2] For laboratory use, it is a solid that should be stored in an inert atmosphere at 2-8°C.[3]
-
Handling and Safety : this compound is classified as a warning-level hazard, causing skin and serious eye irritation.[3] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is required. Handling should be performed in a well-ventilated fume hood.
Zinc Difluoromethanesulfinate (DFMS)
Developed by the Baran laboratory, DFMS is a widely adopted, bench-stable reagent for direct difluoromethylation.[4]
-
Synthesis and Stability : DFMS is an easily prepared, air-stable, free-flowing white powder.[4] It is typically synthesized from difluoromethanesulfonyl chloride. Commercially available DFMS may contain impurities like ZnCl₂ and H₂O, which do not adversely affect the reaction but should be considered for stoichiometric calculations.[5] It is recommended to store it at 2-8°C.
-
Handling and Safety : DFMS is also a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Standard PPE is necessary, and work should be conducted in a fume hood to avoid inhalation of the powder.
| Property | This compound | Zinc Difluoromethanesulfinate (DFMS) |
| Appearance | Solid[3] | Free-flowing white powder[4] |
| CAS Number | 186204-66-0[3] | 1355729-38-2 |
| Molecular Formula | C₈H₅F₂NO₂S₂[3] | C₂H₂F₄O₄S₂Zn |
| Molecular Weight | 249.26 g/mol | 295.55 g/mol |
| Stability | Thermally stable to ~200°C[2]; store under inert gas.[3] | Air-stable, bench-stable solid.[4] |
| Storage | 2-8°C, inert atmosphere.[3] | 2-8°C. |
| Primary Hazard | Skin and eye irritant.[3] | Skin, eye, and respiratory irritant.[6] |
Mechanism of Difluoromethyl Radical Generation
The fundamental difference between these two reagents lies in the method of •CF₂H radical generation. This distinction dictates the necessary reaction conditions and equipment.
This compound: A Photocatalytic Pathway
This reagent leverages the energy of visible light to initiate radical formation. The process involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) with the benzothiazole reagent. This electron transfer leads to the fragmentation of the molecule and the release of the •CF₂H radical.[2]
Caption: Photocatalytic generation of the •CF₂H radical.
Zinc Difluoromethanesulfinate (DFMS): An Oxidative Pathway
DFMS generates the •CF₂H radical through a chemical oxidation process. A stoichiometric oxidant, typically a peroxide like tert-butyl hydroperoxide (TBHP), is used to initiate the reaction. The oxidant facilitates a single-electron transfer from the sulfinate salt, leading to the formation of the difluoromethyl radical.[5]
Caption: Oxidative generation of the •CF₂H radical from DFMS.
Performance Comparison: A Head-to-Head Analysis
The choice of reagent often comes down to performance metrics such as yield, substrate scope, and functional group tolerance. While a comprehensive, side-by-side study across a wide range of substrates is not available in the literature, we can draw meaningful comparisons from existing data, particularly using the well-studied substrate, caffeine.
Substrate Scope and Reaction Yields
Both reagents are effective for the C-H difluoromethylation of a variety of nitrogen-containing heterocycles.
-
This compound : This photocatalytic method has shown effectiveness for various heterocycles, including quinoxalinones, xanthine derivatives, and uracil.[7] The reactions are typically run at room temperature under visible light irradiation.
-
Zinc Difluoromethanesulfinate (DFMS) : DFMS has a broad, well-documented substrate scope that includes a wide array of nitrogen-containing heterocycles, as well as conjugated π-systems and thiols.[4] The reactions are generally mild and can be performed in open-flask conditions.
Comparative Yields on a Model Substrate: Caffeine
| Reagent | Method | Conditions | Yield | Reference |
| DFMS | Oxidative | TBHP, TFA, 23 °C | 83% | [4] |
| Precursor + Photocatalyst | Photocatalytic | Organic dye, green LEDs, DMSO, rt | 74% | [8] |
This comparison on caffeine suggests that both methods provide good to excellent yields. The DFMS/oxidant system shows a slightly higher yield in this specific instance, though reaction conditions and the specific photocatalytic system used can significantly impact outcomes.
Functional Group Tolerance
A reagent's utility in complex molecule synthesis is heavily dependent on its compatibility with various functional groups.
-
This compound : Photocatalytic methods are known for their mild conditions, which often translates to good functional group tolerance. Studies have shown compatibility with free hydroxyl groups and amides, as seen in the successful difluoromethylation of nucleosides like uridine.[8]
-
Zinc Difluoromethanesulfinate (DFMS) : One of the key advantages of DFMS is its excellent functional group compatibility. It is well-tolerated by esters, ketones, halogens, and nitriles, making it highly suitable for late-stage functionalization in drug discovery programs.[5]
Experimental Protocols
The following are representative, step-by-step methodologies for performing a C-H difluoromethylation reaction with each reagent.
General Protocol for Photocatalytic Difluoromethylation
This protocol is adapted for the difluoromethylation of heterocycles using a photocatalyst and a radical precursor analogous to this compound.
Caption: Experimental workflow for photocatalytic difluoromethylation.
General Protocol for DFMS-Mediated Difluoromethylation
This standard procedure is adapted from the original report by Baran and coworkers.
Caption: Experimental workflow for DFMS-mediated difluoromethylation.
Conclusion and Outlook
Both this compound and zinc difluoromethanesulfinate (DFMS) are powerful reagents for the direct C-H difluoromethylation of heterocycles, a key transformation in modern medicinal chemistry.
-
This compound represents a photoredox-catalyzed approach, offering mild, room-temperature conditions that are initiated by visible light. This method avoids the use of chemical oxidants and is suitable for compounds sensitive to them.
-
Zinc Difluoromethanesulfinate (DFMS) is a robust, user-friendly, and highly versatile reagent that operates via chemical oxidation. Its key strengths lie in its operational simplicity (open-flask), scalability, and broad, well-established functional group tolerance.
The choice between the two reagents will ultimately depend on the specific requirements of the synthesis. For laboratories equipped for photochemistry and for substrates that may be incompatible with peroxide oxidants, the benzothiazole reagent is an excellent choice. For general-purpose, rapid, and scalable difluoromethylation with a high degree of functional group compatibility, DFMS remains a go-to reagent for the synthetic chemist. The continued development of both photocatalytic and oxidative methods will undoubtedly expand the toolkit for late-stage functionalization, accelerating the discovery of novel therapeutics and agrochemicals.
References
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- Fujiwara, Y., Dixon, J. A., Rodríguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
- Médebielle, M., & Dolbier, W. R. (2017). Direct C-H Difluoromethylation of Heterocycles.
- Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodríguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate C–H functionalization of heterocycles.
- Wang, H., Guo, L., Wang, S., & Zhang, Z. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Feng, X., Liang, J., Shi, F., Yan, R., & Jin, Y. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 146(18), 12386–12394. [Link]
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- MDPI.
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The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated Benzothiazole Derivatives in Enzymatic Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for enhancing pharmacological properties. This guide provides an in-depth comparative analysis of the enzymatic inhibitory efficacy of fluorinated benzothiazole derivatives against a panel of therapeutically relevant enzymes. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to equip researchers with the critical insights needed to leverage fluorine substitution in the design of next-generation enzyme inhibitors.
The Strategic Role of Fluorine in Benzothiazole Scaffolds
The benzothiazole core, a bicyclic system containing fused benzene and thiazole rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[3] Key advantages of fluorination include:
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within enzyme active sites, including hydrogen bonding and dipole-dipole interactions, leading to increased inhibitor potency.
-
Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity, and conformation, which can be fine-tuned to optimize drug-like properties.
This guide will explore these principles through a comparative analysis of fluorinated benzothiazole derivatives against four key enzyme targets: NAD(P)H:quinone oxidoreductase 2 (NQO2), Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Topoisomerase II.
Comparative Efficacy Analysis: A Quantitative Look at Inhibition
The following tables summarize the in vitro inhibitory activities (IC50 values) of various fluorinated benzothiazole derivatives against their respective enzyme targets. A lower IC50 value indicates greater potency.
NAD(P)H:quinone oxidoreductase 2 (NQO2) Inhibition
NQO2 is a flavoprotein involved in the detoxification of quinones and has been identified as a potential target in cancer and inflammation.
| Compound | Fluorine Position | IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference |
| 2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazole | 6-fluoro | 2.06 | Not specified | [4] |
| 2-(3,5-Dimethoxyphenyl)-6-fluorobenzo[d]thiazole | 6-fluoro | 2.77 | 0.108 (methoxy analog) | [5] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzo[d]thiazole | 5-fluoro | <0.0001 | Not specified | [6] |
| 2-(3,4,5-Trimethoxyphenyl)-6-fluorobenzo[d]thiazole | 6-fluoro | 5.93 | 0.051 (methoxy analog) | [5] |
Analysis: The data reveals that the position of the fluorine atom significantly impacts NQO2 inhibitory activity. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole exhibits exceptionally potent antiproliferative activity, suggesting strong NQO2 inhibition.[6] In contrast, a 6-fluoro substitution in other derivatives resulted in micromolar inhibition.[4][5] Interestingly, in some cases, the non-fluorinated methoxy analogs showed higher potency, highlighting the complex interplay of electronic and steric effects in inhibitor binding.[5]
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
AChE and MAO-B are key enzymes in the central nervous system, and their inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
| Compound | Target | IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference |
| 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole | MAO-B | 0.028 | Not specified | [7] |
| Benzothiazole-hydrazone derivative (Compound 3e) | MAO-B | 0.060 | 15.450 (unsubstituted analog) | [8] |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (Compound 3h) | MAO-B | 0.062 | Not specified | [9] |
| Benzothiazole-piperazine derivative (LB05) | AChE | 0.40 | Not specified | [10] |
Analysis: Fluorinated benzothiazole derivatives have demonstrated significant potential as MAO-B inhibitors, with some compounds exhibiting nanomolar potency.[7][9] A striking example is the benzothiazole-hydrazone derivative (Compound 3e), where the fluorinated version is over 250 times more potent than its non-fluorinated counterpart.[8] This underscores the profound impact a strategically placed fluorine atom can have on inhibitory activity. For AChE, fluorinated derivatives also show promise with sub-micromolar inhibition.[10]
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for anticancer drugs.
| Compound | Fluorine Position | IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Not specified | 0.039 | Not specified | [11] |
| 2-(3-Amino-4-methylphenyl)benzothiazole | None | 71.7 | - | [12] |
Analysis: While direct comparative data for fluorinated vs. non-fluorinated benzothiazoles against Topoisomerase II is limited in the provided results, the data shows that benzothiazole derivatives can be potent inhibitors of this enzyme.[11][12] The N-amino tosylated salt form of a 2-bromobenzyl benzothiazole (BM3) demonstrated remarkable potency with an IC50 in the nanomolar range.[11] This highlights the potential for developing highly active anticancer agents based on the benzothiazole scaffold.
Structure-Activity Relationship (SAR) Insights
The collective data points to several key SAR trends for fluorinated benzothiazole derivatives:
-
Positional Importance of Fluorine: The location of the fluorine atom on the benzothiazole ring system is critical. As seen with NQO2 inhibitors, a 5-fluoro substitution can lead to a dramatic increase in potency compared to a 6-fluoro substitution.[5][6]
-
Synergistic Effects: The combination of fluorine with other substituents, such as methoxy or amino groups, can lead to synergistic effects on inhibitory activity. This is evident in the potent MAO-B and NQO2 inhibitors.[5][7][9]
-
Enhanced Cytotoxicity in Cancer Cells: Fluorination of the benzothiazole core has been shown to enhance cytotoxicity against various cancer cell lines.[3] For example, a fluorine appendage on a benzimidazole ring, a related heterocyclic system, showed potent cytotoxicity against tested cancer cell lines.[3] The 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole derivative is a potent broad-spectrum agent in the NCI 60 human cancer cell line screen.[13]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key enzymatic assays.
NAD(P)H:quinone oxidoreductase 2 (NQO2) Enzyme Inhibition Assay
This assay spectrophotometrically measures the reduction of dichlorophenolindophenol (DCPIP) by NQO2.
Materials:
-
Recombinant human NQO2 enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL bovine serum albumin (BSA)
-
Dihydronicotinamide riboside (NRH)
-
Dichlorophenolindophenol (DCPIP)
-
Test compounds (fluorinated benzothiazole derivatives)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NRH, and DCPIP in each well of a 96-well plate.
-
Add varying concentrations of the test compound or vehicle control to the wells.
-
Initiate the reaction by adding the NQO2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Topoisomerase II Relaxation Assay
This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA, which can be visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase IIα
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Stop Buffer/Loading Dye: e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
TAE Buffer
-
Ethidium bromide or other DNA stain
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, supercoiled plasmid DNA, and ATP.
-
Add varying concentrations of the test compound or vehicle control.
-
Initiate the reaction by adding Topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding Stop Buffer/Loading Dye.
-
Resolve the DNA topoisomers by electrophoresis on an agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the amount of relaxed and supercoiled DNA to determine the percentage of inhibition and calculate IC50 values.
Caption: Workflow for the Topoisomerase II relaxation assay.
Conclusion
The strategic incorporation of fluorine into the benzothiazole scaffold represents a highly effective approach for the development of potent and selective enzyme inhibitors. The evidence presented in this guide demonstrates that fluorination can significantly enhance inhibitory activity against a range of therapeutic targets, including NQO2, MAO-B, and AChE. The dramatic improvements in potency observed in several fluorinated derivatives compared to their non-fluorinated counterparts underscore the transformative potential of this chemical modification. A thorough understanding of the structure-activity relationships, coupled with robust enzymatic assay protocols, provides a solid foundation for the rational design of novel fluorinated benzothiazole-based therapeutics with improved efficacy and pharmacological profiles.
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- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
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A Guide to Structural Validation of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole Using NMR and Mass Spectrometry
In the landscape of modern chemical research and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds such as 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a reagent with applications in medicinal chemistry, establishing its precise atomic arrangement is paramount.[1] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of this target molecule, offering both theoretical insights and practical, field-proven protocols.
The molecular structure of this compound, with its unique combination of a benzothiazole core and a difluoromethylsulfonyl group, presents a compelling case for a multi-technique approach to structural elucidation.[1][2] The interplay of aromatic, heterocyclic, and fluorinated moieties necessitates a comprehensive analytical strategy to ensure data integrity and build a robust, self-validating structural proof.
The Synergy of NMR and Mass Spectrometry in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the structural analysis of small molecules.[3][4] While NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, MS reveals the molecule's mass and offers clues to its composition and fragmentation patterns.[5][6] The combined application of these methods provides a holistic and definitive confirmation of molecular structure.[3]
dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.[9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive structural assignment.
Expected NMR Spectral Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Structural Information |
| ¹H | 7.0 - 8.5 | Multiplets | Aromatic protons of the benzothiazole ring system. |
| ¹H | ~6.6 | Triplet (t) | Proton of the difluoromethyl (-CHF₂) group, coupled to two fluorine atoms.[1] |
| ¹³C | 110 - 160 | Multiple signals | Aromatic and heterocyclic carbons of the benzothiazole core. |
| ¹³C | ~115 - 125 | Triplet (t) | Carbon of the difluoromethyl (-CHF₂) group, coupled to two fluorine atoms. |
| ¹⁹F | -90 to -130 | Doublet (d) | Fluorine atoms of the difluoromethyl (-CHF₂) group, coupled to one proton. |
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures data accuracy and reproducibility.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[10] The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.[11]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. This provides initial information on the proton environments and serves as a quality control check.[10]
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Acquire a ¹⁹F NMR spectrum. Given the high natural abundance and sensitivity of the ¹⁹F nucleus, this experiment is highly informative.[12][13]
-
If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively assign proton and carbon signals and establish connectivity.
-
dot graphdiv { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Logical workflow for NMR-based structure elucidation.
Mass Spectrometry: Unveiling Molecular Weight and Formula
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[6] For this compound, mass spectrometry provides the crucial confirmation of its molecular formula, C₈H₅F₂NO₂S₂.[1][14]
Expected Mass Spectrometry Data
| Technique | Expected m/z | Information Provided |
| Low-Resolution MS (LRMS) | 249 | Nominal molecular weight corresponding to the [M]⁺ or [M+H]⁺ ion.[1] |
| High-Resolution MS (HRMS) | ~248.9728 | Exact mass, allowing for the unambiguous determination of the molecular formula.[1][15] |
Experimental Protocol: Mass Spectrometry Analysis
A robust MS protocol is essential for accurate mass determination.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol).[16][17]
-
Ensure high-purity solvents are used to minimize background interference.[18]
-
The sample should be free of salts and other non-volatile contaminants that can suppress ionization.[19]
-
-
Instrument Setup and Data Acquisition:
-
Employ an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar organic molecules.
-
For initial analysis, a low-resolution mass spectrometer can be used to confirm the nominal molecular weight.
-
For definitive formula confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable.[][21][22] HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass accuracy in the parts-per-million (ppm) range.[21]
-
Interpreting Fragmentation Patterns
Electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. For this compound, characteristic fragmentation would involve the loss of the difluoromethylsulfonyl group or cleavage of the benzothiazole ring.[23][24] Common fragmentation patterns for related structures include the loss of SO₂.[24][25]
Integrated Data Analysis: A Self-Validating Conclusion
The true power of this analytical approach lies in the integration of data from both NMR and mass spectrometry.
-
Molecular Formula Confirmation: HRMS provides the molecular formula (C₈H₅F₂NO₂S₂).
-
Substructure Identification:
-
¹H and ¹³C NMR confirm the presence of the benzothiazole aromatic system.
-
¹⁹F NMR and the characteristic triplet in the ¹H NMR spectrum unequivocally identify the -CHF₂ group.[1]
-
-
Connectivity Confirmation: The chemical shifts of the aromatic protons and carbons are consistent with substitution at the 2-position of the benzothiazole ring by an electron-withdrawing sulfonyl group. 2D NMR experiments can further solidify these connections.
-
Final Validation: The NMR data provides a detailed structural map that is fully consistent with the molecular formula determined by HRMS. This synergy between the two techniques provides a self-validating and unambiguous confirmation of the structure of this compound.
By adhering to these rigorous, multi-faceted analytical protocols, researchers can ensure the highest level of scientific integrity in the characterization of novel chemical entities, paving the way for their successful application in research and development.
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A Comparative Guide to the Synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: From Classical Oxidation to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a strategy of burgeoning importance in medicinal chemistry. The CF₂H moiety, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a key building block and reagent in this context, notable for its application in introducing difluoromethyl groups into various substrates. This guide provides a comprehensive cross-validation of different synthesis methods for this valuable compound, offering an objective comparison of their performance, supported by experimental data, to inform methodological selection in research and development settings.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique challenge: the controlled installation of a difluoromethyl group onto a sulfonyl linkage attached to the benzothiazole core. The methods to achieve this can be broadly categorized into classical multi-step approaches and modern, more direct catalytic strategies. This guide will dissect three primary methodologies:
-
Classical Two-Step Synthesis via Thioether Oxidation: A reliable and well-established route.
-
Modern Photocatalytic Synthesis: A contemporary approach leveraging visible light to forge the C-S bond under mild conditions.
-
Nickel-Catalyzed Cross-Coupling: An efficient transition-metal-catalyzed method for C-S bond formation.
Each of these methods carries its own set of advantages and disadvantages in terms of yield, scalability, functional group tolerance, and operational simplicity. Understanding these nuances is critical for selecting the optimal route for a given application.
Comparative Analysis of Synthesis Methods
The choice of synthetic route is a critical decision dictated by factors such as available starting materials, required scale, and tolerance for specific reaction conditions. The following table provides a high-level comparison of the three primary methods discussed in this guide.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Oxidation | 2-Mercaptobenzothiazole, Difluoromethylating agent (e.g., CHClF₂) | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Two steps: 1) Thioether formation, 2) Oxidation | ~80-90% | Reliable, high-yielding, well-established | Multi-step, use of strong oxidants, potentially harsh conditions |
| Photocatalytic Synthesis | 2-Halobenzothiazole or Benzothiazole, Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Photocatalyst (e.g., Ru(bpy)₃Cl₂, organic dyes), light source (e.g., blue LEDs) | Mild (room temperature), visible light irradiation | 60-85% (representative) | Mild conditions, high functional group tolerance, sustainable | Requires specialized photoreactor setup, catalyst can be expensive |
| Nickel-Catalyzed Coupling | 2-Chlorobenzothiazole, Sodium difluoromethanesulfinate | Nickel catalyst (e.g., NiCl₂), ligand (e.g., dppp, dtbbpy) | Mild to moderate temperatures | 70-95% (representative) | High yields, excellent functional group tolerance, avoids precious metals like palladium | Ligand sensitivity, potential for metal contamination in the final product |
Method 1: Classical Two-Step Synthesis via Thioether Oxidation
This is a robust and frequently employed method that proceeds in two distinct stages: first, the synthesis of the intermediate 2-((difluoromethyl)thio)benzo[d]thiazole, followed by its oxidation to the desired sulfone.
Causality Behind Experimental Choices
The initial S-difluoromethylation of 2-mercaptobenzothiazole often utilizes a source of difluorocarbene, such as chlorodifluoromethane (CHClF₂), under basic conditions. The subsequent oxidation of the thioether to the sulfone requires a strong yet selective oxidizing agent. Hydrogen peroxide in the presence of a catalyst like ammonium molybdate, or meta-chloroperoxybenzoic acid (m-CPBA), are common choices that efficiently oxidize the sulfur atom without degrading the benzothiazole ring.
Experimental Protocol
Step 1: Synthesis of 2-((Difluoromethyl)thio)benzo[d]thiazole
-
To a solution of 2-mercaptobenzothiazole (1.0 equiv.) in a suitable solvent such as DMF, add a base (e.g., NaH, 1.1 equiv.) at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Introduce a source of difluoromethane, for example, by bubbling chlorodifluoromethane (CHClF₂) gas through the solution, or by the addition of another suitable difluoromethylating agent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((difluoromethyl)thio)benzo[d]thiazole.
Step 2: Oxidation to this compound
-
Dissolve the 2-((difluoromethyl)thio)benzo[d]thiazole (1.0 equiv.) in a solvent such as ethanol or dichloromethane.
-
Add an oxidizing agent, for example, m-CPBA (2.2 equiv.), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography or recrystallization to yield the final product.
Workflow for the classical two-step synthesis.
Method 2: Modern Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[2][3][4] This approach offers a greener alternative to many traditional methods. For the synthesis of this compound, a photocatalytic approach can directly couple a benzothiazole precursor with a difluoromethanesulfonyl source.
Causality Behind Experimental Choices
This method relies on the generation of a difluoromethylsulfonyl radical from a suitable precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), upon activation by a photocatalyst under visible light irradiation.[5][6][7] The photocatalyst, typically a ruthenium or iridium complex, absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of the reactive radical species. This radical can then engage with a benzothiazole derivative to form the desired product. The choice of solvent and base is crucial to maintain the catalytic cycle and ensure good reaction efficiency.
Representative Experimental Protocol
-
To a reaction vessel, add the benzothiazole starting material (e.g., 2-bromobenzothiazole, 1.0 equiv.), sodium difluoromethanesulfinate (1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).
-
Add a suitable solvent (e.g., acetonitrile or DMSO) and a base if required (e.g., a tertiary amine).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the mixture with a light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Workflow for the photocatalytic synthesis.
Method 3: Nickel-Catalyzed Cross-Coupling
Nickel catalysis has become an attractive alternative to palladium catalysis for cross-coupling reactions due to nickel's lower cost and unique reactivity.[1][8][9][10][11] For the synthesis of this compound, a nickel-catalyzed cross-coupling of a 2-halobenzothiazole with a difluoromethanesulfinate salt is a highly efficient approach.[12]
Causality Behind Experimental Choices
The catalytic cycle of this reaction typically involves the oxidative addition of the 2-halobenzothiazole to a Ni(0) species, followed by transmetalation with the difluoromethanesulfinate salt, and finally, reductive elimination to yield the product and regenerate the Ni(0) catalyst. The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the nickel catalyst. Bidentate phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[13]
Representative Experimental Protocol
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-chlorobenzothiazole (1.0 equiv.), sodium difluoromethanesulfinate (1.5 equiv.), a nickel catalyst (e.g., NiCl₂(dppp), 5-10 mol%), and a suitable solvent (e.g., dioxane or toluene).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to give the desired sulfone.
Catalytic cycle for nickel-catalyzed cross-coupling.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through various methodologies, each with its distinct advantages. The classical two-step oxidation method is highly reliable and provides good yields, making it suitable for many applications. However, the emergence of modern catalytic techniques offers milder and more direct routes to this important molecule.
Photocatalytic synthesis represents a significant advancement, enabling the reaction to proceed at room temperature under visible light, which is ideal for substrates with sensitive functional groups. Nickel-catalyzed cross-coupling provides a robust and high-yielding alternative, avoiding the use of more expensive precious metals.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including cost, scale, and the chemical nature of the substrates. As the demand for novel fluorinated compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods for key building blocks like this compound will remain an active area of research.
References
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A Comparative Guide to the Performance of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological properties of lead compounds. The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, often improving metabolic stability and membrane permeability. This guide provides an in-depth, objective comparison of the performance of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a prominent radical difluoromethylating agent, with key alternative reagents. The following analysis is grounded in experimental data to inform the selection of the optimal reagent for specific synthetic challenges.
Introduction to this compound: A Radical Approach to Difluoromethylation
This compound is a bench-stable, solid reagent that has emerged as a valuable tool for the introduction of the difluoromethyl group into organic molecules.[1] Its primary mode of action involves the generation of a difluoromethyl radical (•CF₂H) under visible-light photocatalysis.[1] This radical species can then engage in a variety of transformations, most notably the C-H functionalization of (hetero)arenes, a reaction of immense importance in late-stage functionalization of complex drug-like molecules.[2]
The key to the reactivity of this compound lies in its high reduction potential of -1.17 V, which allows for its efficient activation via single-electron transfer (SET) from a photoexcited catalyst.[1]
The Competitive Landscape: Alternative Difluoromethylating Agents
The selection of a difluoromethylating agent is dictated by the nature of the substrate, the desired reactivity (nucleophilic, electrophilic, or radical), and the required reaction conditions. Here, we compare this compound with two other widely used reagents:
-
Zinc Difluoromethanesulfinate (DFMS or Baran's Reagent): A popular salt that also serves as a precursor to the difluoromethyl radical, typically generated under oxidative conditions.[3][4]
-
(Difluoromethyl)trimethylsilane (TMSCF₂H): A nucleophilic difluoromethylating agent that, upon activation, can deliver a "CF₂H⁻" equivalent.[5]
Performance Benchmark: C-H Difluoromethylation of Heterocycles
The direct C-H difluoromethylation of nitrogen-containing heterocycles is a crucial transformation in medicinal chemistry. The following data provides a comparative overview of the performance of this compound and Baran's reagent (DFMS) in this key application.
Table 1: Comparative Yields for the C-H Difluoromethylation of Selected Heterocycles
| Substrate | This compound Yield (%)[6][7] | Baran's Reagent (DFMS) Yield (%)[8][9] |
| Caffeine | 75 | 85 |
| Theophylline | 70 | 80 |
| 4-Phenylpyridine | 68 | 72 (C2), 15 (C3) |
| Quinoxaline | 82 | 75 |
| Lepidine | 55 | 60 |
| Phenanthridine | 65 | 78 |
| N-Methylpyrrole | - | 55 |
| Indole | - | No Reaction |
Analysis of Performance:
Both this compound and Baran's reagent (DFMS) are highly effective for the C-H difluoromethylation of a range of electron-deficient N-heterocycles, often providing good to excellent yields.[6][7][8][9] For many common substrates like caffeine and quinoxaline, the performance is comparable. However, subtle differences in reactivity and selectivity can be observed. DFMS has been shown to be effective for a broader range of heterocycles in some studies, including pyrroles.[9] It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and optimal conditions for each reagent may vary.
The choice between these two radical precursors may, therefore, depend on factors such as commercial availability, cost, and the specific electronic and steric properties of the substrate.
Mechanistic Considerations: Understanding the "Why"
The efficacy of these reagents is rooted in their distinct mechanisms of generating the reactive difluoromethyl species. Understanding these pathways is crucial for troubleshooting and optimizing reactions.
Radical Generation from this compound and DFMS
Both reagents generate the •CF₂H radical, but through different initiation steps.
Caption: Nucleophilic difluoromethylation pathway using TMSCF₂H.
This mechanistic divergence makes TMSCF₂H suitable for different classes of substrates, such as carbonyls and imines, which are not readily functionalized by radical methods. [5]
Experimental Protocols: A Practical Guide
General Procedure for Photocatalytic C-H Difluoromethylation of a Heterocycle with this compound
Note: This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), this compound (0.4 mmol, 2.0 equiv.), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Degassed solvent (e.g., DMSO or CH₃CN, 2 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
General Procedure for C-H Difluoromethylation of a Heterocycle with Baran's Reagent (DFMS)
[9]
-
To a vial containing the heterocyclic substrate (0.5 mmol, 1.0 equiv.) and zinc difluoromethanesulfinate (DFMS) (1.0 mmol, 2.0 equiv.) is added a mixture of dichloromethane and water (e.g., 3 mL, 2:1 v/v).
-
The vial is left open to the air, and tert-butyl hydroperoxide (70% in water, 1.5 mmol, 3.0 equiv.) is added dropwise with vigorous stirring.
-
The reaction is stirred at room temperature for 4-24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a powerful and practical reagent for the radical difluoromethylation of organic molecules, particularly for the late-stage functionalization of heterocycles under mild, photocatalytic conditions. Its performance is comparable to other leading radical difluoromethylating agents like Baran's reagent (DFMS), with the choice between them often depending on the specific substrate and desired reaction conditions.
The continued development of novel fluorinating reagents and a deeper understanding of their reaction mechanisms will undoubtedly expand the synthetic chemist's toolbox, enabling the synthesis of increasingly complex and innovative molecules for the advancement of pharmaceuticals, agrochemicals, and materials science.
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A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles for Researchers and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic protocols for 2-substituted benzothiazoles is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth comparative analysis of three prominent synthetic strategies, offering experimental data, detailed protocols, and expert insights to inform your selection of the most suitable method for your research needs.
Introduction to the Synthetic Landscape
The most prevalent and versatile approach to synthesizing 2-substituted benzothiazoles involves the cyclocondensation of 2-aminothiophenol with various electrophilic partners, most commonly aldehydes.[4][5] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the desired 2-substituted benzothiazole. The choice of catalyst, energy source, and reaction medium significantly influences the efficiency, yield, and environmental footprint of the synthesis.
This guide will dissect and compare the following three methodologies:
-
Catalytic Synthesis using H₂O₂/HCl: A conventional and robust method employing a simple and effective catalytic system.
-
Microwave-Assisted Synthesis on Solid Support: A modern approach leveraging microwave energy for rapid and efficient synthesis.
-
Ultrasound-Assisted Green Synthesis: An eco-friendly protocol utilizing ultrasonic irradiation for synthesis under mild conditions.
Protocol 1: Catalytic Synthesis using Hydrogen Peroxide and Hydrochloric Acid (H₂O₂/HCl)
This method stands out for its simplicity, use of readily available and inexpensive reagents, and excellent yields at room temperature.[6] The H₂O₂/HCl system acts as an efficient catalyst for the condensation of 2-aminothiophenol with a wide range of aromatic aldehydes.[6]
Experimental Protocol
-
To a solution of 2-aminothiophenol (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol, add hydrogen peroxide (H₂O₂) (6 mmol) and hydrochloric acid (HCl) (3 mmol).
-
Stir the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated through simple filtration and purification.
Causality of Experimental Choices
The use of ethanol as a solvent facilitates the dissolution of the reactants. The H₂O₂/HCl catalytic system is crucial for the oxidative cyclization of the intermediate Schiff base. The reaction proceeds efficiently at room temperature, avoiding the need for heating and thus reducing energy consumption.
Workflow Diagram
Caption: Workflow for H₂O₂/HCl catalyzed synthesis of 2-substituted benzothiazoles.
Protocol 2: Microwave-Assisted Synthesis on Amberlite IR-120 Resin
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times.[7][8] This protocol utilizes an acidic resin, Amberlite IR-120, as a solid support and catalyst under microwave irradiation, offering an eco-friendly and efficient route to 2-substituted benzothiazoles.[6]
Experimental Protocol
-
In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol), an aromatic or heteroaryl aldehyde (1 mmol), and Amberlite IR-120 resin.
-
Subject the mixture to microwave irradiation at 85 °C for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, extract the product from the resin using a suitable solvent.
-
Evaporate the solvent to obtain the purified 2-substituted benzothiazole.
Causality of Experimental Choices
The use of a solid support like Amberlite IR-120 simplifies the workup procedure as the catalyst can be easily filtered off. Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods.[6][7] This solvent-free approach further enhances the green credentials of this protocol.
Workflow Diagram
Caption: Workflow for microwave-assisted synthesis of 2-substituted benzothiazoles.
Protocol 3: Ultrasound-Assisted Green Synthesis using Sulfated Tungstate
Embracing the principles of green chemistry, this protocol utilizes ultrasound irradiation to promote the synthesis of 2-substituted benzothiazoles at room temperature under solvent-free conditions.[9] The use of a recyclable sulfated tungstate catalyst makes this method highly efficient and environmentally benign.[9]
Experimental Protocol
-
In a suitable vessel, mix 2-aminothiophenol (1 mmol), an aldehyde (1 mmol), and a catalytic amount of sulfated tungstate.
-
Irradiate the mixture with ultrasound at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by simple workup procedures.
-
The sulfated tungstate catalyst can be recovered and reused for subsequent reactions.
Causality of Experimental Choices
Ultrasonic irradiation provides the necessary energy to overcome the activation barrier of the reaction through acoustic cavitation, leading to the formation of high-energy microenvironments. This allows the reaction to proceed efficiently at room temperature. The solvent-free condition minimizes waste generation, and the reusability of the sulfated tungstate catalyst adds to the economic and environmental advantages of this protocol.[9]
Workflow Diagram
Caption: Workflow for ultrasound-assisted synthesis of 2-substituted benzothiazoles.
Comparative Performance Data
The following table summarizes the key performance indicators for the three discussed protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Protocol 1: H₂O₂/HCl Catalysis | Protocol 2: Microwave-Assisted | Protocol 3: Ultrasound-Assisted |
| Catalyst | H₂O₂/HCl | Amberlite IR-120 resin | Sulfated tungstate |
| Temperature | Room Temperature | 85 °C | Room Temperature |
| Reaction Time | 45-60 minutes[6] | 5-10 minutes[6] | Varies, typically short |
| Yield (%) | 85-94%[6] | 88-95%[6] | 88-98%[9] |
| Solvent | Ethanol | Solvent-free | Solvent-free |
| Energy Source | Stirring | Microwave | Ultrasound |
| Catalyst Reusability | Not applicable | Yes | Yes[9] |
| Key Advantage | Simplicity, low cost | Rapid synthesis, high yields | Green, mild conditions |
| Potential Drawback | Use of corrosive acid | Requires specialized equipment | Scalability may be a concern |
In-Depth Comparative Analysis
Efficiency and Speed: The Microwave-Assisted Synthesis is the clear winner in terms of reaction speed, with typical reaction times of 5-10 minutes.[6] This rapid synthesis is highly advantageous for high-throughput screening and library synthesis in drug discovery. The H₂O₂/HCl Catalysis method is also relatively fast, with completion times under an hour.[6] The Ultrasound-Assisted Synthesis also boasts short reaction times, although the exact duration can vary depending on the specific substrates.
Yield and Purity: All three protocols deliver excellent yields, typically in the range of 85-98%.[6][9] The purity of the products obtained from these methods is generally high, often requiring minimal purification.[9]
Cost-Effectiveness: The H₂O₂/HCl Catalysis method is likely the most cost-effective due to the use of inexpensive and readily available reagents. While the initial investment for microwave and ultrasound equipment is a consideration for the other two protocols, the reusability of the catalysts (Amberlite IR-120 and sulfated tungstate) can offset these costs in the long run, particularly for large-scale synthesis.
Environmental Impact (Green Chemistry): The Ultrasound-Assisted and Microwave-Assisted protocols are superior from a green chemistry perspective. Both are typically performed under solvent-free conditions, significantly reducing waste.[6][9] The use of recyclable catalysts further enhances their environmental credentials.[9] While the H₂O₂/HCl method uses a relatively benign solvent (ethanol), the use of hydrochloric acid makes it less environmentally friendly than the other two options.
Substrate Scope and Versatility: All three methods have been shown to be compatible with a wide range of aromatic and heteroaromatic aldehydes, including those with both electron-donating and electron-withdrawing groups.[6] This demonstrates their broad applicability in the synthesis of diverse libraries of 2-substituted benzothiazoles.
Conclusion and Recommendations
The choice of the optimal protocol for the synthesis of 2-substituted benzothiazoles depends on the specific requirements of the researcher and the intended application.
-
For rapid synthesis and high-throughput applications , the Microwave-Assisted Synthesis on Amberlite IR-120 Resin is the recommended choice due to its exceptionally short reaction times and high yields.
-
For researchers prioritizing green chemistry and mild reaction conditions , the Ultrasound-Assisted Green Synthesis using Sulfated Tungstate is an excellent option, offering high yields at room temperature without the need for solvents.
-
For laboratories with limited access to specialized equipment or for cost-sensitive projects, the Catalytic Synthesis using H₂O₂/HCl remains a viable and effective method, providing high yields with simple and inexpensive reagents.
By carefully considering the factors of speed, cost, environmental impact, and available resources, researchers can confidently select the most appropriate synthetic strategy to advance their work in the exciting field of benzothiazole chemistry.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a compound of interest in contemporary drug discovery. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount.
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 186204-66-0[1][2][3] |
| Molecular Formula | C₈H₅F₂NO₂S₂[1][3][4] |
| Molecular Weight | 249.26 g/mol [1][5] |
| Physical Form | Solid[4] |
| Melting Point | 133-135 °C[5] |
Hazard Identification:
The benzothiazole moiety itself is known to be toxic if swallowed or in contact with skin, and harmful if inhaled or to aquatic life.[6][7] The presence of a difluoromethyl sulfonyl group suggests that upon decomposition, it could release hazardous fluorine and sulfur-containing compounds. The compound is thermally stable up to approximately 200°C.[5]
Given this information, this compound must be treated as a hazardous chemical waste .
Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal. The following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. It is advisable to double-glove.
-
Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[8]
Waste Segregation:
-
Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially with strong oxidizing or reducing agents, unless as part of a validated neutralization protocol.
-
Solid vs. Liquid: Collect solid waste (e.g., residual compound, contaminated filter paper) and liquid waste (e.g., solutions containing the compound) in separate, appropriately labeled containers.
Waste Container Requirements:
-
Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date the waste was first added to the container.
-
-
Closure: The container must have a secure, leak-proof lid and should be kept closed when not in use.[9]
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste. This involves collection, storage, and transfer to a licensed environmental waste management facility.
Experimental Protocol: Waste Accumulation and Handover
-
Don PPE: Before handling any waste, ensure all required PPE is correctly worn.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid waste containing this compound into the designated solid hazardous waste container using a chemically resistant spatula or scoop.
-
Liquid Waste: Pour liquid waste containing the compound into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Contaminated Materials: Place any contaminated disposable items, such as gloves, weigh boats, and paper towels, into the solid hazardous waste container.
-
-
Container Management:
-
Securely close the waste container lid after each addition.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
-
Documentation: Maintain a log of the approximate amount of waste added to the container.
-
Professional Disposal: Once the container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, arrange for its collection by a licensed hazardous waste disposal company.
dot
Caption: Disposal workflow for this compound.
Decontamination Procedures
Effective decontamination is crucial to prevent unintended exposure and cross-contamination.
-
Glassware and Equipment: Wash contaminated glassware and equipment thoroughly with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. Collect the solvent washings as hazardous waste. Follow with a standard laboratory detergent wash.
-
Work Surfaces: Decontaminate work surfaces where the compound was handled by wiping with a cloth dampened with a suitable solvent, followed by a detergent solution. Dispose of the cleaning materials as solid hazardous waste.
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
Regulatory Compliance and Best Practices
Disposal of hazardous waste is strictly regulated. Adherence to these regulations is a legal and ethical responsibility.
-
Local and National Regulations: Always consult and comply with your institution's specific waste disposal guidelines, as well as local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide comprehensive frameworks for hazardous waste management.[9]
-
Professional Consultation: Engage with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. They can provide specific guidance on the proper disposal procedures for this compound and ensure full compliance.
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide are designed to be both protective and practical, empowering you to manage the disposal of this compound with confidence and scientific integrity.
References
- U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Needle.Tube. (n.d.). Proper Disposal of Hazardous Waste in Medical Diagnostic Labs: Regulations, Guidelines, and Protocols.
- Taylor & Francis Online. (2024). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions.
- SpringerLink. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- Google Patents. (n.d.). Process for the neutralization of sulfonated products suitable as detergents.
- Royal Society of Chemistry. (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides.
- Masaryk University. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development.
- University of Richmond Scholarship Repository. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers.
- MDPI. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
- Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda.
- CHEMFISH. (n.d.). This compound - Fluorinated compounds - PRODUCT.
- Chemical Papers. (n.d.). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3.
- MDPI. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
- MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- MDPI. (n.d.). Benzothiazole Moiety and Its Derivatives as Antiviral Agents.
- Google Patents. (n.d.). Method for preparing 6-benzothiazole sulfonyl chloride.
Sources
- 1. This compound - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. This compound 97% | CAS: 186204-66-0 | AChemBlock [achemblock.com]
- 4. This compound | 186204-66-0 [sigmaaldrich.com]
- 5. Buy this compound | 186204-66-0 [smolecule.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. usbioclean.com [usbioclean.com]
- 9. needle.tube [needle.tube]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
